2-Amino-6-chlorobenzoxazole
Description
The exact mass of the compound 2-Amino-6-chlorobenzoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-6-chlorobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chlorobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVLGVKMTTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200125 | |
| Record name | Benzoxazole, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-68-2 | |
| Record name | 2-Amino-6-chlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52112-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-chlorobenzoxazole: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its burgeoning applications in medicinal chemistry, with a particular focus on its role as a scaffold for novel therapeutic agents.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar structure and the presence of heteroatoms offer unique opportunities for molecular interactions with biological targets.[1] Derivatives of benzoxazole have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and neuroprotective properties.[2][3] 2-Amino-6-chlorobenzoxazole, in particular, serves as a versatile building block, offering reactive sites for further chemical modifications to generate libraries of compounds for drug discovery programs.[4]
Core Molecular Structure and Properties
2-Amino-6-chlorobenzoxazole is an aromatic heterocyclic compound with the chemical formula C₇H₅ClN₂O.[5] Its structure is characterized by a benzoxazole core with an amino group at the 2-position and a chlorine atom at the 6-position.
IUPAC Name: 6-chloro-1,3-benzoxazol-2-amine[5] CAS Number: 52112-68-2[5] Molecular Weight: 168.58 g/mol [5]
The presence of the electron-donating amino group and the electron-withdrawing chlorine atom on the benzoxazole ring significantly influences its chemical reactivity and biological activity.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-6-chlorobenzoxazole is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 184 °C | [6] |
| Boiling Point | 316.8 °C at 760 mmHg | [6] |
| Density | 1.481 g/cm³ | [6] |
| Solubility | Insoluble in water | Inferred from general properties of similar compounds |
| XLogP3 | 2.5 | [5][6] |
These properties indicate a stable, solid compound under standard conditions with moderate lipophilicity, a key characteristic for potential drug candidates.
Synthesis of 2-Amino-6-chlorobenzoxazole: A Step-by-Step Protocol
The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct route involves the cyclization of a substituted 2-aminophenol with a cyanating agent.
General Synthesis Pathway
The synthesis of 2-aminobenzoxazole derivatives typically starts from the corresponding 2-aminophenol. The key step is the formation of the oxazole ring through cyclization with a reagent that provides the C2-amino functionality.
Caption: General synthesis workflow for 2-aminobenzoxazole derivatives.
Detailed Experimental Protocol for Analogue Synthesis
Reaction: Cyclization of 2-amino-4-chlorophenol with cyanogen bromide.
Materials:
-
2-amino-4-chlorophenol
-
Cyanogen bromide (BrCN)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, add cyanogen bromide (1.3 eq).
-
Stir the reaction mixture at 35 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting residue with cold water.
-
Adjust the pH to 8-9 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography to yield 2-Amino-6-chlorobenzoxazole.
Note on Causality: The use of a slight excess of cyanogen bromide ensures the complete consumption of the starting aminophenol. The basic workup with sodium bicarbonate is crucial to neutralize any acidic byproducts and facilitate the extraction of the desired product into the organic phase.
Spectroscopic Characterization
The structural elucidation of 2-Amino-6-chlorobenzoxazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of its structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The aromatic protons on the benzene ring will appear as a set of multiplets or distinct doublets and doublet of doublets, with chemical shifts influenced by the chlorine and the fused oxazole ring. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms. The carbon at the 2-position, bonded to the amino group and part of the oxazole ring, will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching vibrations of the primary amine (two bands) |
| 1640-1600 | C=N stretching of the oxazole ring |
| 1580-1450 | C=C stretching vibrations of the aromatic ring |
| 1250-1000 | C-O stretching of the oxazole ring |
| 850-750 | C-Cl stretching |
The presence of sharp peaks in the N-H stretching region is a key indicator of the primary amino group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ).[5] The fragmentation pattern will be influenced by the stable benzoxazole ring system. Common fragmentation pathways may involve the loss of small molecules like HCN or CO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2-Amino-6-chlorobenzoxazole is dictated by the interplay of its functional groups: the nucleophilic amino group, the benzoxazole ring system, and the chloro-substituted aromatic ring.
Reactivity of the Amino Group
The primary amino group at the 2-position is a key site for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Formation of Schiff bases: Condensation with aldehydes and ketones.
These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery.[4]
Reactivity of the Benzoxazole Ring
The benzoxazole ring is relatively stable due to its aromaticity. However, it can participate in certain electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Role as a Building Block in Drug Discovery
2-Amino-6-chlorobenzoxazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[7] Its derivatives have been investigated for a range of biological activities.
Biological Activities and Therapeutic Potential
The 2-aminobenzoxazole scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents.
Antifungal Activity
Derivatives of 2-aminobenzoxazole have demonstrated significant antifungal activity against a range of pathogenic fungi.[2][8] The mechanism of action is believed to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.
Sources
- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]
- 8. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chlorobenzoxazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chlorobenzoxazole, a key intermediate in the development of pharmacologically active compounds. The document is tailored for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the prevalent synthetic methodologies, the rationale behind experimental choices, and the critical safety considerations inherent in the process. The core of this guide focuses on the most reliable and widely cited method: the cyclization of 2-amino-5-chlorophenol with cyanogen bromide. This is supplemented with detailed reaction mechanisms, characterization data, and troubleshooting insights to create a self-validating and authoritative resource for laboratory application.
Introduction and Strategic Importance
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 2-Amino-6-chlorobenzoxazole (CAS: 52112-68-2) is a particularly valuable derivative, serving as a crucial building block for more complex molecules. Its utility is highlighted by its role as a precursor in the synthesis of drugs such as Chlorzoxazone, a centrally active muscle relaxant.[4]
The strategic placement of the amino group at the 2-position and the chlorine atom at the 6-position provides two distinct points for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs. This guide focuses on elucidating a robust and reproducible synthetic pathway to this important intermediate, grounded in established chemical principles and rigorous safety protocols.
Comparative Analysis of Synthetic Routes
While several methods exist for the synthesis of the benzoxazole ring system, the most direct and efficient route to 2-amino-6-chlorobenzoxazole involves the cyclization of an appropriately substituted o-aminophenol.[2][5] The key transformation is the introduction of a one-carbon unit that will form the C2 position of the benzoxazole ring, bearing the amino group.
| Synthetic Method | Precursor(s) | Key Reagent(s) | Advantages | Disadvantages | References |
| Von Braun Cyanation | 2-Amino-5-chlorophenol | Cyanogen Bromide (BrCN) | High yield, well-established, straightforward procedure. | Use of extremely toxic and moisture-sensitive cyanogen bromide.[6][7][8] | [1] |
| Alternative Cyanating Agents | 2-Amino-5-chlorophenol | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Avoids the use of highly volatile BrCN. | May require a catalyst (e.g., BF₃·Et₂O) and longer reaction times. | [9][10] |
| From 2,6-Dichlorobenzoxazole | 2,6-Dichlorobenzoxazole | Ammonia (NH₃) | Utilizes a different starting material. | Requires high-pressure conditions (ammonolysis) and may lead to side products. | [11] |
This guide will focus on the Von Braun cyanation method due to its prevalence and high efficiency, while emphasizing the stringent safety measures required.
Core Synthesis Protocol: Von Braun Cyanation
This section details the step-by-step synthesis of 2-amino-6-chlorobenzoxazole from 2-amino-5-chlorophenol. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Synthetic Workflow
The synthesis is a one-pot reaction involving the direct cyclization of the aminophenol precursor with cyanogen bromide.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanogen bromide - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
2-Amino-6-chlorobenzoxazole: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction
2-Amino-6-chlorobenzoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the benzoxazole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its unique chemical architecture, featuring a reactive amino group and a strategically placed chlorine atom, offers a platform for developing compounds with a wide spectrum of pharmacological activities, including antifungal and immunomodulatory effects.[3][4] This in-depth technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzoxazole, encompassing its chemical identifiers, synthesis strategies, potential therapeutic applications, mechanisms of action, and essential safety and handling protocols.
Core Identifiers and Physicochemical Properties
A precise understanding of the fundamental properties of 2-Amino-6-chlorobenzoxazole is paramount for its effective utilization in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 52112-68-2 | [4][5] |
| IUPAC Name | 6-chloro-1,3-benzoxazol-2-amine | [5] |
| Chemical Formula | C₇H₅ClN₂O | [4][5] |
| Molecular Weight | 168.58 g/mol | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N2)N | [5] |
| PubChem CID | 40237 | [5] |
| Melting Point | 184 °C | [4] |
| Appearance | Solid | [6] |
| Synonyms | 6-Chloro-2-benzoxazolamine, 2-Benzoxazolamine, 6-chloro- | [4][5] |
Synthesis and Manufacturing
The synthesis of 2-aminobenzoxazoles can be achieved through various chemical strategies, often starting from ortho-aminophenols. While a specific, detailed protocol for the large-scale synthesis of 2-Amino-6-chlorobenzoxazole is not extensively documented in publicly available literature, general methods for the synthesis of 2-aminobenzoxazole derivatives provide a strong foundation for its preparation.
A common and effective method involves the cyclization of the corresponding 2-aminophenol with a cyanating agent.[7] A notable, less hazardous alternative to the highly toxic cyanogen bromide is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[7][8]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-Amino-6-chlorobenzoxazole.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a generalized representation based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents) in anhydrous 1,4-dioxane.
-
Catalyst Addition: To the stirred solution, add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Amino-6-chlorobenzoxazole.
Potential Applications in Drug Discovery
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 2-Amino-6-chlorobenzoxazole, in particular, has emerged as a promising starting point for the development of novel therapeutics in several key areas.
Antifungal Agents
There is a growing interest in 2-aminobenzoxazole derivatives as potential antifungal agents, particularly against phytopathogenic fungi.[3] Research has demonstrated that certain substituted 2-aminobenzoxazoles exhibit potent and broad-spectrum antifungal activities, in some cases superior to existing commercial fungicides.[3] The development of new antifungal agents is critical to combat the rise of drug-resistant fungal strains affecting both agriculture and human health.
Inhibitors of Sphingosine-1-Phosphate (S1P) Transport
Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[4][9] S1P is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, and its dysregulation is implicated in autoimmune diseases such as multiple sclerosis.[4] By inhibiting Spns2, these compounds can modulate S1P levels, leading to a reduction in circulating lymphocytes, a key therapeutic mechanism for treating autoimmune disorders.[4][9] This makes 2-Amino-6-chlorobenzoxazole a valuable scaffold for the design of novel immunomodulatory drugs with a potentially improved safety profile compared to existing S1P receptor modulators.[4]
Kinase Inhibitors
The 2-amino-heteroaryl scaffold is a well-established template for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] While specific studies on 2-Amino-6-chlorobenzoxazole as a kinase inhibitor are not abundant, its structural motifs are present in compounds that have shown inhibitory activity against various kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase).[11] Further exploration of derivatives of 2-Amino-6-chlorobenzoxazole could lead to the discovery of novel and selective kinase inhibitors for oncology and other indications.
Mechanism of Action
The biological activities of 2-Amino-6-chlorobenzoxazole derivatives are intrinsically linked to their ability to interact with specific biological targets, primarily enzymes.
Modulation of the S1P Pathway
Caption: Inhibition of the S1P transporter Spns2 by a 2-aminobenzoxazole derivative.
As an inhibitor of the S1P transporter Spns2, derivatives of 2-Amino-6-chlorobenzoxazole block the export of S1P from cells.[4] This reduction in extracellular S1P levels prevents the proper trafficking of lymphocytes from lymphoid organs into the bloodstream, leading to lymphopenia.[4][9] This mechanism of action is highly sought after for the treatment of autoimmune diseases where lymphocyte-mediated inflammation is a key pathological feature.
Analytical Characterization
The unambiguous identification and purity assessment of 2-Amino-6-chlorobenzoxazole and its derivatives are crucial for reliable research outcomes. A combination of analytical techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1][12]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
Toxicity:
Preliminary toxicity data for 2-Amino-6-chlorobenzoxazole indicates an oral LD50 of 226 mg/kg in rats, suggesting a moderate level of acute toxicity.[4]
Conclusion
2-Amino-6-chlorobenzoxazole is a molecule of considerable interest for drug discovery and development. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. The demonstrated activity of its analogues as antifungal agents and inhibitors of the S1P transporter Spns2 highlights the promise of this scaffold for addressing unmet medical needs in infectious diseases and autoimmune disorders. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action of 2-aminobenzoxazole derivatives will undoubtedly pave the way for the development of novel and effective therapies.
References
-
PubChem. Benzoxazole, 2-amino-6-chloro-. National Center for Biotechnology Information. Available from: [Link]
-
Fritzemeier, R. G., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. Available from: [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19356–19367. Available from: [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19356–19367. Available from: [Link]
- Google Patents. Process for the preparation of 2-chlorobenzoxazoles.
-
Li, J., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of the Iranian Chemical Society, 18(11), 2959-2970. Available from: [Link]
-
Digital Repository of University of Baghdad. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Available from: [Link]
-
PubMed. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]
-
National Center for Biotechnology Information. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]
-
The Open Pharmaceutical Sciences Journal. Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chlorobenzoxazole. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Antifungal Activity of 7-Alkyl/aryl-amino-6- fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazole. Available from: [Link]
-
MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Available from: [Link]
-
PubMed. Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Available from: [Link]
-
PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]
-
SpectraBase. 2-Amino-6-chloro-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubMed. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Available from: [Link]
-
MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available from: [Link]
-
PubMed. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
mechanism of action of 2-Amino-6-chlorobenzoxazole
An In-depth Technical Guide to the Biological Activities and Potential Mechanisms of Action of 2-Amino-6-chlorobenzoxazole and Related Compounds
Abstract
2-Amino-6-chlorobenzoxazole is a heterocyclic organic compound belonging to the broader class of benzoxazoles, which are recognized for their diverse and significant biological activities. While the precise mechanism of action for 2-Amino-6-chlorobenzoxazole itself is not extensively characterized in publicly available scientific literature, this guide synthesizes the current understanding of its known biological context and delves into the well-documented mechanisms of structurally related benzoxazole and benzothiazole derivatives. This comprehensive analysis provides researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications and molecular targets of this chemical scaffold. The guide will explore activities ranging from antimicrobial and antifungal to anticancer and enzyme inhibition, supported by experimental evidence from analogous compounds.
Introduction to 2-Amino-6-chlorobenzoxazole: A Scaffold of Therapeutic Potential
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2] 2-Amino-6-chlorobenzoxazole, with the chemical formula C₇H₅ClN₂O, is a specific derivative within this class.[3] Its structure, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the benzoxazole ring, presents opportunities for diverse chemical modifications to modulate its biological effects.
While dedicated studies on the are limited, the broader family of 2-aminobenzoxazoles and related heterocycles has been the subject of extensive research, revealing a range of biological activities. These include:
-
Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzoxazole have demonstrated notable efficacy against various pathogenic fungi and bacteria.[1]
-
Anticancer Properties: The benzoxazole scaffold is present in compounds investigated for their cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibition: Specific benzoxazole derivatives have been shown to inhibit key enzymes involved in disease progression, such as kinases, cholinesterases, and PARP-2.[4][5]
-
Antitubercular Activity: The related benzothiazole scaffold has been identified in screens for novel agents against Mycobacterium tuberculosis.[6]
This guide will proceed by examining the known biological data related to 2-Amino-6-chlorobenzoxazole and then extrapolate potential mechanisms of action based on the established activities of its structural analogs.
Known Biological Context of 2-Amino-6-chlorobenzoxazole
Direct experimental evidence for the biological activity of 2-Amino-6-chlorobenzoxazole is sparse. In a study focused on identifying novel antitubercular agents, 2-Amino-6-chlorobenzoxazole was synthesized as part of a structure-activity relationship (SAR) exploration of an amino-benzothiazole scaffold. However, in this particular study, the introduction of a chloro-substituent at the 6-position of the benzoxazole ring did not lead to an improvement in biological activity or selectivity against Mycobacterium tuberculosis.[6]
Another area where 2-aminobenzoxazole derivatives have been investigated is in the development of antifungal agents. A study on simple 2-aminobenzoxazole derivatives reported broad-spectrum antifungal activities against several phytopathogenic fungi.[1] While this study did not specifically report on the 6-chloro derivative, it highlights the potential of this chemical class in agriculture and medicine.
Given the limited direct data, a deeper understanding of the potential mechanisms of action requires an analysis of more extensively studied, structurally related compounds.
Potential Mechanisms of Action Inferred from Structural Analogs
The diverse biological activities of benzoxazole and benzothiazole derivatives suggest multiple potential mechanisms of action. These can be broadly categorized into enzyme inhibition and disruption of cellular processes.
Enzyme Inhibition
3.1.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Several 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated as inhibitors of AChE and BChE, enzymes critical in the pathogenesis of Alzheimer's disease.[5] These compounds are designed to interact with the active site of the cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. The benzoxazole core often serves as a key structural element for binding within the enzyme's active site.
3.1.2. Poly (ADP-ribose) Polymerase-2 (PARP-2) Inhibition
Certain benzoxazole derivatives have been investigated as inhibitors of PARP-2, an enzyme involved in DNA repair and a target in cancer therapy.[4] Inhibition of PARP in cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), can lead to synthetic lethality and cell death. The mechanism involves the benzoxazole moiety interacting with amino acid residues in the active site of the PARP-2 enzyme.[4]
3.1.3. Urease Inhibition
Structurally related 2-amino-6-arylbenzothiazoles have demonstrated potent urease enzyme inhibition.[7] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition mechanism likely involves the interaction of the benzothiazole scaffold with the nickel ions in the active site of the urease enzyme.
3.1.4. Sphingosine-1-phosphate (S1P) Transporter (Spns2) Inhibition
Recent research has identified 2-aminobenzoxazole derivatives as potent inhibitors of the S1P transporter Spns2.[8] S1P is a crucial signaling lipid involved in various physiological processes, including immune cell trafficking. Inhibition of its transporter, Spns2, can modulate immune responses, making it a potential therapeutic strategy for autoimmune diseases. The 2-aminobenzoxazole scaffold was found to be a viable core for developing potent Spns2 inhibitors.[8]
Disruption of Cellular Processes
3.2.1. Anticancer Activity via PI3K/AKT Pathway Modulation
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A natural product, 2-Amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exert its anticancer effects by targeting the PI3K/AKT pathway.[9] While not a benzoxazole, this compound shares the feature of a chlorinated aminobenzoic acid derivative, suggesting that compounds with this general structure may have the potential to modulate this key oncogenic pathway. Novel 2-aminobenzothiazole derivatives have also been designed to target the ATP binding domain of the PI3Kγ enzyme.[10]
3.2.2. Antitubercular Activity via LepB Inhibition
In the context of antitubercular drug discovery, an amino-benzothiazole scaffold was identified from a screen against a recombinant Mycobacterium tuberculosis strain that under-expresses the essential signal peptidase LepB.[6] This suggests that the mechanism of action for this class of compounds could involve the inhibition of LepB, an enzyme crucial for protein secretion and bacterial viability.
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific , a series of well-established experimental workflows can be employed.
Target Identification and Validation
A primary step is to identify the molecular target(s) of the compound. This can be achieved through:
-
Affinity-based methods: Such as affinity chromatography or chemical proteomics to pull down binding partners from cell lysates.
-
Genetic approaches: Including screening for resistant mutants or using CRISPR-based screening to identify genes that modulate sensitivity to the compound.
-
Computational methods: In silico docking studies against a panel of known drug targets can provide initial hypotheses.
Enzymatic Assays
Once a potential enzyme target is identified, its inhibition by 2-Amino-6-chlorobenzoxazole must be confirmed and characterized using in vitro enzymatic assays.
Example Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
2-Amino-6-chlorobenzoxazole stock solution (in DMSO) and serial dilutions
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the compound on cellular processes in a more physiologically relevant context.
Example Protocol: Cancer Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 2-Amino-6-chlorobenzoxazole for a specified duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualization of Potential Signaling Pathways
To visually represent the potential signaling pathways that could be modulated by 2-Amino-6-chlorobenzoxazole and its analogs, the following diagrams are provided.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2-aminobenzoxazole derivatives.
Caption: Experimental workflow for determining AChE inhibition.
Conclusion and Future Directions
2-Amino-6-chlorobenzoxazole belongs to a class of compounds with significant therapeutic potential, as evidenced by the broad spectrum of biological activities exhibited by its structural analogs. While its specific mechanism of action remains to be fully elucidated, the existing body of research on benzoxazole and benzothiazole derivatives provides a strong foundation for future investigations. The potential for this scaffold to act as an inhibitor of key enzymes such as cholinesterases, PARPs, and urease, as well as its ability to modulate critical signaling pathways like PI3K/AKT, makes it an attractive starting point for drug discovery and development programs.
Future research should focus on a systematic evaluation of 2-Amino-6-chlorobenzoxazole and its derivatives against a panel of biological targets to identify its primary mechanism(s) of action. A combination of in silico, in vitro, and cell-based assays will be crucial in this endeavor. Furthermore, structure-activity relationship studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (n.d.).
-
Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-chlorobenzoxazole - PrepChem.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents. (n.d.).
-
Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
- US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents. (n.d.).
-
Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv. (n.d.). Retrieved January 7, 2026, from [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 7, 2026, from [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Amino-6-chlorobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Within this class, 2-amino-6-chlorobenzoxazole derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in the development of novel therapeutic agents. The presence of an amino group at the 2-position and a chloro substituent at the 6-position provides a unique electronic and steric profile, enabling diverse biological interactions. This in-depth technical guide synthesizes the current understanding of the biological activities of 2-amino-6-chlorobenzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols used to evaluate these compelling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.
Introduction: The Significance of the Benzoxazole Core
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural framework is present in a variety of naturally occurring and synthetic molecules that exhibit a broad range of biological activities.[1][2][3] The versatility of the benzoxazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological profile.[4] The 2-amino-6-chlorobenzoxazole core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities of its derivatives.[1][5] The chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, while the amino group at the 2-position serves as a key site for further chemical modifications to generate libraries of compounds for biological screening.[5]
Synthetic Pathways to 2-Amino-6-chlorobenzoxazole Derivatives
The synthesis of the 2-amino-6-chlorobenzoxazole scaffold is a critical first step in the exploration of its biological potential. A common and effective method involves the cyclization of a substituted 2-aminophenol with cyanogen bromide.
General Synthesis of 2-Amino-6-chlorobenzoxazole
A prevalent synthetic route commences with the reduction of 2-nitro-4-chlorophenol to 2-amino-4-chlorophenol. This intermediate is then cyclized using cyanogen bromide (BrCN) in a suitable solvent like methanol to yield 2-amino-6-chlorobenzoxazole.[1]
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole [1]
-
Reduction of 2-nitro-4-chlorophenol: To a solution of 2-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol), a reducing agent such as SnCl₂·2H₂O is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-amino-4-chlorophenol.
-
Cyclization with Cyanogen Bromide: The obtained 2-amino-4-chlorophenol is dissolved in methanol, and cyanogen bromide (BrCN) is added portion-wise at a controlled temperature. The reaction is stirred for several hours.
-
Final Product Isolation: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford pure 2-amino-6-chlorobenzoxazole.[1]
Diagram: Synthetic Workflow for 2-Amino-6-chlorobenzoxazole
Caption: Inhibition of kinase signaling by 2-amino-6-chlorobenzoxazole derivatives.
Antimicrobial Properties: Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. [1][3][6][7]
Antifungal Activity
Derivatives of 2-aminobenzoxazole have been synthesized and evaluated for their antifungal activities against a range of phytopathogenic fungi. [1]Many of these compounds have exhibited excellent and broad-spectrum antifungal activities, with some showing potency superior to commercial fungicides. [1]
Experimental Protocol: In Vitro Antifungal Assay [1]
-
Fungal Strains: A panel of relevant pathogenic fungi is selected.
-
Culture Preparation: The fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh mycelia.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.
-
Mycelial Growth Inhibition Assay: A small disc of fungal mycelium is placed at the center of a petri dish containing the culture medium mixed with the test compound at a specific concentration.
-
Incubation: The plates are incubated at an appropriate temperature for a set period.
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (solvent-only) plate. The EC50 value (the concentration that inhibits 50% of fungal growth) is then determined. [1]
Antibacterial Activity
While much of the focus has been on antifungal activity, some benzoxazole derivatives also exhibit antibacterial properties. The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further research is needed to fully elucidate the antibacterial potential of 2-amino-6-chlorobenzoxazole derivatives.
Anti-inflammatory Effects: Modulating the Immune Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. [3][8][9][10][11]
Mechanism of Action
The anti-inflammatory effects of some benzoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate inflammation and pain. [9]By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. [9]Other potential mechanisms include the inhibition of myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response to bacterial lipopolysaccharides. [11]
Experimental Protocol: Carrageenan-Induced Paw Edema Test [10]
-
Animal Model: Typically, rats or mice are used for this in vivo assay.
-
Compound Administration: The test compound is administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium). [8]3. Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups to the control group.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For 2-amino-6-chlorobenzoxazole derivatives, the following general observations can be made:
-
Substituents on the 2-amino group: Modifications at this position can significantly impact biological activity. The introduction of various aryl or heterocyclic moieties can modulate the compound's interaction with its biological target.
-
The 6-chloro substituent: The presence of this electron-withdrawing group generally enhances the biological activity, possibly by altering the electronic properties of the benzoxazole ring system and improving membrane permeability. [4]* Other substitutions on the benzene ring: Further substitutions on the benzene ring can be explored to optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds.
Future Directions and Conclusion
The 2-amino-6-chlorobenzoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of its derivatives, make it an attractive starting point for drug discovery programs. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise protein targets for the observed biological activities will enable more targeted drug design.
-
Optimization of lead compounds: Systematic SAR studies are needed to improve the potency, selectivity, and pharmacokinetic profiles of promising derivatives.
-
In vivo efficacy and safety studies: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.
References
-
Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. PubMed. [Link]
-
Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]
- Process for the preparation of 2-chlorobenzoxazoles.
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PubMed Central. [Link]
-
Benzoxazole, 2-amino-6-chloro-. PubChem. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]
-
Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]
-
Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science. [Link]
-
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. ResearchGate. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
-
Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. PubMed. [Link]
-
Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed Central. [Link]
-
Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed Central. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health. [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. [Link]
-
Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b] [5][12]benzothiazole and its 2- substituted derivatives. JOCPR. [Link]
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-6-chlorobenzoxazole analogs and derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chlorobenzoxazole Analogs and Derivatives
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the 2-Aminobenzoxazole Scaffold
The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing targeted therapeutics. Within this class, 2-aminobenzoxazole derivatives have garnered significant attention as potent enzyme inhibitors, antifungal agents, and anticancer therapeutics.[2][3][4][5]
The introduction of a chlorine atom at the 6-position of the benzoxazole ring is a common and strategic modification in drug design. This electron-withdrawing group can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its biological activity.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the 2-amino-6-chlorobenzoxazole scaffold and its subsequent derivatization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into building diverse analog libraries for structure-activity relationship (SAR) studies.
Part 1: Constructing the Core Scaffold - Key Synthetic Paradigms
The assembly of the 2-aminobenzoxazole core is the critical first step. Historically, harsh and toxic reagents were commonplace, but modern organic synthesis offers safer and more versatile alternatives. The choice of method is often dictated by the desired substitution pattern (particularly at the 2-amino position) and scalability.
Diagram: Overview of Synthetic Pathways
Caption: Key synthetic routes to the 2-aminobenzoxazole core.
Method 1: Cyclization via Electrophilic Cyanating Agents (The Modern Standard)
The most established route to the primary 2-aminobenzoxazole scaffold involves the cyclization of a corresponding 2-aminophenol.
Causality & Expertise: The classical approach utilizes cyanogen bromide (BrCN), a highly effective but extremely toxic and volatile reagent, posing significant handling risks.[3][4] To circumvent this, our laboratory and others have adopted safer, non-volatile electrophilic cyanating agents. The reagent of choice is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[3][4] The reaction's success hinges on the activation of the NCTS cyano group by a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O) . This activation enhances the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by the amino group of the 2-aminophenol.
Mechanism of NCTS-Mediated Cyclization
Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.[3][4]
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-chlorophenol (1.0 equiv).
-
Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv) followed by anhydrous 1,4-dioxane as the solvent.
-
Catalyst: Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and monitor by TLC or LC-MS. The reaction typically requires 24-30 hours for completion.[3]
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Method 2: The Smiles Rearrangement (Access to N-Substituted Analogs)
For directly synthesizing N-substituted 2-aminobenzoxazoles, the intramolecular Smiles rearrangement offers an elegant and efficient metal-free alternative.[4]
Trustworthiness & Logic: This protocol is self-validating because it transforms a readily available benzoxazole-2-thiol into a more complex N-substituted amine through a reliable intramolecular SNAr reaction. The key is the activation of the thiol with an electrophile (like chloroacetyl chloride) to form a reactive intermediate. The appended amine then displaces the thioether group in an intramolecular fashion. This method's strength lies in its broad amine scope, allowing for the rapid generation of an analog library from a common intermediate.[3][7]
Workflow: N-Substituted Analogs via Smiles Rearrangement
Caption: General workflow for the Smiles rearrangement approach.
Experimental Protocol: Synthesis of an N-Alkyl-2-aminobenzoxazole
-
Setup: In a round-bottom flask, dissolve benzoxazole-2-thiol (1.0 equiv) and the desired primary or secondary amine (2.0 equiv) in a suitable solvent like DMF or 1,4-dioxane.
-
Base: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.0 equiv).
-
Activation: Cool the mixture in an ice bath (0 °C) and add chloroacetyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat as required (e.g., 70-120 °C), monitoring by TLC or LC-MS. Reaction times are typically shorter than the NCTS method.
-
Workup & Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Part 2: Synthesis of Precursors and Post-Scaffold Derivatization
A robust synthetic strategy requires reliable access to starting materials and efficient methods for analog generation.
Precursor Synthesis: 2-Amino-4-chlorophenol
The most common starting material, 2-amino-4-chlorophenol, is readily prepared from its corresponding nitrophenol.
Protocol: The reduction of 4-chloro-2-nitrophenol is typically achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[2] The reaction is generally clean and high-yielding.
-
Dissolve 4-chloro-2-nitrophenol (1.0 equiv) in ethanol.
-
Add SnCl₂·2H₂O (approx. 3-4 equiv) in portions.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction, basify with aqueous NaHCO₃ or NaOH to precipitate tin salts, and filter.
-
Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to obtain the desired aminophenol, which can often be used without further purification.
Derivatization Strategies for Analog Libraries
Once the 2-amino-6-chlorobenzoxazole core is synthesized, a diverse library of analogs can be generated through reactions targeting the 2-amino group or by incorporating other functionalities onto the benzene ring.
| Strategy | Reagents & Conditions | Resulting Derivative | Rationale & Application |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), in CH₂Cl₂ or THF. | 2-Amido-6-chlorobenzoxazole | Modulates polarity and hydrogen bonding capability. Common in enzyme inhibitors.[2] |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), in CH₂Cl₂. | 2-Sulfonamido-6-chlorobenzoxazole | Introduces a strong hydrogen bond acceptor group, often improving solubility and cell permeability.[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Start with 2,6-dichlorobenzoxazole, react with various amines (R-NH₂) and a base. | N-Substituted-2-amino-6-chlorobenzoxazole | A powerful method for rapidly creating a large library of N-substituted analogs.[8] |
| Suzuki Cross-Coupling | Start with a bromo-substituted core (e.g., 6-bromo-2-aminobenzoxazole), react with a boronic acid, Pd catalyst, and base. | Aryl/Alkyl substituted at the 6-position | Explores SAR at the benzene ring, crucial for optimizing target engagement and selectivity.[2][8] |
Part 3: Data Summary & References
Representative Yields for NCTS-Mediated Cyclization
The following table summarizes typical results for the synthesis of various substituted 2-aminobenzoxazoles using the NCTS/BF₃·Et₂O protocol, demonstrating the method's substrate scope.
| Starting 2-Aminophenol | Product | Yield (%) |
| 2-Aminophenol | 2-Aminobenzoxazole | 60% |
| 4-Methyl-2-aminophenol | 6-Methyl-2-aminobenzoxazole | 55% |
| 4-Chloro-2-aminophenol | 6-Chloro-2-aminobenzoxazole | 58% |
| 4-Bromo-2-aminophenol | 6-Bromo-2-aminobenzoxazole | 52% |
| 4-Nitro-2-aminophenol | 6-Nitro-2-aminobenzoxazole | 45% |
| Data adapted from literature reports for illustrative purposes.[3] |
References
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
-
Obaji, E., et al. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. ResearchGate. [Link]
-
Chen, Q., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLOS ONE, 15(7), e0235739. [Link]
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40237, Benzoxazole, 2-amino-6-chloro-. [Link]
-
Early, S. N., et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
El-Faham, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Al-Juboori, A. M. J. (2014). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University. [Link]
-
National Center for Biotechnology Information. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PubMed Central. [Link]
-
Luma, S. A. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
-
Yakan, H. (2023). Structure-activity relationship of benzoxazole derivatives. ResearchGate. [Link]
- Google Patents. (1987).
-
Khudhir, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. ResearchGate. [Link]
- Google Patents. (2020). Synthesis method of 2-mercapto-6-chlorobenzoxazole.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Privileged Scaffold: A Technical Guide to the Applications of 2-Amino-6-chlorobenzoxazole
Introduction: The Benzoxazole Core - A Gateway to Bioactivity
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can be readily modified to interact with a diverse range of biological targets. The benzoxazole ring system is a prominent member of this class, and within this family, 2-Amino-6-chlorobenzoxazole stands out as a particularly versatile starting point for the development of novel therapeutic agents. Its inherent structural features—a fused aromatic system, a nucleophilic amino group amenable to a variety of chemical transformations, and a strategically placed chloro substituent that can influence physicochemical properties and metabolic stability—make it an attractive scaffold for drug discovery programs.
This in-depth technical guide provides a comprehensive overview of the multifaceted applications of 2-Amino-6-chlorobenzoxazole, moving beyond a simple recitation of facts to delve into the scientific rationale and experimental intricacies that underpin its use in modern drug development. We will explore its journey from an early skeletal muscle relaxant to its current status as a key building block for potent and selective inhibitors of critical biological targets, including kinases, melatonin receptors, and the sphingosine-1-phosphate transporter Spns2, as well as its potential as an antifungal agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged scaffold in their own research endeavors.
I. Synthesis of the 2-Amino-6-chlorobenzoxazole Scaffold: Foundational Chemistry
The accessibility of a chemical scaffold is paramount to its widespread use. The synthesis of 2-Amino-6-chlorobenzoxazole can be achieved through several reliable methods, primarily involving the cyclization of a substituted o-aminophenol.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole from 4-chloro-2-aminophenol
This protocol outlines a common and effective method for the preparation of the title compound.
Step 1: Preparation of 4-chloro-2-aminophenol
4-chloro-2-aminophenol can be prepared from 4-chloro-2-nitrophenol through reduction. A common method involves the use of iron powder in an acidic medium.
-
To a reaction flask, add finely powdered iron shavings (e.g., 50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).
-
Heat the mixture in a boiling water bath with vigorous stirring.
-
Gradually add 4-chloro-2-nitrophenol (0.2 mole) over 1-1.5 hours.
-
Continue heating and stirring for at least 30 minutes after the addition is complete, ensuring any sublimed starting material is washed back into the reaction mixture.
-
Monitor the reaction for the disappearance of the 4-chloro-2-nitrophenol (e.g., by TLC or the disappearance of its characteristic odor).
-
Once the reduction is complete, add a 2 N sodium carbonate solution (25 mL) to precipitate dissolved iron, followed by a sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.
-
Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.
-
Acidify the warm filtrate with concentrated hydrochloric acid to a faintly acidic pH, then neutralize the excess acid with a concentrated sodium acetate solution to precipitate the product.
-
Cool the mixture and add salt to complete the precipitation.
-
Collect the solid by suction filtration, wash with a 15% salt solution, then with water, and dry to yield 4-chloro-2-aminophenol[1].
Step 2: Cyclization to 2-Amino-6-chlorobenzoxazole
The cyclization of 4-chloro-2-aminophenol with a cyanating agent is a key step in forming the benzoxazole ring. While toxic reagents like cyanogen bromide have been traditionally used, safer alternatives are now available.
-
Dissolve 4-chloro-2-aminophenol (1 equivalent) in a suitable solvent such as methanol.
-
Add cyanogen bromide (BrCN) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-6-chlorobenzoxazole[2].
II. Applications in Drug Discovery
The true value of 2-Amino-6-chlorobenzoxazole lies in its adaptability as a scaffold for a wide array of therapeutic applications. The following sections will explore these applications in detail.
A. Skeletal Muscle Relaxants: An Early Discovery
One of the earliest recognized therapeutic applications of a 2-aminobenzoxazole derivative is in the field of skeletal muscle relaxation. Chlorzoxazone, a structurally related compound (5-chloro-2-benzoxazolinone), is a well-known centrally acting muscle relaxant used to treat muscle spasms and associated pain[3][4]. While not identical, the mechanism of chlorzoxazone provides valuable insight into the potential mode of action for 2-Amino-6-chlorobenzoxazole in this context.
Mechanism of Action:
The precise mechanism of chlorzoxazone is not fully elucidated but is believed to primarily involve the central nervous system. It is thought to act at the level of the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs, which are responsible for causing and maintaining muscle spasms[4][5][6][7]. This inhibition leads to a reduction in skeletal muscle tone and alleviation of pain. Some evidence suggests that its effects may be mediated through the modulation of GABAergic neurotransmission, specifically by potentiating the effects of the inhibitory neurotransmitter GABA at GABA-A and GABA-B receptors[3][5].
B. Kinase Inhibitors: Targeting Oncogenic Signaling
The 2-aminobenzoxazole scaffold has emerged as a promising platform for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-amino group of the scaffold can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors.
1. Janus Kinase 2 (JAK2) Inhibitors:
The JAK-STAT signaling pathway is critical for cytokine-mediated cell proliferation, differentiation, and survival. Aberrant JAK2 activity is implicated in various myeloproliferative neoplasms. A series of 2-amino-aryl-7-aryl-benzoxazoles has been designed and shown to exhibit potent JAK2 inhibitory profiles in both biochemical and cellular assays[8].
Structure-Activity Relationship (SAR) Insights for JAK2 Inhibition:
-
The 2-amino group is crucial for hinge binding in the ATP-binding pocket of JAK2.
-
Substitutions on the 7-aryl group can significantly impact potency and selectivity.
-
Modifications of the 2-amino-aryl moiety can be used to fine-tune the pharmacokinetic properties of the compounds[8].
2. Kinase Insert Domain Receptor (KDR/VEGFR-2) Inhibitors:
KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The 2-aminobenzoxazole scaffold has been successfully employed to develop KDR inhibitors[9][10][11].
Quantitative Data for KDR Inhibition:
| Compound ID | Modification | KDR IC50 (µM) | Reference |
| Compound 1 | N/A | 6.855 | [9][10] |
| Compound 16 | N/A | - | [9][10] |
| Compound 17 | N/A | - | [9][10] |
Note: Specific IC50 values for compounds 16 and 17 against KDR were not provided in the source, but they showed high anti-proliferative activity in cancer cell lines, suggesting potent inhibition of relevant pathways.
SAR Insights for KDR Inhibition:
-
The benzoxazole core acts as a scaffold to position key interacting groups within the KDR active site.
-
Aromatic and hydrophobic groups attached to the scaffold can enhance binding affinity.
-
Hydrogen bond donors and acceptors play a critical role in the interaction with the receptor[12].
C. Melatonin Receptor Agonists: Modulating Circadian Rhythms
Melatonin, a hormone primarily released by the pineal gland, regulates the sleep-wake cycle through its interaction with melatonin receptors MT1 and MT2. The benzoxazole nucleus has been identified as a viable isosteric replacement for the traditional alkoxyaryl core of melatoninergic ligands, leading to the development of potent agonists[13][14].
SAR Insights for Melatonin Receptor Agonism:
-
The benzoxazole ring system effectively mimics the indole core of melatonin.
-
The position and nature of substituents on the benzoxazole ring and the side chain are critical for receptor affinity and selectivity.
-
A series of benzoxazole derivatives has led to the identification of compounds with higher affinity for both MT1 and MT2 receptors than melatonin itself[14].
D. Antifungal Agents: Combating Phytopathogens
The 2-aminobenzoxazole scaffold has demonstrated significant potential in the development of novel antifungal agents, particularly against phytopathogenic fungi that can cause substantial damage to crops. Several derivatives have been synthesized and shown to exhibit broad-spectrum antifungal activity[2][15].
Quantitative Data for Antifungal Activity:
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 3a | Botrytis cinerea | 1.48 - 16.6 | [2][15] |
| 3b | Various | 1.48 - 16.6 | [2][15] |
| 3c | Various | 1.48 - 16.6 | [2][15] |
| 3e | Various | 1.48 - 16.6 | [2][15] |
| 3m | Botrytis cinerea | 1.48 - 16.6 | [2][15] |
| 3v | Various | 1.48 - 16.6 | [2][15] |
SAR Insights for Antifungal Activity:
-
The nature of the substituent at the 5-position of the benzoxazole ring can significantly influence antifungal potency.
-
Both amide and sulfonamide derivatives at the 2-amino position have shown activity.
-
In vivo studies have confirmed the protective effects of some derivatives against fungal infections in plants[2][15].
E. Sphingosine-1-Phosphate (S1P) Transporter (Spns2) Inhibitors: A Novel Immunomodulatory Approach
The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in lymphocyte trafficking and immune responses. Targeting the S1P transporter Spns2, which is responsible for S1P export, represents a novel strategy for immunomodulation. The 2-aminobenzoxazole scaffold has been identified as a key structural motif in the development of potent Spns2 inhibitors[16][17][18][19].
Key Findings for Spns2 Inhibition:
-
A structure-activity relationship study identified 2-aminobenzoxazole as a viable scaffold for potent Spns2 inhibition.
-
The lead compound, SLB1122168, demonstrated a potent IC50 of 94 ± 6 nM in an S1P release assay.
-
Administration of this compound to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of Spns2 inhibition[16][17][18][19].
III. Future Perspectives and Conclusion
The journey of 2-Amino-6-chlorobenzoxazole from a simple chemical entity to a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. Its applications, spanning from muscle relaxation to targeted cancer therapy and novel immunomodulation, highlight its remarkable versatility. The ease of its synthesis and the amenability of its structure to chemical modification ensure that it will remain a valuable tool for drug developers for the foreseeable future.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of 2-aminobenzoxazole derivatives for specific therapeutic indications. The exploration of new biological targets for this scaffold is also a promising avenue of investigation. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds based on privileged scaffolds like 2-Amino-6-chlorobenzoxazole will be crucial in the quest for new and effective medicines. This technical guide serves as a foundation for researchers to build upon, fostering innovation and accelerating the discovery of the next generation of therapeutics.
References
-
Chlorzoxazone. (URL: [Link])
-
What is the mechanism of Chlorzoxazone? - Patsnap Synapse. (URL: [Link])
-
Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])
-
Chlorzoxazone: Uses, Dosage, Side Effects and More | MIMS Philippines. (URL: [Link])
-
Chlorzoxazone Monograph for Professionals - Drugs.com. (URL: [Link])
-
Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. (URL: [Link])
-
A Suggested pharmacophore model of aminobenzoxazole derivatives... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - NIH. (URL: [Link])
-
2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. (URL: [Link])
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (URL: [Link])
-
Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed. (URL: [Link])
-
Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents | Request PDF - ResearchGate. (URL: [Link])
-
Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands - PubMed. (URL: [Link])
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - NIH. (URL: [Link])
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (URL: [Link])
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. (URL: [Link])
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed. (URL: [Link])
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed. (URL: [Link])
-
2‑Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Figshare. (URL: [Link])
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi | Request PDF - ResearchGate. (URL: [Link])
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) | Request PDF - ResearchGate. (URL: [Link])
-
Preparation of 2-amino-4-chlorophenol - PrepChem.com. (URL: [Link])
-
Antifungal screening results against fungal species - ResearchGate. (URL: [Link])
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of fluorescent ligands for MT1 and/or MT2 melatonin receptors - RSC Publishing. (URL: [Link])
-
1253-1261 Research Article Synthesis of some benzoxazole derivatives - JOCPR. (URL: [Link])
-
Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies - MDPI. (URL: [Link])
- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google P
-
Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])
- CN105622439A - Production method of 4-chloro-2-aminophenol - Google P
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. (URL: [Link])
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor - Semantic Scholar. (URL: [Link])
-
Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. (URL: [Link])
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 6. Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Chlorzoxazone Monograph for Professionals - Drugs.com [drugs.com]
- 8. 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection - 2âAminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 19. researchgate.net [researchgate.net]
spectroscopic data analysis of 2-Amino-6-chlorobenzoxazole (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Amino-6-chlorobenzoxazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-6-chlorobenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. The narrative moves beyond a simple recitation of data, focusing on the causality behind experimental choices and the logic of spectral interpretation. By integrating theoretical principles with practical insights, this guide serves as a self-validating reference for the analytical workflow required for small molecule characterization.
Introduction: The Analytical Imperative for 2-Amino-6-chlorobenzoxazole
2-Amino-6-chlorobenzoxazole is a key heterocyclic scaffold used in the synthesis of a wide range of biologically active compounds. Its structural integrity is paramount to the function of the final products. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for any research or development endeavor. This guide employs a multi-technique spectroscopic approach, leveraging the strengths of NMR, IR, and MS to build a complete and validated structural profile of the molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a synergistic and definitive confirmation of molecular identity and purity.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's composition and connectivity.
Caption: A typical workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of 2-Amino-6-chlorobenzoxazole with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [2]2. Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum provides a molecular fingerprint, with characteristic absorption bands confirming the presence of the amine, aromatic, and chloro-substituted benzoxazole functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring & Oxazole Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl-O bond in Oxazole |
| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |
The presence of a primary amine is strongly indicated by the two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region. [3][4][5]The strong band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching in aromatic amines. [3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [6]It provides the exact molecular weight and crucial structural information from the fragmentation patterns of the molecule.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.
Mass Spectral Interpretation
The mass spectrum of 2-Amino-6-chlorobenzoxazole will have several key features:
-
Molecular Ion (M⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be seen. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks: the M⁺˙ peak at m/z 168 (for C₇H₅³⁵ClN₂O) and an "M+2" peak at m/z 170 (for C₇H₅³⁷ClN₂O) with a relative intensity of approximately one-third of the M⁺˙ peak. [7]* Fragmentation Pattern: The benzoxazole ring system undergoes characteristic fragmentation. [8][9]Key fragmentation pathways are expected to involve the loss of small, stable neutral molecules.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for 2-Amino-6-chlorobenzoxazole under EI-MS.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment |
| 168 | 170 | [C₇H₅ClN₂O]⁺˙ (Molecular Ion) |
| 141 | 143 | [C₆H₄ClN O]⁺˙ (Loss of HCN) |
| 113 | 115 | [C₅H₄ClN]⁺˙ (Loss of CO from m/z 141) |
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of 2-Amino-6-chlorobenzoxazole is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry.
-
Mass Spectrometry confirms the correct molecular weight (168.58 g/mol ) and elemental composition (presence of one chlorine atom) via the molecular ion and its isotopic pattern.
-
IR Spectroscopy validates the presence of key functional groups: the primary amine (-NH₂), the aromatic system, and the C-Cl bond.
-
NMR Spectroscopy provides the complete structural map, detailing the specific chemical environment and connectivity of every carbon and hydrogen atom, confirming the substitution pattern on the aromatic ring and the overall molecular architecture.
Together, these techniques provide a robust and cross-validated analytical data package, ensuring the identity, purity, and structural integrity of 2-Amino-6-chlorobenzoxazole for its application in research and development.
References
- BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- PubMed. [Influence of solvents on IR spectrum of aromatic amines].
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
- Exometabolomics Group. Small-Molecule Profiling and Characterization in the Environment.
- ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF.
- Journal de Physique Colloques. HIGH RESOLUTION SPECTROSCOPIC STUDIES OF SMALL MOLECULES.
- University of Calgary. IR: amines.
- Illinois State University. Infrared Spectroscopy.
- ResearchGate. Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
- National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- BLD Pharm. 52112-68-2|2-Amino-6-chlorobenzoxazole.
- UPM Pharmaceuticals. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- MDPI. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
- ACS Publications. Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole | The Journal of Organic Chemistry.
- Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- ECHEMI. 52112-68-2, 2-Amino-6-chlorobenzoxazole Formula.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- HETEROCYCLES. mass spectrometry of oxazoles.
- ChemicalBook. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum.
- PubChem. Benzoxazole, 2-amino-6-chloro-.
- Chemistry LibreTexts. NMR - Interpretation.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC.
- The Royal Society of Chemistry. Supplementary Information.
- BenchChem. A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.
- ChemicalBook. 2-Chlorobenzoxazole(615-18-9) 1 H NMR.
- ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
- ChemicalBook. 2-Amino-6-chlorobenzothiazole (95-24-9)IR1.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- ChemicalBook. 2-Chlorobenzoxazole synthesis.
- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- PrepChem.com. Synthesis of 2-chlorobenzoxazole.
- Capot Chemical. Specifications of 2-Amino-6-chlorobenzoxazole.
- ResearchGate. Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole Mahasin F.Alias, Ameena N.Seewan Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
- Sigma-Aldrich. 2-Amino-5-chlorobenzoxazole 97 61-80-3.
- Sigma-Aldrich. 2-Chlorobenzoxazole 99 615-18-9.
- ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- University of Washington. Table of Characteristic IR Absorptions.
- Redalyc. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities.
- National Institutes of Health. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC.
- NIST. Benzoic acid, 2-amino-.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability of 2-Amino-6-chlorobenzoxazole for Pharmaceutical Development
Foreword: The Critical Role of Early-Stage Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the initial hurdles that dictate the trajectory of a compound's development are its fundamental physicochemical properties. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 2-Amino-6-chlorobenzoxazole, a heterocyclic amine with potential pharmacological significance. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough investigation of this compound's characteristics. The protocols and insights shared herein are designed to be adaptable, forming a robust framework for the early-stage assessment of not only 2-Amino-6-chlorobenzoxazole but also other novel chemical entities.
Introduction to 2-Amino-6-chlorobenzoxazole
2-Amino-6-chlorobenzoxazole is a small molecule with the chemical formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1] Its structure, featuring a fused benzoxazole ring system with an amino group at the 2-position and a chlorine atom at the 6-position, suggests its potential for diverse biological activities, as is common with benzoxazole derivatives.[2] The physicochemical properties of this compound, particularly its solubility and stability, are paramount to its developability as a drug. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of these attributes is essential from the outset of any development program.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | ECHEMI[1] |
| Molecular Weight | 168.58 g/mol | ECHEMI[1] |
| Melting Point | 184 °C | ECHEMI[1] |
| Appearance | Solid | Sigma-Aldrich[3] |
Solubility Studies: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A thorough understanding of a compound's solubility in various aqueous and organic media is fundamental to designing effective formulations. This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of 2-Amino-6-chlorobenzoxazole.
The Rationale Behind Solubility Assessment
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound at a given temperature and pH. It is a critical parameter for understanding the maximum concentration that can be achieved in a saturated solution and is essential for developing oral dosage forms.
-
Kinetic Solubility , on the other hand, measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer. This is a higher-throughput assay often used in early discovery to flag compounds with potential solubility issues.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Detailed Experimental Protocols
-
Preparation of Buffers and Solvents: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a range of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, acetonitrile, propylene glycol).
-
Sample Preparation: Add an excess amount of 2-Amino-6-chlorobenzoxazole to vials containing a fixed volume of each buffer and solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the undissolved solid from the saturated supernatant.
-
Quantification: Accurately dilute the supernatant and quantify the concentration of dissolved 2-Amino-6-chlorobenzoxazole using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-6-chlorobenzoxazole in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix. The appearance of precipitate can be monitored using a nephelometer or visually.
-
Concentration Determination: The concentration at which precipitation is observed is reported as the kinetic solubility.
Analytical Quantification Methods
A validated stability-indicating analytical method is crucial for accurate quantification. Based on available literature for similar compounds, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
Proposed HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate). A plausible starting point could be an isocratic mobile phase of 80:20 acetonitrile:ammonium acetate.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 280 nm, a common wavelength for benzoxazole derivatives, or at the wavelength of maximum absorbance determined by a UV scan.[7]
-
Column Temperature: 30°C.[8]
Alternative UV-Vis Spectrophotometry Method:
For a simpler, higher-throughput method, UV-Vis spectrophotometry can be employed.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of 2-Amino-6-chlorobenzoxazole in a suitable solvent (e.g., ethanol) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax. Based on similar compounds, this is expected to be in the 330-380 nm range.[9]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiments and determine the concentration using the calibration curve.
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| 0.1 N HCl (pH 1.2) | 25 | Data | Data |
| Acetate Buffer (pH 4.5) | 25 | Data | Data |
| Phosphate Buffer (pH 6.8) | 25 | Data | Data |
| Phosphate Buffer (pH 7.4) | 25 | Data | Data |
| Ethanol | 25 | Data | N/A |
| Propylene Glycol | 25 | Data | N/A |
Stability Studies: Ensuring Product Integrity and Shelf-Life
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This section details the protocols for forced degradation and long-term stability studies for 2-Amino-6-chlorobenzoxazole, in accordance with ICH guidelines.
The Importance of Stability Assessment
-
Forced Degradation (Stress Testing): This involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.
-
Long-Term Stability: These studies are designed to establish the re-test period for the drug substance and the shelf-life of the drug product under recommended storage conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Detailed Experimental Protocols
The goal is to achieve 5-20% degradation of the drug substance.[7]
-
Acidic Hydrolysis: Dissolve 2-Amino-6-chlorobenzoxazole in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to UV (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. A control sample should be protected from light.
For all stress conditions, samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
-
Batch Selection: Use at least three primary batches of 2-Amino-6-chlorobenzoxazole for the study.[9]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Data Presentation
Summarize the stability data in tables.
Forced Degradation Results:
| Stress Condition | Duration | Assay (%) | Major Degradants (% Area) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24h | Data | Data | Data |
| 0.1 N NaOH, 60°C | 24h | Data | Data | Data |
| 3% H₂O₂, RT | 24h | Data | Data | Data |
| Dry Heat, 80°C | 48h | Data | Data | Data |
| Photolytic | ICH Guideline | Data | Data | Data |
Long-Term Stability Data (Example for 25°C/60%RH):
| Time (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| 0 | White Solid | 99.8 | <0.1 | 0.15 |
| 3 | White Solid | 99.7 | <0.1 | 0.18 |
| 6 | White Solid | 99.5 | 0.12 | 0.25 |
| 12 | White Solid | 99.2 | 0.15 | 0.35 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Amino-6-chlorobenzoxazole. The outlined experimental protocols, rooted in established scientific principles and regulatory guidelines, are designed to generate the critical data necessary to inform formulation development and establish a foundation for regulatory submissions. A thorough understanding of these fundamental properties will undoubtedly de-risk the development process and accelerate the progression of this and other promising molecules towards clinical evaluation. Future work should focus on the full structural elucidation of any identified degradation products and the investigation of potential polymorphic forms, which can significantly impact both solubility and stability.
References
-
Hemdan A, Omar AE, Farouk M, et al. Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Anal Chem Ind J. 2016;16(15):112. [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Shaikh AS, Shahnawaz S, Shaikh A. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. 2025;8(3):26-33. [Link]
-
Holler, T. P., et al. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 2022;58. [Link]
-
Sudha S, Karabacak M, Kurt M, Sundaraganesan N. Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Journal of Molecular Structure. 2012;1012:121-131. [Link]
-
Brown, K. A., et al. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. 2018;61(23):10516-10533. [Link]
-
Krasnova, L., et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. 2019;4(22):19596-19605. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
-
Azhakesan, A., & Kuppusamy, R. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences. 2023. [Link]
-
PubChem. 2-Aminobenzoxazole. [Link]
-
Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
How to Develop Stability Indicating HPLC Methods. [Link]
-
Dedhiya, P. P., et al. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]
-
Krasnova, L., et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Kim, K.-B., et al. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research. 2017;33(4):329-335. [Link]
-
analysis of amino acids by high performance liquid chromatography. [Link]
-
PubChem. Benzoxazole, 2-amino-6-chloro-. [Link]
-
Asati, V., et al. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018;12(1):83. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. irjpms.com [irjpms.com]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Safety of 2-Amino-6-chlorobenzoxazole
Abstract
This technical guide provides a comprehensive analysis of the available toxicological data for 2-Amino-6-chlorobenzoxazole (CAS No. 52112-68-2), a chemical intermediate of interest to researchers, scientists, and drug development professionals. While publicly available data is limited, this document synthesizes existing information on its physicochemical properties, acute toxicity, and known hazards. Crucially, this guide also identifies significant data gaps in the toxicological profile, particularly concerning chronic exposure, genotoxicity, carcinogenicity, and reproductive effects. By contextualizing the known information with established toxicological principles and data from structurally related compounds, this paper aims to provide a robust framework for hazard assessment and to guide future research and safety protocols.
Introduction and Physicochemical Profile
2-Amino-6-chlorobenzoxazole is a halogenated aromatic heterocyclic compound. Its structure, featuring a benzoxazole core with an amino group and a chlorine substituent, makes it a versatile intermediate in organic synthesis, potentially for novel pharmaceutical agents and other specialty chemicals. Understanding its toxicological profile is paramount for ensuring occupational safety and for the risk assessment of any downstream products.
Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzoxazole
| Property | Value | Source |
| Chemical Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | 52112-68-2 | [1] |
| Appearance | Solid | |
| Melting Point | 184 °C | [2] |
| Boiling Point | 316.8 °C at 760 mmHg | [2] |
| XLogP3 | 2.5 | [1] |
The octanol-water partition coefficient (XLogP3) of 2.5 suggests a moderate lipophilicity, indicating potential for absorption across biological membranes.
Known Toxicological Endpoints
The available toxicological data for 2-Amino-6-chlorobenzoxazole is primarily focused on acute toxicity and local irritation effects.
Acute Toxicity
Acute toxicity studies provide initial information on the potential dangers of a substance following a single short-term exposure. For 2-Amino-6-chlorobenzoxazole, oral LD50 values have been determined in rodent models.
Table 2: Acute Oral Toxicity of 2-Amino-6-chlorobenzoxazole
| Species | LD50 (Oral) | Toxicity Class | Source |
| Rat | 226 mg/kg | Highly Toxic | [2] |
| Mouse | 600 mg/kg | - | [2] |
The LD50 value in rats classifies 2-Amino-6-chlorobenzoxazole as "highly toxic" upon ingestion.[2] This necessitates stringent handling procedures to prevent accidental oral exposure.
Irritation and Sensitization
Based on available safety information, 2-Amino-6-chlorobenzoxazole is classified as an irritant.[2] The Globally Harmonized System (GHS) hazard statements associated with this compound are:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications underscore the importance of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, when handling this compound to prevent localized adverse effects.
Inferred Toxicological Profile and Data Gaps
A significant portion of the toxicological profile for 2-Amino-6-chlorobenzoxazole remains uncharacterized. In the absence of specific data, an understanding of potential hazards can be inferred from the chemical structure and data on related compounds. This section outlines these inferred risks and highlights critical data gaps that require further investigation.
Genotoxicity
There is currently no publicly available data on the genotoxic potential of 2-Amino-6-chlorobenzoxazole. Genotoxicity assessment is a critical component of a toxicological profile, as it evaluates the potential of a substance to damage genetic material, which can lead to mutations and potentially cancer.
Logical Relationship for Genotoxicity Assessment
Caption: Standard workflow for assessing the genotoxic potential of a chemical.
Aromatic amines and halogenated hydrocarbons are chemical classes that can include genotoxic compounds. The amino group on the benzoxazole ring could be a site for metabolic activation to reactive intermediates that can interact with DNA. Therefore, in the absence of data, a conservative approach would be to handle 2-Amino-6-chlorobenzoxazole as a potential genotoxin.
Recommended Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
This protocol outlines a standard approach for the initial assessment of mutagenic potential.
-
Objective: To evaluate the potential of 2-Amino-6-chlorobenzoxazole to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Materials:
-
Test strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).
-
Test substance: 2-Amino-6-chlorobenzoxazole.
-
Solvent/vehicle control (e.g., DMSO).
-
Positive controls (with and without metabolic activation).
-
S9 fraction (from induced rat liver) for metabolic activation.
-
Cofactor solution (NADP, G-6-P).
-
Minimal glucose agar plates.
-
Top agar.
-
-
Procedure:
-
Prepare a range of concentrations of the test substance.
-
In separate tubes, combine the test substance, bacterial culture, and either buffer (for non-activation conditions) or S9 mix (for metabolic activation conditions).
-
After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the solvent control, and this increase is reproducible.
Repeated Dose Toxicity
No studies on the effects of repeated or chronic exposure to 2-Amino-6-chlorobenzoxazole have been identified. Such studies are essential for determining the No Observed Adverse Effect Level (NOAEL) and for characterizing target organ toxicity. Given its moderate lipophilicity, there is a potential for bioaccumulation with repeated exposure.
Carcinogenicity
The carcinogenic potential of 2-Amino-6-chlorobenzoxazole is unknown. A thorough evaluation would require long-term animal bioassays. The potential for genotoxicity, as discussed above, is a key consideration in assessing carcinogenic risk. Some benzoxazole derivatives have been investigated for their anticancer activities, which involves understanding their interactions with cellular pathways that could also be relevant to carcinogenesis.[3]
Reproductive and Developmental Toxicity
There is no available data on the effects of 2-Amino-6-chlorobenzoxazole on reproduction or development. The potential for endocrine disruption and effects on fertility and embryonic development should be considered, as has been seen with other classes of industrial chemicals.[4]
Experimental Workflow for Initial Developmental Toxicity Screening
Caption: A simplified workflow for a prenatal developmental toxicity study.
Toxicokinetics (ADME)
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of 2-Amino-6-chlorobenzoxazole is not available. The metabolism of a related compound, 6-Chloro-2-benzoxazolinone, has been shown to proceed via hydrolysis to 2-amino-5-chlorophenol.[5] A similar hydrolytic pathway could be relevant for 2-Amino-6-chlorobenzoxazole, potentially leading to the formation of metabolites with their own toxicological profiles.
Safety and Handling Recommendations
Given the high acute toxicity and irritant properties, and in the absence of comprehensive toxicological data, a cautious approach to handling 2-Amino-6-chlorobenzoxazole is warranted.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if inhalation risk is present.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
-
Spill Response: In case of a spill, avoid generating dust. Wear appropriate PPE and clean up with an inert absorbent material.
Conclusion and Future Directions
The current toxicological profile of 2-Amino-6-chlorobenzoxazole is incomplete. While its high acute oral toxicity and irritant properties are established, significant data gaps exist for chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. For researchers and drug development professionals, this necessitates a highly precautionary approach to handling and use.
Future research should prioritize a battery of in vitro genotoxicity assays, followed by in vivo studies if warranted. Repeated dose toxicity studies are also crucial to identify target organs and establish safe exposure limits for occupational settings. A comprehensive understanding of the metabolic fate of 2-Amino-6-chlorobenzoxazole will be essential for a complete risk assessment. Until such data becomes available, this compound should be treated as a substance with significant potential health hazards.
References
-
Nuvisan. (n.d.). In vitro toxicology - Preclinical safety. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-. Retrieved from [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]
-
ResearchGate. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]
-
PubMed. (2016). Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay. Retrieved from [Link]
-
NIH. (2020). The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. Retrieved from [Link]
-
PubMed. (2018). A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Retrieved from [Link]
-
GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Retrieved from [Link]
-
PubMed. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Retrieved from [Link]
-
PMC. (n.d.). Reproductive & developmental toxicity of quaternary ammonium compounds. Retrieved from [Link]
Sources
- 1. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Virtuoso: 2-Amino-6-chlorobenzoxazole as a Premier Synthetic Building Block in Modern Chemistry
Abstract
In the landscape of contemporary synthetic chemistry, the strategic selection of foundational molecular scaffolds is paramount to the efficient and innovative construction of complex functional molecules. Among these, 2-Amino-6-chlorobenzoxazole has emerged as a highly versatile and valuable building block, particularly within the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic primary amine, a modifiable aromatic ring, and a strategically positioned chloro substituent—offers a rich tapestry of synthetic possibilities. This comprehensive guide provides an in-depth exploration of the chemical reactivity and synthetic utility of 2-Amino-6-chlorobenzoxazole, complete with detailed application notes and robust experimental protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of the 2-Amino-6-chlorobenzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif found in a plethora of biologically active compounds and functional materials. The incorporation of an amino group at the 2-position and a chloro atom at the 6-position endows the 2-Amino-6-chlorobenzoxazole scaffold with a distinct reactivity profile, making it a coveted precursor for library synthesis and lead optimization campaigns.
The primary amino group serves as a versatile handle for a wide array of functionalization reactions, including N-acylation, N-arylation, and the formation of ureas and thioureas. The chloro substituent, while seemingly a simple halogen, is a key player in modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl and heteroaryl moieties. Furthermore, the amino group can be strategically transformed via diazotization and subsequent Sandmeyer reactions, opening yet another avenue for molecular diversification.
This guide will systematically dissect the synthetic potential of 2-Amino-6-chlorobenzoxazole, providing both the theoretical underpinnings and practical, field-tested protocols to empower chemists in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value |
| Molecular Formula | C₇H₅ClN₂O[1] |
| Molecular Weight | 168.58 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 188-192 °C |
| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in other common organic solvents. |
| CAS Number | 52112-68-2[1] |
Safety and Handling: 2-Amino-6-chlorobenzoxazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthetic Pathways and Key Transformations
The true power of 2-Amino-6-chlorobenzoxazole lies in its capacity to undergo a diverse range of chemical transformations. The following sections provide a detailed overview of the most impactful reactions, complete with mechanistic insights and optimized protocols.
Functionalization of the 2-Amino Group
The exocyclic amino group is a primary site for molecular elaboration, allowing for the introduction of a wide variety of substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.
N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in many pharmaceutical agents. This reaction is typically straightforward and high-yielding.
Causality of Experimental Choices: The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature.
Protocol 1: General Procedure for N-Acylation
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Acyl chloride or carboxylic acid
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coupling agent (for carboxylic acids), e.g., HBTU, HATU
Procedure (using an acyl chloride):
-
To a solution of 2-Amino-6-chlorobenzoxazole (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The formation of a C-N bond between the amino group and an aryl partner is a powerful tool in medicinal chemistry. Both palladium- and copper-catalyzed methods are effective for this transformation.
Causality of Experimental Choices: The choice between palladium and copper catalysis can influence the regioselectivity in molecules with multiple potential arylation sites. The ligand is critical for the efficiency of palladium-catalyzed reactions, with bulky, electron-rich phosphines often being optimal. The base is essential for the deprotonation of the amine and for the overall catalytic cycle.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Aryl bromide or iodide
-
Pd₂(dba)₃ (Palladium catalyst)
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-Amino-6-chlorobenzoxazole (1.2 eq.), the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (1.4 eq.) in a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors. Their synthesis from 2-Amino-6-chlorobenzoxazole is readily achieved.
Causality of Experimental Choices: The reaction with isocyanates or isothiocyanates is typically a direct and efficient method for urea and thiourea formation, often proceeding without the need for a catalyst.
Protocol 3: Synthesis of Ureas and Thioureas
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Isocyanate or Isothiocyanate
-
Anhydrous THF or DCM
Procedure:
-
To a solution of 2-Amino-6-chlorobenzoxazole (1.0 eq.) in anhydrous THF, add the isocyanate or isothiocyanate (1.05 eq.) at room temperature.
-
Stir the reaction mixture for 2-16 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration, wash with cold THF, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The chloro substituent at the 6-position is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl groups. This is a cornerstone transformation for expanding the molecular diversity of the scaffold.
Causality of Experimental Choices: The choice of a highly active palladium catalyst and a suitable ligand is critical for the coupling of aryl chlorides, which are generally less reactive than their bromide or iodide counterparts. The base plays a crucial role in the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Pd(PPh₃)₄ or another suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
To a Schlenk flask, add 2-Amino-6-chlorobenzoxazole (1.0 eq.), the boronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Transformation of the Amino Group: The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method to replace the amino group with a variety of other functionalities, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[2][3] This further expands the synthetic utility of the 2-Amino-6-chlorobenzoxazole core.
Causality of Experimental Choices: The formation of the diazonium salt requires cold, acidic conditions to prevent its premature decomposition. The use of a copper(I) salt is catalytic in the subsequent substitution reaction.
Protocol 5: Sandmeyer Reaction (General Procedure for Chlorination)
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Suspend 2-Amino-6-chlorobenzoxazole (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve CuCl (1.2 eq.) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 2-Amino-6-chlorobenzoxazole.
Caption: Key synthetic transformations of 2-Amino-6-chlorobenzoxazole.
Conclusion and Future Perspectives
2-Amino-6-chlorobenzoxazole has unequivocally established itself as a cornerstone building block in modern synthetic chemistry. Its strategically positioned reactive sites offer a predictable and versatile platform for the construction of a wide array of complex molecules. The protocols detailed in this guide provide a robust starting point for researchers to harness the full potential of this valuable scaffold.
Future research will undoubtedly continue to expand the synthetic repertoire of 2-Amino-6-chlorobenzoxazole. The development of novel catalytic systems for even more challenging cross-coupling reactions, the exploration of its utility in multicomponent reactions, and its incorporation into innovative drug delivery systems and functional materials represent exciting avenues for future investigation. As the demand for novel chemical entities continues to grow, the importance of versatile and strategically designed building blocks like 2-Amino-6-chlorobenzoxazole will only be further amplified.
References
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Sandmeyer reaction. (2023, December 27). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]
-
Benzoxazole, 2-amino-6-chloro-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
Sources
experimental protocols for reactions involving 2-Amino-6-chlorobenzoxazole
An In-Depth Guide to the Synthetic Chemistry of 2-Amino-6-chlorobenzoxazole: Protocols and Applications
Introduction
2-Amino-6-chlorobenzoxazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its rigid benzoxazole core, coupled with a reactive amino group and a halogenated benzene ring, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antitumor, and anti-inflammatory properties[1][2]. This guide provides detailed experimental protocols for key synthetic transformations involving 2-Amino-6-chlorobenzoxazole, focusing on N-Arylation and C-C bond-forming reactions. The protocols are designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and troubleshooting advice to ensure successful execution.
Chemical Properties of 2-Amino-6-chlorobenzoxazole:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | [3][4] |
| Molecular Weight | 168.58 g/mol | [3][4] |
| Appearance | Solid (typically off-white to brown) | |
| Melting Point | ~184 °C | [4] |
| CAS Number | 52112-68-2 | [3][5][6] |
Critical Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 2-Amino-6-chlorobenzoxazole is classified as an irritant and is considered highly toxic[4].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles[7][8].
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[7][8].
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[8]. Avoid creating dust.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Protocol I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The functionalization of the C2-amino group is a primary strategy for library synthesis. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide, offering broad substrate scope and functional group tolerance. This protocol describes the selective N-arylation of the exocyclic amino group.
Causality and Rationale
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A biaryl phosphine ligand (e.g., XPhos) is crucial; its bulky and electron-rich nature facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst. A weak, non-nucleophilic base like potassium phosphate is used to deprotonate the amine without interfering with the catalyst or substrates.
Caption: General workflow for a cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
2-Amino-6-chlorobenzoxazole
-
Aryl bromide or iodide (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)[9]
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-6-chlorobenzoxazole (1.0 mmol, 168.6 mg).
-
Reagent Addition: Add the aryl halide (1.1 mmol), potassium phosphate (2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Degassing: Seal the flask and purge with argon for 10-15 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter through a pad of celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; wet solvent/reagents. | Use fresh catalyst and high-purity, anhydrous solvent. Ensure the reaction is thoroughly degassed. |
| Side Product Formation | Reaction temperature too high; prolonged reaction time. | Reduce the temperature slightly (e.g., to 90 °C) and monitor closely to stop the reaction upon completion. |
| Poor Recovery | Product loss during workup or chromatography. | Ensure complete extraction during workup. Use the correct polarity eluent for chromatography to avoid product streaking. |
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling
The chlorine atom at the C6 position provides a handle for C-C bond formation, enabling the synthesis of biaryl structures. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation, reacting an aryl halide with an arylboronic acid. Such reactions have been successfully performed on the analogous 2,6-dichlorobenzoxazole and 2-amino-6-bromobenzothiazole systems[10][11].
Causality and Rationale
This reaction is catalyzed by a Pd(0) species, often generated in situ. The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl chloride (2-Amino-6-chlorobenzoxazole) adds to the Pd(0) catalyst. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The organoboron species (boronic acid) transfers its organic group to the palladium center, a process activated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
2-Amino-6-chlorobenzoxazole
-
Arylboronic acid (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)[1]
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equivalents)
-
Solvent system: 1,4-dioxane and water (e.g., 4:1 ratio)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a round-bottom flask, combine 2-Amino-6-chlorobenzoxazole (1.0 mmol, 168.6 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degassing: Fit the flask with a condenser, and purge the system with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Workup:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue using flash column chromatography (e.g., hexane/ethyl acetate) to isolate the desired 2-amino-6-arylbenzoxazole product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Homocoupling of Boronic Acid | Oxygen present in the reaction; reaction temperature too high. | Ensure the system is rigorously degassed. Use freshly distilled solvents. Run the reaction at the lower end of the recommended temperature range. |
| Decomposition of Catalyst | The Pd(PPh₃)₄ catalyst can be sensitive to air and heat. | Add the catalyst just before adding the solvent and starting the degassing process. Store the catalyst under an inert atmosphere. |
| Low Yield | Poor reactivity of the chloro-group; inefficient transmetalation. | Increase catalyst loading to 5 mol%. Ensure the base is finely powdered and well-mixed. Consider a more active ligand system if yields remain low. |
Characterization of Synthesized Derivatives
Confirmation of the product structure and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For N-arylation products, the appearance of new aromatic signals and the disappearance of the N-H₂ protons (or shift to a single N-H peak) are key indicators. For Suzuki products, new aromatic signals corresponding to the coupled aryl group will be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
References
-
PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
- Gua, Y., et al. (2017). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. HETEROCYCLES, 94(7), 1261.
- Pavel, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4165.
- Thermo Fisher Scientific. (2010).
- Zhang, X., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. BMC Chemistry, 14(1), 5.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Amino-6-chlorobenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-chlorobenzoxazoles.
-
Georganics. (n.d.). 2-Chlorobenzoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
- Senra, J. D., Aguiar, L. C. S., & Simas, A. B. C. (2011). Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability.
- Capot Chemical. (n.d.).
- Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
- MIT Open Access Articles. (2013).
- Schmidt, A., et al. (2013). Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole. Tetrahedron, 69(8), 2081-2086.
- Tauseef, S., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8857.
- ResearchGate. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction.
-
Organic & Biomolecular Chemistry. (n.d.). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.
- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)
- PubMed Central. (n.d.).
- NIH. (n.d.).
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 52112-68-2|2-Amino-6-chlorobenzoxazole|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-chlorobenzoxazole in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the 2-Amino-6-chlorobenzoxazole Scaffold
The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing novel therapeutic agents. Within this class, the 2-Amino-6-chlorobenzoxazole moiety stands out as a particularly valuable building block.
The strategic placement of its functional groups underpins its utility:
-
The 2-amino group provides a critical hydrogen bond donor-acceptor motif, essential for anchoring ligands into the active sites of enzymes, particularly the hinge region of protein kinases.
-
The 6-chloro substituent serves multiple roles. It modulates the electronic character of the aromatic system, can occupy specific hydrophobic pockets within a binding site to enhance affinity and selectivity, and may serve as a metabolic soft spot blocker, improving the pharmacokinetic profile of derivative compounds.
This guide provides an in-depth exploration of the applications of 2-Amino-6-chlorobenzoxazole, focusing on its role in the development of kinase inhibitors and other bioactive molecules, complete with detailed experimental protocols for its synthesis and derivatization.
Application Note 1: A Core Scaffold for ATP-Competitive Kinase Inhibitors
Expertise & Causality: The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors that compete with endogenous ATP has revolutionized treatment paradigms. The 2-aminobenzoxazole scaffold is exceptionally well-suited for this role due to its intrinsic ability to mimic the adenine portion of ATP and form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1] This interaction serves as a critical anchor, orienting the rest of the molecule to achieve high-affinity binding and potent inhibition.
Derivatives of the 2-aminobenzoxazole core have shown significant inhibitory activity against several key kinases implicated in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR).[1][3] Inhibition of VEGFR-2 is a clinically validated strategy for blocking the formation of new blood vessels that supply tumors with essential nutrients, thereby arresting tumor growth.[4] The 2-Amino-6-chlorobenzoxazole scaffold provides an ideal starting point for designing potent and selective VEGFR-2 inhibitors.
Visualizing the Mechanism: Kinase Hinge Binding
The diagram below illustrates the generalized binding mode of a 2-aminobenzoxazole-based inhibitor within the ATP-binding site of a protein kinase, highlighting the crucial hydrogen bond interactions with the hinge region.
Caption: Generalized binding of a 2-aminobenzoxazole inhibitor.
Data Presentation: Representative Biological Activity
While specific data for derivatives of 2-Amino-6-chlorobenzoxazole are emerging, the potent activity of closely related analogues underscores the scaffold's potential. The following table summarizes the inhibitory activities of representative 2-aminobenzoxazole derivatives against VEGFR-2 and relevant cancer cell lines.
| Compound ID | R Group Modification | Target Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) | Reference |
| 12l | N-aryl urea derivative | VEGFR-2: 97.38 | HepG2: 10.50, MCF-7: 15.21 | [1] |
| 12i | N-aryl urea derivative | VEGFR-2: 155 | HepG2: 15.35, MCF-7: 18.24 | [1] |
| Compound 1 | N-substituted aminobenzoxazole | KDR (VEGFR-2): 6855 | Not Reported | [3] |
| Compound 16 | N-substituted aminobenzoxazole | KDR (VEGFR-2): >40% inhib. @ 100µM | A549: >80% inhib. @ 10µM, MCF-7: 6.98 | [3] |
| Compound 17 | N-substituted aminobenzoxazole | KDR (VEGFR-2): >40% inhib. @ 100µM | A549: >85% inhib. @ 10µM, MCF-7: 11.18 | [3] |
| Sorafenib | (Reference Drug) | VEGFR-2: 48.16 | HepG2: 5.80, MCF-7: 7.20 | [1] |
Note: The compounds listed are analogues used to demonstrate the potential of the 2-aminobenzoxazole scaffold. The 6-chloro substitution is expected to further modulate these activities.
Application Note 2: A Versatile Intermediate for Diverse Bioactive Agents
Beyond its prominent role in oncology, 2-Amino-6-chlorobenzoxazole is a precursor to molecules with a range of other pharmacological activities.
-
Skeletal Muscle Relaxants: Early research patented 2-Amino-6-chlorobenzoxazole itself for its activity as a skeletal muscle relaxant. The compound was found to act on the central nervous system by depressing polysynaptic pathways, demonstrating activity at least four times greater than the then-standard mephenesin when administered orally.[5]
-
Antifungal Agents: The 2-aminobenzoxazole core is a valuable starting point for the development of novel antifungal agents. Studies have shown that libraries of derivatives, created by functionalizing the 2-amino group, exhibit excellent and broad-spectrum activities against various phytopathogenic fungi.[6] This highlights the potential for developing new agrochemicals or clinical antifungals from the 2-Amino-6-chlorobenzoxazole template.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzoxazole via Cyclization
This protocol describes the foundational synthesis of 2-Amino-6-chlorobenzoxazole from 2-amino-5-chlorophenol using cyanogen bromide. This method is widely cited for the synthesis of 2-aminobenzoxazoles but requires extreme caution.[7]
Trustworthiness: This protocol is self-validating through the inclusion of purification and characterization steps (TLC, NMR, MS) to confirm the identity and purity of the final product.
!!! SAFETY WARNING !!! Cyanogen bromide (BrCN) is highly toxic, volatile, and lachrymatory . All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and full-face protection. Have an appropriate quenching solution (e.g., alkaline hypochlorite) readily available.
Materials:
-
2-Amino-5-chlorophenol (1.0 eq)[8]
-
Cyanogen bromide (BrCN, 1.1 eq)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorophenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).
-
Addition of BrCN: Cool the solution to 0 °C in an ice bath. Carefully add a solution of cyanogen bromide (1.1 eq) in a minimal amount of methanol dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the acid formed and quench any unreacted BrCN. Stir for 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-Amino-6-chlorobenzoxazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Library Synthesis via N-Arylation
This protocol outlines a general method for functionalizing the 2-amino group of 2-Amino-6-chlorobenzoxazole with various aryl halides, a key step in building libraries of potential kinase inhibitors. This procedure is based on standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions adapted for this scaffold.[9]
Expertise & Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. The choice of a bulky phosphine ligand (e.g., from a palladacycle precatalyst) is crucial to facilitate the reductive elimination step, which forms the desired C-N bond, while the base is required to activate the amine nucleophile. Microwave heating is employed to accelerate the reaction, enabling high-throughput synthesis.
Materials:
-
2-Amino-6-chlorobenzoxazole (1.0 eq)
-
Aryl boronic acid or aryl halide (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, or a pre-formed catalyst like POPd) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.5 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF/Water mixture)
-
Microwave reaction vials
Procedure:
-
Reagent Preparation: In a microwave vial, combine 2-Amino-6-chlorobenzoxazole (1.0 eq), the desired aryl boronic acid (1.5 eq), the palladium catalyst (e.g., POPd, 0.05 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).[9]
-
Solvent Addition: Add the degassed solvent system (e.g., DMF/Water 4:1) to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to the optimized temperature (typically 120-150 °C) for 20-60 minutes.[9]
-
Reaction Monitoring: After cooling, check the reaction completion via LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product using automated flash chromatography or preparative HPLC to isolate the desired N-aryl-6-chlorobenzoxazol-2-amine derivative.
-
Library Generation: Repeat steps 1-8 with a diverse set of aryl boronic acids/halides to generate a compound library for biological screening.
Synthetic Workflow Visualization
The following diagram outlines the multi-step workflow from a commercially available precursor to a library of diversified kinase inhibitor candidates.
Caption: Workflow for synthesis and diversification of the scaffold.
References
- Sam, J. (1959). 2-amino-6-chlorobenzoxazole and pharmaceutically acceptable salts. U.S. Patent No. US2895877A.
-
Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20273. [Link]
-
(2022). Representative VEGFR‐2 inhibitors currently approved. ResearchGate. [Link]
-
Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 14(1), 1-12. [Link]
-
Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
(2019). Bioactive 2‐aminobenzoxazole derivatives. ResearchGate. [Link]
-
Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
- Dow Chemical Co. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole. U.S. Patent No. US2969370A.
- Hoechst Aktiengesellschaft. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S. Patent No. US4714766A.
-
(n.d.). Synthesis of 2-chlorobenzoxazole. PrepChem.com. [Link]
- Hunan Subo Biotechnology Co ltd. (2020). Synthesis method of 2-mercapto-6-chlorobenzoxazole. China Patent No. CN111423392A.
-
Brown, A. R., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 63(15), 8238–8253. [Link]
-
(2024). of the proposed VEGFR-2 inhibitors modifications. ResearchGate. [Link]
-
Estiarte, M. A., et al. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry. [Link]
- (1998). Process for making 2-amino-5-cyanophenol. Canada Patent No. CA2341711A1.
-
Eissa, A. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2115. [Link]
-
(2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]
-
Potashman, M. H., et al. (2007). Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 50(18), 4351–4373. [Link]
-
(2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate. [Link]
-
(2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5341. [Link]
-
(2017). How can I prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol? ResearchGate. [Link]
-
Ahmed, S., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5556. [Link]
-
Khudhir, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(7), 1-16. [Link]
Sources
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US2978458A - 2-amino-6-chlorobenzoxazole and pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: 2-Amino-6-chlorobenzoxazole as a Privileged Scaffold for Novel Kinase Inhibitors
Introduction: The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The 2-aminobenzoxazole core is a "privileged scaffold," a molecular framework that has repeatedly been shown to bind to multiple biological targets. The specific derivative, 2-amino-6-chlorobenzoxazole, offers a synthetically tractable and strategically functionalized starting point for the development of new therapeutic agents. The 2-amino group provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR), while the 6-chloro substituent can influence pharmacokinetic properties and provides an additional site for potential modification.
This guide provides an in-depth technical overview and a series of validated protocols for researchers, scientists, and drug development professionals aiming to leverage the 2-amino-6-chlorobenzoxazole scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from chemical synthesis to biological validation.
Part 1: Inhibitor Design and Synthesis Strategy
The journey from a scaffold to a lead compound begins with a clear synthetic strategy coupled with a rational design approach. The primary amino group on the 2-amino-6-chlorobenzoxazole scaffold is the key handle for derivatization, most commonly through acylation or coupling reactions to introduce diverse side chains that can interact with the target protein.
Rationale for Target Selection: Kinases
Benzoxazole derivatives have demonstrated inhibitory activity against a wide range of protein kinases.[1][2] Key targets include:
-
VEGFR-2 (KDR): A critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[3][4][5] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
-
RSK2 (Ribosomal S6 Kinase 2): A serine/threonine kinase that is a downstream effector of the Ras-MAPK signaling pathway, implicated in cell proliferation and survival.[1]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[2]
The initial choice of target will dictate the design of the library. For instance, targeting the ATP-binding site of a kinase like VEGFR-2 often involves designing molecules that can form key hydrogen bonds with the "hinge" region of the kinase domain.
General Synthetic Workflow
The most direct method for creating a library of inhibitors from 2-amino-6-chlorobenzoxazole is through amide bond formation with a variety of carboxylic acids. This allows for the systematic exploration of different substituents to build a structure-activity relationship (SAR) profile.
Caption: General workflow for the synthesis of a 2-aminobenzoxazole derivative library.
Protocol 1: Synthesis of a 2-(Acylamino)-6-chlorobenzoxazole Derivative
This protocol describes a standard amide coupling reaction. The choice of coupling agent (e.g., HATU, EDCI/HOBt) is critical; HATU is often more efficient but also more expensive, while EDCI/HOBt is a cost-effective alternative suitable for many substrates.
Materials:
-
2-Amino-6-chlorobenzoxazole (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the selected carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes. This pre-activation step forms the active ester, which is more reactive towards the amine.
-
Add 2-amino-6-chlorobenzoxazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Biological Evaluation
Once a library of compounds is synthesized, a systematic screening cascade is required to identify active "hits," determine their potency, and confirm their mechanism of action in a cellular context.
Caption: A logical workflow for in vitro screening of novel kinase inhibitors.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-based)
Biochemical assays are essential for determining direct enzyme inhibition, but cell-based assays are crucial to confirm that a compound can enter a cell and engage its target in a physiological environment.[6][7] This protocol uses an ELISA-based method to measure the phosphorylation of a kinase's downstream substrate.
Rationale: A reduction in the phosphorylation level of a known substrate provides strong evidence of target kinase inhibition within the cell.[6] This is a more direct measure of target engagement than a simple cell death assay.
Materials:
-
Human cancer cell line known to have active signaling through the target kinase (e.g., HepG2 or MCF-7 for VEGFR-2 inhibitors).[3][5]
-
Cell culture medium, Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
-
Growth factor to stimulate the pathway (e.g., VEGF for the VEGFR-2 pathway).
-
Test compounds dissolved in DMSO.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Akt).
-
HRP-conjugated secondary antibody and substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This step reduces basal kinase activity, leading to a larger signal window upon stimulation.
-
Compound Treatment: Pretreat the cells with various concentrations of the test compounds (and controls: DMSO vehicle, known inhibitor) for 1-2 hours.
-
Stimulation: Add the appropriate growth factor (e.g., VEGF) to all wells except the unstimulated control and incubate for the optimal time to induce substrate phosphorylation (typically 10-30 minutes, determined empirically).
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add the phospho-specific primary detection antibody and incubate for 1-2 hours.
-
Wash the plate 3 times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add stop solution and read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis: Normalize the data to the stimulated (DMSO) and unstimulated controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a critical secondary assay to determine the functional consequence of kinase inhibition.
Materials:
-
Cancer cell line used in Protocol 2.
-
Test compounds and controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. A 72-hour incubation is a standard duration to observe effects on cell proliferation.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between compounds and guide SAR.
| Compound ID | R-Group | VEGFR-2 IC₅₀ (nM) [Biochemical] | p-VEGFR-2 IC₅₀ (nM) [Cell-based] | MCF-7 GI₅₀ (µM) [Proliferation] |
| Ref-Cmpd | Sorafenib | 90 | 55 | 4.95[8] |
| Scaffold | H | >50,000 | >50,000 | >100 |
| DEV-001 | 4-fluorophenyl | 150 | 125 | 6.25[8] |
| DEV-002 | 3-chloro-4-fluorophenyl | 75 | 60 | 5.10 |
| DEV-003 | 4-methoxyphenyl | 850 | 920 | 25.6 |
This is illustrative data based on typical trends observed for kinase inhibitors.
Interpretation: A good hit compound will show potent activity in the biochemical assay, retain that potency in the cell-based target engagement assay, and demonstrate a corresponding effect on cell proliferation. A large drop-off in potency from the biochemical to the cellular assay could indicate poor cell permeability or high plasma protein binding.
Part 3: In Vivo Evaluation
Promising lead compounds identified through in vitro testing must be evaluated in a living organism to assess their efficacy and safety profile. For anti-cancer agents, this typically involves a tumor xenograft model.
Protocol 4: Murine Xenograft Model for Efficacy Testing
Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing crucial data on pharmacokinetics and anti-tumor activity.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Human cancer cell line (e.g., MCF-7) for implantation.
-
Lead compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Dosing: Administer the lead compound and vehicle control to their respective groups via an appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of compound toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration (e.g., 21-28 days).
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Simplified VEGFR-2 signaling pathway and the site of action for ATP-competitive inhibitors.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Ma, D. et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 124. [Link]
-
Wang, H. et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(7), 1510. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Kim, J. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1437-1443. [Link]
-
Parker, L. L. et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 10(6), e0128731. [Link]
-
PubChem. Benzoxazole, 2-amino-6-chloro-. [Link]
-
Al-Hiari, Y. M. et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]
-
Lu, Y. et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Pharmaceuticals, 14(10), 1045. [Link]
-
Eldehna, W. M. et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(10), 2337. [Link]
-
Mahmoud, A. et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(7), 203. [Link]
-
Chen, Q. et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of Pesticide Science, 45(3), 158-167. [Link]
-
Al-Hiari, Y. M. et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]
-
Abou-Seri, S. M. et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 586-602. [Link]
-
Costales, A. et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596. [Link]
-
Maccarinelli, F. et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(4), 1888. [Link]
-
Semantic Scholar. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]
-
Al-Ostath, A. et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(1), 97. [Link]
-
ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. [Link]
- Google Patents. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
Chen, Z. et al. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Briefings in Bioinformatics, 23(5), bbac302. [Link]
-
Ghorab, M. M. et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12, 16298. [Link]
-
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
-
Kanwal, M. et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 130, 106175. [Link]
-
ResearchGate. Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]
Sources
- 1. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bioactive Compounds from 2-Amino-6-chlorobenzoxazole
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, found in a wide array of pharmacologically active compounds.[1][2][3][4] Its planar structure and capacity for hydrogen bonding allow for effective interactions with various biological targets.[4] This guide focuses on 2-amino-6-chlorobenzoxazole, a versatile building block for synthesizing novel bioactive molecules. The 2-amino group and the 6-chloro substituent serve as strategic handles for chemical modification, enabling the exploration of chemical space to develop potent therapeutic agents. Derivatives have demonstrated a broad spectrum of activities, including anticancer, antifungal, and antimicrobial properties.[5][6][7][8] This document provides a detailed overview of key synthetic strategies, step-by-step experimental protocols, and the rationale behind methodological choices, aimed at empowering researchers in the field of drug discovery.
The Strategic Importance of 2-Amino-6-chlorobenzoxazole
The unique substitution pattern of 2-amino-6-chlorobenzoxazole offers two distinct and orthogonal sites for chemical elaboration, making it an exceptionally valuable starting material in drug discovery programs.
-
The 2-Amino Group: This nucleophilic site is readily functionalized through various reactions, including acylation, sulfonylation, and modern cross-coupling reactions. Modification at this position directly influences the electronic and steric properties of the molecule, often playing a crucial role in modulating biological activity.
-
The 6-Chloro Group: As an aryl halide, this position is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
The synergy of these two reactive sites allows for the creation of diverse chemical libraries from a single, readily accessible starting material.
Synthesis of the Core Scaffold: 2-Amino-6-chlorobenzoxazole
The foundational step is the reliable synthesis of the starting material. The most common and robust method involves the cyclization of 2-amino-5-chlorophenol. While historically carried out with the highly toxic cyanogen bromide (BrCN)[9][10], safer and more efficient electrophilic cyanating agents are now preferred.
Protocol 2.1: Synthesis via Electrophilic Cyanation
This protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and less hazardous alternative to BrCN, for the cyclization reaction.[9][10]
Reaction Scheme: Starting Material: 2-Amino-5-chlorophenol Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Product: 2-Amino-6-chlorobenzoxazole
Caption: Synthesis of the core scaffold.
Step-by-Step Protocol:
-
Preparation: To a solution of 2-amino-5-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq).
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq), dropwise. Causality Note: The Lewis acid activates the cyano group of NCTS, making it a more potent electrophile for the subsequent intramolecular cyclization.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-amino-6-chlorobenzoxazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Synthetic Strategies for Diversification
Once the 2-amino-6-chlorobenzoxazole scaffold is obtained, a multitude of synthetic pathways can be employed for its diversification. The following sections detail key protocols for functionalizing both the amino group and the aryl chloride.
Strategy A: Functionalization of the 2-Amino Group
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the 2-amino group with various aryl or heteroaryl halides.[11][12] This reaction is prized for its broad substrate scope and functional group tolerance compared to harsher, classical methods like the Goldberg reaction.[11][13]
Caption: The Buchwald-Hartwig catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-amino-6-chlorobenzoxazole (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos or RuPhos (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). Causality Note: The base is critical for deprotonating the amine-palladium complex, forming the palladium-amido intermediate which is necessary for the final reductive elimination step.[14]
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-arylated product.
Strategy B: Functionalization of the 6-Chloro Group
The Suzuki-Miyaura coupling is a highly reliable and versatile method for forming C-C bonds. It allows for the arylation or heteroarylation of the 6-position of the benzoxazole core by coupling the aryl chloride with a boronic acid or ester.[15][16]
Caption: The Suzuki-Miyaura catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 2-amino-6-chlorobenzoxazole (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 M, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water. Causality Note: The presence of water and a base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 150 °C (microwave irradiation) until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography or preparative HPLC to yield the 6-aryl-2-aminobenzoxazole derivative.
Biological Activities of Synthesized Derivatives
Derivatives of 2-amino-6-chlorobenzoxazole have been reported to exhibit a wide range of biological activities, making this scaffold a fertile ground for drug discovery. The functionalization at the 2-amino and 6-chloro positions allows for fine-tuning of the molecule's properties to target specific biological pathways.
| Compound Class | Biological Target/Activity | Representative Activity | Reference |
| 2-Amino-7-aryl-benzoxazoles | Anticancer (A549 Lung Cancer) | EC₅₀ = 0.4 µM | [17] |
| Amino-benzoxazole Derivatives | KDR Kinase Inhibition (Anticancer) | IC₅₀ = 6.855 µM | [18] |
| 2-Arylbenzoxazole Acetic Acids | Anticancer (MCF-7 Breast Cancer) | Promising Cytotoxicity | [19] |
| C-5 Alkyl-substituted 2-aminobenzoxazoles | Antifungal (Phytopathogenic Fungi) | EC₅₀ = 1.48–16.6 µg/mL | [6] |
| 2-(Cyclic amine)-benzoxazoles | Antibacterial | Significant Activity | [20] |
This table summarizes data from various benzoxazole derivatives to illustrate the potential of the scaffold. Specific activities are highly dependent on the exact substitution pattern.
Key Bioactive Pathways:
-
Anticancer: Many benzoxazole derivatives function as kinase inhibitors, targeting enzymes like KDR (VEGFR2) and JAK2, which are crucial for tumor growth and angiogenesis.[17][18] Others have shown direct cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[5][19]
-
Antifungal: The scaffold has proven effective against phytopathogenic fungi, which are responsible for significant agricultural losses, suggesting applications in agrochemicals.[6]
-
Antimicrobial: Broad-spectrum antibacterial and antifungal activities have been reported, highlighting the potential for developing new anti-infective agents.[7][20]
Conclusion and Future Directions
2-Amino-6-chlorobenzoxazole is a high-value scaffold for the synthesis of bioactive compounds. Its dual functional handles permit extensive chemical diversification through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a reliable foundation for researchers to generate novel derivatives. The demonstrated anticancer, antifungal, and antimicrobial activities of these compounds underscore the therapeutic potential of the benzoxazole core. Future research should focus on leveraging these synthetic strategies for the development of large, diverse libraries for high-throughput screening, detailed SAR studies to optimize lead compounds, and investigation into novel biological targets to further expand the therapeutic applications of this versatile molecular framework.
References
-
ResearchGate. (n.d.). 2‐Benzoylbenzoxazoles: Bioactivity and Syntheses. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Wong, C. D., et al. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis Online. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected bioactive benzoxazoles, and benzoxazole formation in nataxazole biosynthesis. Retrieved from [Link]
-
Li, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Springer Link. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Indian Journal of Chemistry. (2014). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]
-
University of Liverpool. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- S. K. Sonwane et al. (2010). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, Vol. 49B, pp. 242-246.
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2013). Site-selective Suzuki–Miyaura reactions of 2,6-dichlorobenzoxazole. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. op.niscpr.res.in [op.niscpr.res.in]
- 20. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Amino-6-chlorobenzoxazole
Foreword: Unveiling the Potential of a Core Heterocycle
To the researchers, scientists, and drug development professionals at the forefront of discovery, this document serves as a comprehensive technical guide for the investigation of 2-Amino-6-chlorobenzoxazole. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] While much of the existing literature focuses on complex derivatives, the parent heterocycle, 2-Amino-6-chlorobenzoxazole, represents a foundational starting point for understanding structure-activity relationships and for the development of novel therapeutics.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will explore established in vitro and in vivo assays, drawing from methodologies applied to structurally related benzoxazoles and benzothiazoles, to propose a robust framework for the characterization of 2-Amino-6-chlorobenzoxazole. Every protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
PART 1: In Vitro Evaluation of 2-Amino-6-chlorobenzoxazole
The initial characterization of any compound begins with a thorough in vitro assessment to determine its biological activity and cytotoxic profile. The following assays are proposed based on the known activities of the broader benzoxazole class.
Antimicrobial Activity Screening
The benzoxazole and benzothiazole cores are present in numerous compounds with demonstrated antimicrobial properties.[4][5] Therefore, a primary investigation into the antimicrobial potential of 2-Amino-6-chlorobenzoxazole is a logical starting point.
Caption: Hypothesized inhibition of kinase signaling pathways by 2-Amino-6-chlorobenzoxazole.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [6] Objective: To determine the concentration of 2-Amino-6-chlorobenzoxazole that reduces the viability of a cell population by 50% (IC50).
Materials:
-
2-Amino-6-chlorobenzoxazole
-
DMSO
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) [7]* Normal human cell line (e.g., MRC-5 lung fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-6-chlorobenzoxazole in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Cell Lines | A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and a non-cancerous cell line for selectivity. |
| Positive Control | Doxorubicin or another standard anticancer drug. |
PART 2: In Vivo Evaluation of 2-Amino-6-chlorobenzoxazole
Following in vitro characterization, in vivo studies are essential to understand the compound's pharmacokinetic properties, efficacy, and safety in a whole-organism context. The design of these studies should be guided by the in vitro findings.
Acute Toxicity Assessment
An initial assessment of the compound's toxicity is crucial for determining a safe dose range for subsequent efficacy studies.
This method allows for the estimation of the LD50 with a minimal number of animals. A study on related 2-aminobenzothiazole derivatives provides a framework for this type of in vivo evaluation. [8] Objective: To determine the median lethal dose (LD50) of 2-Amino-6-chlorobenzoxazole following a single oral administration.
Materials:
-
2-Amino-6-chlorobenzoxazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dosing: The study is conducted sequentially. A single animal is dosed at a starting dose level (e.g., 175 mg/kg, based on data for related compounds).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when one of the stopping criteria defined by the OECD guideline is met.
-
LD50 Estimation: The LD50 is calculated using the AOT425StatPgm software provided with the guideline.
| Parameter | Reported Value for 2-Amino-6-chlorobenzoxazole | Source |
| Oral-rat LD50 | 226 mg/kg | [2] |
| Oral-mouse LD50 | 600 mg/kg | [2] |
Note: These reported LD50 values provide a critical starting point for dose selection in efficacy studies.
In Vivo Efficacy Models
Based on the in vitro results, appropriate in vivo models can be selected. For example, if the compound shows promising anticancer activity, a tumor xenograft model would be suitable.
Caption: Workflow for an in vivo cancer xenograft study.
Conclusion and Future Directions
2-Amino-6-chlorobenzoxazole represents a valuable chemical scaffold with the potential for development into novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its antimicrobial and anticancer properties. While one study on a derivative suggested that the 6-chloro substitution might reduce activity against Mycobacterium tuberculosis, this should not preclude a broader investigation into its potential against other microbial species and in different therapeutic contexts. [1]The journey from a core structure to a clinical candidate is long, but it begins with rigorous and well-designed preclinical assays as described herein.
References
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (n.d.).
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (2022, September 28).
- An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio - Benchchem. (n.d.).
- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - NIH. (n.d.).
- 52112-68-2, 2-Amino-6-chlorobenzoxazole Formula - ECHEMI. (n.d.).
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.).
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
- Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed. (n.d.).
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (n.d.).
-
Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b] [9][10]benzothiazole and its 2- substituted derivatives - JOCPR. (n.d.). Retrieved from
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.).
- Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem. (n.d.).
- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF - ResearchGate. (2025, August 5).
- 52112-68-2|2-Amino-6-chlorobenzoxazole|BLD Pharm. (n.d.).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019, November 5).
- Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv. (2022, October 19).
- Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
- 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed - NIH. (n.d.).
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Digital Repository. (n.d.).
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (2022, September 28).
- Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations | Request PDF - ResearchGate. (n.d.).
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (n.d.).
Sources
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jocpr.com [jocpr.com]
- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Amino-6-chlorobenzoxazole in Agricultural Research
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of agricultural science and drug development on the strategic use of 2-Amino-6-chlorobenzoxazole as a foundational scaffold for the discovery of novel agrochemicals. This document deviates from a rigid template to present a narrative that is both scientifically rigorous and grounded in practical laboratory applications.
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. Phytopathogenic fungi, in particular, contribute to significant crop losses worldwide, and the emergence of resistance to existing fungicides underscores the urgent need for novel chemical entities with diverse mechanisms of action.[1] Heterocyclic compounds are a cornerstone of modern agrochemical research, and among them, the benzoxazole ring system has demonstrated a wide array of biological activities, including antifungal, herbicidal, and antimicrobial properties.[1]
2-Amino-6-chlorobenzoxazole (CAS No: 52112-68-2) emerges as a particularly valuable starting material in this context.[2][3] While not an end-product for direct agricultural application, its structure represents a key intermediate, a versatile scaffold that can be chemically modified to generate extensive libraries of novel compounds for high-throughput screening. Its synthesis from precursors like 2-aminophenols is well-documented, making it an accessible building block for research and development.[1]
This guide will detail the synthetic derivatization of 2-Amino-6-chlorobenzoxazole and provide robust protocols for screening these derivatives for two primary agricultural applications: antifungal activity and plant growth regulation.
Synthetic Derivatization of 2-Amino-6-chlorobenzoxazole: A Workflow for Library Generation
The primary amino group and the benzoxazole core of 2-Amino-6-chlorobenzoxazole offer multiple reaction sites for chemical modification. The following is a generalized workflow for creating a library of derivatives, primarily through acylation of the amino group. This approach is a common strategy for exploring the structure-activity relationships of amine-containing scaffolds.[1]
Workflow for Synthesis of N-Acyl Derivatives:
Caption: Generalized workflow for the N-acylation of 2-Amino-6-chlorobenzoxazole.
Application Note I: Screening for Antifungal Activity Against Phytopathogenic Fungi
3.1. Rationale and Scientific Justification
Research has demonstrated that derivatives of the 2-aminobenzoxazole scaffold can exhibit potent and broad-spectrum antifungal activities, in some cases exceeding the efficacy of commercial fungicides like hymexazol.[1] A study involving forty-four 2-aminobenzoxazole derivatives revealed that several compounds displayed excellent activity against a panel of eight phytopathogenic fungi, with EC50 values ranging from 1.48 to 16.6 µg/mL.[1] This provides a strong rationale for synthesizing and screening a library of 2-Amino-6-chlorobenzoxazole derivatives to identify novel antifungal lead compounds. The primary mechanism of action, while not fully elucidated for all derivatives, is likely related to the disruption of essential fungal cellular processes.
3.2. Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol outlines a standard and reproducible method for assessing the efficacy of synthesized compounds in inhibiting the mycelial growth of various plant pathogenic fungi.
3.2.1. Materials
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Synthesized 2-Amino-6-chlorobenzoxazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)[1]
-
Commercial fungicide (e.g., Hymexazol, Procymidone) as a positive control[1][4]
-
Sterile cork borer (5 mm)
-
Incubator
3.2.2. Experimental Workflow
Caption: Workflow for the in vitro antifungal screening assay.
3.2.3. Data Analysis The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C is the average diameter of the mycelial growth in the negative control plates.
-
T is the average diameter of the mycelial growth in the treatment plates.
The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of the mycelial growth, can then be determined by probit analysis of the inhibition percentages at different concentrations.
3.3. Presentation of Quantitative Data
Results should be summarized in a clear, tabular format for easy comparison of the antifungal efficacy of the synthesized derivatives.
| Compound ID | Target Fungus | EC50 (µg/mL) | Positive Control EC50 (µg/mL) |
| DERIV-001 | Botrytis cinerea | 12.5 | 0.63 (Procymidone)[4] |
| DERIV-002 | Botrytis cinerea | 8.1 | 0.63 (Procymidone)[4] |
| DERIV-001 | Fusarium oxysporum | 22.7 | >50 (Hymexazol)[1] |
| DERIV-002 | Fusarium oxysporum | 15.3 | >50 (Hymexazol)[1] |
Application Note II: Exploratory Screening for Plant Growth Regulatory Effects
4.1. Rationale and Scientific Justification
Plant growth regulators are crucial for modern agriculture, used to control various aspects of plant development from germination to maturation.[5][6] While the primary focus for benzoxazoles has been on their pesticidal properties, related heterocyclic systems like benzothiazoles have been investigated for plant growth regulator activities.[7] This suggests a potential, albeit less explored, avenue of research for 2-Amino-6-chlorobenzoxazole derivatives. A primary screening assay can efficiently identify compounds that either promote or inhibit plant growth, opening new avenues for developing novel herbicides or growth enhancers. Plant growth inhibitors often act by interfering with the biosynthesis of hormones like gibberellic acid.[5]
4.2. Protocol: Seed Germination and Seedling Vigor Assay
This protocol provides a straightforward method for the primary screening of compounds for their effects on seed germination and early seedling growth.
4.2.1. Materials
-
Seeds of a model plant species (e.g., lettuce, Lactuca sativa; radish, Raphanus sativus)
-
Sterile petri dishes lined with filter paper
-
Synthesized 2-Amino-6-chlorobenzoxazole derivatives dissolved in DMSO and diluted with distilled water
-
Distilled water with an equivalent concentration of DMSO (negative control)
-
Plant growth regulator (e.g., Chlormequat chloride for inhibition, Gibberellin A3 for promotion) as a positive control[5][8]
-
Growth chamber with controlled light and temperature
4.2.2. Experimental Procedure
-
Preparation: Prepare serial dilutions of the test compounds in distilled water from a DMSO stock. The final DMSO concentration should be non-phytotoxic (e.g., <0.5%).
-
Plating: Place 20-30 seeds evenly on the filter paper in each petri dish.
-
Treatment: Add 5 mL of the respective treatment solution to each petri dish, ensuring the filter paper is saturated.
-
Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).
-
Data Collection: After 5-7 days, record the following data for each treatment:
-
Germination percentage (number of germinated seeds / total seeds x 100).
-
Root length of each seedling.
-
Shoot length of each seedling.
-
4.3. Presentation of Quantitative Data
Data should be organized to clearly show the impact of each derivative on the measured growth parameters compared to the negative control.
| Compound ID | Concentration (µM) | Germination (%) | Average Root Length (mm ± SD) | Average Shoot Length (mm ± SD) |
| Control | 0 | 95 | 45.2 ± 5.1 | 30.8 ± 4.3 |
| DERIV-003 | 10 | 92 | 58.9 ± 6.3 | 35.1 ± 4.9 |
| DERIV-003 | 100 | 15 | 8.1 ± 2.5 | 5.6 ± 1.9 |
| DERIV-004 | 10 | 94 | 43.8 ± 4.9 | 29.9 ± 4.1 |
| DERIV-004 | 100 | 90 | 21.5 ± 3.8 | 15.7 ± 3.2* |
| Indicates a statistically significant difference from the control. |
Conclusion and Future Directions
2-Amino-6-chlorobenzoxazole represents a promising and versatile platform for the discovery of novel agrochemicals. The synthetic accessibility and potential for diverse chemical modifications make it an ideal starting point for generating compound libraries. The protocols detailed in these application notes provide a robust framework for screening these libraries for potent antifungal and plant growth regulatory activities.
Future research should focus on:
-
Mechanism of Action Studies: For hit compounds, elucidating the specific biochemical pathways they disrupt in target organisms is crucial for further development.
-
In Vivo Testing: Promising candidates from in vitro screens must be evaluated under greenhouse and field conditions to assess their efficacy and crop safety.[1]
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic exploration of different substitutions on the 2-Amino-6-chlorobenzoxazole scaffold will provide valuable insights for the rational design of more potent and selective agrochemicals.
By leveraging 2-Amino-6-chlorobenzoxazole as a key intermediate, research and development teams can significantly enhance their discovery pipeline for the next generation of agricultural solutions.
References
-
Fan, L., Luo, B., Luo, Z., Zhang, L., Fan, J., Xue, W., Tang, L., & Li, Y. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(5), 1045–1057. [Link]
-
PubChem. Benzoxazole, 2-amino-6-chloro-. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 2-chlorobenzoxazole. [Link]
- Google Patents. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
Munirajasekhar, D., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(2), 114-117. [Link]
- Google Patents.
-
Mahajan, D., Bhosale, J. D., & Bendre, R. Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives. Semantic Scholar. [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Liu, X. H., et al. (2011). Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea. Pest Management Science, 67(7), 832-838. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
Li, Y., et al. (2023). Effect of Chlormequat Chloride on the Growth and Development of Panax ginseng Seedlings in Different Light Environments. HortScience, 58(10), 1217-1225. [Link]
-
Rashid, U., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. [Link]
-
Yuan, J., et al. (2013). Plant growth-promoting rhizobacteria strain Bacillus amyloliquefaciens NJN-6-enriched bio-organic fertilizer suppressed Fusarium wilt and promoted the growth of banana plants. Journal of Agricultural and Food Chemistry, 61(16), 3774-3780. [Link]
- Google Patents. CN101856028A - Plant growth regulator containing benzylaminopurine and brassinolide.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 52112-68-2|2-Amino-6-chlorobenzoxazole|BLD Pharm [bldpharm.com]
- 3. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-amino-6-oxocyclohexenylsulfonamides and their activity against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hort [journals.ashs.org]
- 6. CN101856028A - Plant growth regulator containing benzylaminopurine and brassinolide - Google Patents [patents.google.com]
- 7. Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Plant growth-promoting rhizobacteria strain Bacillus amyloliquefaciens NJN-6-enriched bio-organic fertilizer suppressed Fusarium wilt and promoted the growth of banana plants - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of 2-Amino-6-chlorobenzoxazole Derivatives for Anti-Proliferative Activity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This application note provides a detailed guide for developing and executing a high-throughput screening (HTS) campaign to identify novel anti-proliferative agents from a library of 2-amino-6-chlorobenzoxazole derivatives. We present a robust, cell-based assay protocol optimized for a 384-well format, detail the screening cascade from primary hit identification to secondary validation, and outline the principles of data analysis and hit-to-lead progression. The methodologies described herein are designed to be both scientifically rigorous and practically applicable for drug discovery laboratories.
Introduction: The Rationale for Screening 2-Aminobenzoxazole Derivatives
Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active molecules.[3][4] Their versatile biological profile stems from their ability to interact with various biological targets, including protein kinases, which are often dysregulated in cancer.[4] The 2-amino-6-chlorobenzoxazole core provides a synthetically tractable starting point for creating diverse chemical libraries. The strategic placement of the chlorine atom and the primary amine allows for extensive chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[1][5]
High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—compounds showing desired biological activity.[6][7] This process is the first step in the lengthy journey from a chemical compound to a potential therapeutic agent.[8] This guide focuses on a phenotypic, cell-based screening approach, which offers the advantage of assessing a compound's effect within a biologically relevant cellular context, simultaneously providing insights into efficacy and potential cytotoxicity.[9][10] The goal is to identify derivatives that inhibit the proliferation of a cancer cell line, providing a strong starting point for a hit-to-lead optimization program.[11][12]
Assay Principle: ATP-Based Luminescence for Cell Viability
To quantify the anti-proliferative effects of the compound library, we will employ a homogeneous, luminescence-based cell viability assay. The selected assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[13] In this system, a reagent containing luciferase and its substrate is added directly to the cells. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells.
Causality: The choice of an ATP-based assay is deliberate for HTS due to several key advantages:
-
High Sensitivity: It can detect a low number of cells, making it suitable for miniaturized formats.[14]
-
Robustness: The assay typically yields a high signal-to-background ratio and an excellent Z'-factor, a statistical parameter that validates the quality of an HTS assay.[7]
-
Simplicity: The "add-mix-read" protocol minimizes plate handling steps, reducing the potential for errors and making it highly amenable to automation.[13]
Assay Development and Optimization
Before initiating a large-scale screen, the cell-based assay must be rigorously optimized to ensure its performance is robust, reproducible, and suitable for HTS.[15][16]
Cell Line Selection and Culture
The choice of cell line should be driven by the therapeutic objective. For this protocol, we will use the A549 human lung carcinoma cell line, a common model for anti-cancer drug screening. Cells must be maintained in a logarithmic growth phase and handled with consistent aseptic techniques to ensure reproducibility.
Step-by-Step Optimization Protocol
Objective: To determine the optimal cell seeding density and DMSO tolerance for a 384-well plate format.
Materials:
-
A549 cells
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, solid-bottom assay plates
-
DMSO (cell culture grade)
-
ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Plate luminometer
Protocol:
-
Cell Seeding Density:
-
Prepare a serial dilution of A549 cells in culture medium to achieve concentrations ranging from 500 to 10,000 cells per 40 µL.
-
Dispense 40 µL of each cell concentration into multiple columns of a 384-well plate. Include wells with medium only as a background control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂. This duration is typical for assessing anti-proliferative effects.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 40 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Analysis: Plot luminescence versus cell number. Select a cell density that falls within the linear range of the assay and provides a strong signal-to-background ratio (>10). For A549 cells, this is often around 2,500 cells/well.
-
-
DMSO Tolerance:
-
Most compound libraries are stored in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly affect cell viability.
-
Seed the optimized number of cells (e.g., 2,500 cells/well) in 40 µL of medium into a 384-well plate.
-
Prepare serial dilutions of DMSO in culture medium and add 10 µL to the cells to achieve final concentrations from 0.1% to 2.0%. Include a "no DMSO" control.
-
Incubate for 48 hours.
-
Perform the ATP assay as described above.
-
Analysis: Calculate the percentage of viable cells relative to the "no DMSO" control. The highest DMSO concentration that results in >95% cell viability is considered the maximum allowable concentration for the screen (typically ≤0.5%).
-
Assay Performance Validation (Z'-Factor)
The Z'-factor is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]
Procedure:
-
Prepare a validation plate with the optimized cell number.
-
Designate half the wells as positive controls (e.g., cells treated with 0.5% DMSO) and the other half as negative controls (e.g., cells treated with a known cytotoxic agent like staurosporine at a high concentration).
-
Incubate for 48 hours and perform the ATP assay.
-
Calculate the Z'-factor using the formula: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|] Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
| Parameter | Optimized Value | Acceptance Criteria |
| Cell Line | A549 | Relevant to disease model |
| Seeding Density | 2,500 cells/well | Linear assay range, S/B > 10 |
| Assay Volume | 50 µL (final) | Compatible with 384-well format |
| Incubation Time | 48 hours | Sufficient for compound effect |
| Max DMSO Conc. | 0.5% | >95% cell viability |
| Z'-Factor | > 0.7 | Z' ≥ 0.5 |
High-Throughput Screening Workflow
This section outlines the step-by-step protocol for the primary screen of the 2-amino-6-chlorobenzoxazole library.
Diagram: HTS Experimental Workflow
The following diagram illustrates the key stages of the HTS protocol, from plate preparation to data acquisition.
Caption: A streamlined workflow for the primary HTS assay.
Detailed HTS Protocol:
Day 1: Cell Seeding
-
Harvest and count healthy, log-phase A549 cells.
-
Dilute the cells to the optimized concentration (e.g., 62,500 cells/mL) in pre-warmed culture medium.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of 384-well white plates.
-
Incubate the plates overnight (18-24 hours) at 37°C, 5% CO₂.
Day 2: Compound Addition
-
Prepare compound source plates. The 2-amino-6-chlorobenzoxazole derivatives should be arrayed at a concentration that will yield a final assay concentration of 10 µM when added to the cells (assuming a 1:100 dilution, for example).
-
Define the plate map. Typically, columns 1 and 2 are reserved for negative controls (e.g., staurosporine) and columns 23 and 24 for positive controls (vehicle, 0.5% DMSO). The remaining wells are for the test compounds.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compound stocks to the assay plates.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
Day 4: Data Acquisition
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add an equal volume (40 µL) of the ATP detection reagent to all wells.
-
Mix the plates on an orbital shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescent signal using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to account for plate-to-plate variation.
-
Normalization: The activity of each test compound is typically expressed as a percentage of inhibition relative to the on-plate controls.
-
Percent Inhibition = 100 * [1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)]
-
Where Signal_compound is the signal from a well with a test compound, Mean_neg is the average signal of the negative controls, and Mean_pos is the average signal of the positive controls.
-
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common threshold for a primary screen is a percent inhibition value greater than three times the standard deviation of the positive controls, or a fixed cutoff (e.g., >50% inhibition).
| Compound ID | Raw Luminescence | Percent Inhibition | Hit? (Threshold >50%) |
| Control (+) | 850,000 | 0% | No |
| Control (-) | 50,000 | 100% | No |
| DERIV-001 | 790,000 | 7.5% | No |
| DERIV-002 | 310,000 | 67.5% | Yes |
| DERIV-003 | 550,000 | 37.5% | No |
| DERIV-004 | 150,000 | 87.5% | Yes |
Hit Confirmation and Progression
Hits identified in the primary screen are considered "potential" hits and must undergo a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds for further study.[8][17] This progression is a critical part of the early drug discovery pipeline.[12]
Diagram: Screening and Hit-to-Lead Cascade
This diagram outlines the logical flow from the primary screen to the selection of a lead series.
Caption: The drug discovery cascade from HTS to lead series selection.
Hit Confirmation
The first step is to re-test the initial hits from a freshly prepared sample to ensure the activity is reproducible.
Dose-Response Analysis
Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of efficacy.
Secondary and Orthogonal Assays
To eliminate false positives resulting from assay-specific artifacts (e.g., luciferase inhibition), hits should be tested in an orthogonal assay that measures a different biological endpoint, such as a resazurin-based fluorescence assay for metabolic activity.[13] Additionally, secondary assays should be employed to begin elucidating the mechanism of action. If the hypothesis is that these compounds are kinase inhibitors, a relevant biochemical kinase assay would be a logical next step.[18][19]
Hit-to-Lead (H2L) Optimization
Compounds that are confirmed, potent, and show a desirable mechanism of action become the starting point for the hit-to-lead (H2L) phase.[11][20] This stage involves:
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing closely related analogs of the hit compounds to understand which chemical features are essential for activity.[5][21]
-
Early ADMET Profiling: Assessing preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the compounds have drug-like potential.
-
Selectivity Profiling: Testing the hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity and potential for off-target effects.
Diagram: Hit-to-Lead Optimization Cycle
This diagram shows the iterative nature of the hit-to-lead process.
Caption: The iterative cycle of medicinal chemistry in H2L optimization.
Conclusion
This application note provides a comprehensive and actionable framework for the high-throughput screening of 2-amino-6-chlorobenzoxazole derivatives. By following a systematic process of assay development, robust HTS execution, and a logical hit confirmation cascade, researchers can efficiently identify promising anti-proliferative compounds. The protocols and principles outlined here serve as a foundational guide for laboratories engaged in early-stage drug discovery, enabling the translation of a chemical library into valuable starting points for therapeutic development.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
- Wikipedia. (n.d.). Hit to lead.
- Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Synapse. (2025). What is the hit to lead process in drug discovery?
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
- Meyers, J., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490.
- Evotec. (n.d.). Biochemical Assay Services.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
- Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- Leiden University. (n.d.). Hit and Lead Optimization.
- Thermo Fisher Scientific. (2016). Current Trends in Cell-based Assays and Drug Discovery.
- ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
- Card, A. M., et al. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Tang, Y., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799–3802.
- Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044–3049.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- Li, Y., et al. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PLoS ONE.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 11. excelra.com [excelra.com]
- 12. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 13. marinbio.com [marinbio.com]
- 14. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 15. Biochemical Assays | Evotec [evotec.com]
- 16. criver.com [criver.com]
- 17. Hit to lead - Wikipedia [en.wikipedia.org]
- 18. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 19. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
- 21. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 2-Amino-6-chlorobenzoxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Amino-6-chlorobenzoxazole, a key chemical intermediate in pharmaceutical synthesis. Accurate quantification of this analyte is critical for process monitoring, quality control of starting materials, and impurity profiling in drug development. This document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each section delves into the scientific principles behind the methodology, offers field-proven insights for method development, and presents detailed, step-by-step protocols suitable for direct implementation in a laboratory setting. All methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2]
Introduction: The Analytical Imperative for 2-Amino-6-chlorobenzoxazole
2-Amino-6-chlorobenzoxazole (CAS: 52112-68-2, Molecular Formula: C₇H₅ClN₂O) is a heterocyclic amine that serves as a vital structural motif and building block in medicinal chemistry.[3] Its presence and purity can directly impact the yield, safety, and efficacy of active pharmaceutical ingredients (APIs). Consequently, the ability to accurately and reliably quantify this compound in various matrices—from raw materials to complex reaction mixtures—is paramount for researchers, process chemists, and quality control analysts.
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This guide presents a comparative analysis of three premier techniques, enabling scientists to choose the most appropriate method for their needs.
-
HPLC-UV: A robust, accessible, and widely used technique for routine quality control and quantification in relatively clean matrices.
-
LC-MS/MS: The gold standard for high-sensitivity, high-selectivity quantification, especially for trace-level analysis in complex biological or chemical matrices.[4]
-
GC-MS: A powerful method for volatile compounds, which, when paired with derivatization, offers an alternative high-resolution approach.
Each protocol herein is designed as a self-validating system, incorporating elements of system suitability and quality control to ensure the generation of trustworthy and reproducible data.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5][6] For 2-Amino-6-chlorobenzoxazole, this technique provides excellent resolution and reproducibility for assays and impurity quantification. UV detection is employed by monitoring the absorbance at a wavelength where the analyte exhibits a strong chromophore, ensuring a sensitive and linear response.
Causality-Driven Method Development
-
Column Selection: A C18 (octadecylsilyl) column is the logical choice due to the moderately nonpolar nature of the benzoxazole ring system. The C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar or nonpolar impurities.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (typically acetonitrile or methanol). The inclusion of a small percentage of acid (e.g., 0.1% formic or phosphoric acid) is crucial.[5][7] This serves two purposes: it protonates the amino group on the analyte, preventing peak tailing by minimizing interactions with residual silanols on the stationary phase, and it buffers the mobile phase to ensure consistent retention times.
-
Wavelength (λmax) Selection: To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of 2-Amino-6-chlorobenzoxazole. This is determined by scanning a standard solution across the UV spectrum (e.g., 200-400 nm) using a diode array detector (DAD) or a spectrophotometer.
-
Sample Preparation: The sample must be fully dissolved in a solvent that is compatible with the mobile phase to prevent analyte precipitation on the column. A mixture of the mobile phase or a slightly stronger organic solvent is ideal. Filtration of the sample through a 0.22 or 0.45 µm filter is mandatory to remove particulates that could clog the HPLC system.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99% purity).
-
2-Amino-6-chlorobenzoxazole reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (Verify λmax experimentally).
-
Run Time: 20 minutes (including re-equilibration).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-6-chlorobenzoxazole reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (at initial 20% B composition).
-
Sample Solution: Accurately weigh the sample material, dissolve in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability and Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the calibration standards in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.
-
-
Data Analysis:
-
Integrate the peak area for 2-Amino-6-chlorobenzoxazole.
-
Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the concentration in the sample solutions using the calibration curve equation.
-
Typical Method Validation Parameters
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.999 | Ensures a direct proportional response of the detector to concentration. |
| Range | 1 - 100 µg/mL | The interval providing acceptable accuracy, precision, and linearity.[8] |
| LOD | ~10 - 50 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ | ~50 - 150 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the closeness of agreement between a series of measurements. |
Workflow Diagram
Caption: HPLC-UV workflow for the quantification of 2-Amino-6-chlorobenzoxazole.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[4] This technique is the definitive choice for trace-level quantification or analysis in highly complex matrices (e.g., biological fluids, crude reaction mixtures) where co-eluting impurities could interfere with UV detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process acts as a highly specific chemical filter, virtually eliminating matrix interference.
Causality-Driven Method Development
-
Ionization Mode: The basic amino group of 2-Amino-6-chlorobenzoxazole makes it readily protonated. Therefore, positive Electrospray Ionization (ESI+) is the optimal choice for generating the protonated precursor molecule, [M+H]⁺.
-
MRM Transition Optimization: This is the most critical step.
-
Precursor Ion (Q1): The analyte is infused into the mass spectrometer, and a full scan (Q1 scan) identifies the protonated molecular ion. For 2-Amino-6-chlorobenzoxazole (MW: 168.58), this will be an isotopic cluster at m/z 169.0 (for ³⁵Cl) and m/z 171.0 (for ³⁷Cl). The more abundant 169.0 ion is typically selected as the precursor.
-
Product Ion (Q3): The precursor ion (m/z 169.0) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). A product ion scan reveals the resulting fragments. A common fragmentation pathway for such structures is the cleavage of the heterocyclic ring.[9][10] A plausible and stable product ion would be m/z 133.0 , corresponding to the loss of the chloro-substituted benzene ring fragment or other neutral losses. The transition 169.0 → 133.0 would be a highly specific channel for quantification. Collision energy must be optimized to maximize the intensity of this product ion.[11]
-
-
Sample Preparation: For complex matrices, sample clean-up is vital to reduce matrix effects (ion suppression or enhancement). Common techniques include protein precipitation with acetonitrile for plasma samples or Solid-Phase Extraction (SPE) for more thorough clean-up.[12]
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
2-Amino-6-chlorobenzoxazole reference standard.
-
-
LC and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: 169.0 → 133.0 (Collision Energy: ~20-25 eV, optimize experimentally).
-
Qualifier: 171.0 → 135.0 (To confirm isotopic signature).
-
-
Dwell Time: 100 ms.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.
-
Working Standard Solutions: Prepare a series of calibration standards over a much lower range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (from Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for injection.
-
-
Analysis Sequence and Data Processing:
-
Follow the general analysis sequence described in the HPLC section.
-
Use the instrument software to plot a calibration curve of peak area ratio (analyte/internal standard) versus concentration.
-
Quantify the analyte in samples using the regression equation.
-
Typical Method Validation Parameters
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.995 | Ensures a proportional response in the presence of a complex matrix. |
| Range | 0.1 - 100 ng/mL | Demonstrates the significantly enhanced sensitivity of the technique. |
| LOD | ~0.01 - 0.05 ng/mL | Capable of detecting analyte at picogram levels. |
| LOQ | ~0.05 - 0.1 ng/mL | Allows for accurate quantification of trace amounts. |
| Accuracy (% Recovery) | 85.0 - 115.0% | Wider acceptance criteria are common for bioanalytical methods at low concentrations. |
| Matrix Effect | Assessed and minimized | Ensures that matrix components do not interfere with ionization. |
Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated capillary column, followed by detection with a mass spectrometer. For many polar compounds containing active hydrogens (like amines), direct analysis is problematic due to poor volatility and potential for adsorption onto the column. Derivatization is a mandatory step to overcome these limitations.[13] This method is highly effective and provides excellent chromatographic resolution.
Causality-Driven Method Development: The Necessity of Derivatization
-
Analyte Challenge: 2-Amino-6-chlorobenzoxazole has an active hydrogen on its primary amine group (-NH₂). This group can form hydrogen bonds, which decreases volatility and can cause peak tailing during GC analysis.
-
The Derivatization Solution: The core principle is to replace the active hydrogen with a nonpolar, bulky group. Silylation is a common and effective technique.[13] Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine to form a stable, more volatile tert-butyldimethylsilyl (TBDMS) derivative. This derivative exhibits excellent chromatographic behavior and produces characteristic mass spectra.[13][14]
-
Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal for separating the derivatized analyte from other components.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for GC-MS, which creates predictable and reproducible fragmentation patterns useful for identification. For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity by monitoring only a few characteristic ions of the derivatized analyte.
Experimental Protocol: GC-MS Quantification after Derivatization
-
Instrumentation and Consumables:
-
GC system with a split/splitless injector coupled to a mass spectrometer.
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent: MTBSTFA with 1% TBDMCS.
-
Anhydrous acetonitrile or pyridine (as reaction solvent).
-
2-Amino-6-chlorobenzoxazole reference standard.
-
-
Derivatization Procedure:
-
Prepare a standard or sample solution in anhydrous acetonitrile (e.g., at 1 mg/mL).
-
In a 2 mL autosampler vial, add 50 µL of the sample/standard solution.
-
Add 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before analysis. The TBDMS derivative is now formed.
-
-
GC-MS Conditions:
-
Injector Temperature: 260 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (m/z 50-500) for identification or SIM for quantification (select 3-4 characteristic ions from the derivative's mass spectrum).
-
-
Data Analysis:
-
Identify the peak for the derivatized 2-Amino-6-chlorobenzoxazole based on its retention time and mass spectrum.
-
For quantification, generate a calibration curve by analyzing derivatized standards and plotting the integrated peak area of a key ion versus concentration.
-
Typical Method Validation Parameters
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.998 | Demonstrates a proportional response for the derivatized analyte. |
| Range | 1 - 200 µg/mL | Effective range for derivatized samples. |
| LOD | ~1 - 5 ng/mL (injected) | Good sensitivity, though typically less than LC-MS/MS. |
| LOQ | ~5 - 15 ng/mL (injected) | Reliable quantification at low levels. |
| Accuracy (% Recovery) | 97.0 - 103.0% | Ensures the derivatization and analysis process is accurate. |
| Precision (%RSD) | ≤ 5.0% | Slightly wider acceptance criteria to account for the derivatization step. |
Workflow Diagram
Caption: GC-MS workflow including the mandatory derivatization step.
Method Selection and Validation Summary
The choice between HPLC-UV, LC-MS/MS, and GC-MS depends fundamentally on the analytical objective. The following table provides a comparative summary to guide this decision.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Primary Application | Routine QC, assay, high-concentration impurities | Trace-level quantification, bioanalysis, complex matrices | Orthogonal method, analysis of volatile impurities |
| Sensitivity | Moderate | Very High (pg-fg) | High (pg-ng) |
| Selectivity | Good | Excellent | Excellent |
| Sample Throughput | High | Medium-High | Medium |
| Cost (Instrument) | Low | High | Medium |
| Expertise Required | Intermediate | High | High |
| Derivatization Needed | No | No | Yes |
Regardless of the chosen method, a comprehensive validation must be performed to ensure the procedure is suitable for its intended purpose.[8][9] This validation should be conducted in accordance with the ICH Q2(R1) guidelines, which provide a framework for evaluating specificity, linearity, range, accuracy, precision, and robustness.[1][2][15] Documented evidence from such a validation provides the highest level of confidence in the analytical results.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ray, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.75437. [Link]
-
ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
ResearchGate. List of MRM transitions. m/z (amu). [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Rapid Communications in Mass Spectrometry. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]
-
National Institutes of Health. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
PubMed. (2011). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. [Link]
-
ResearchGate. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
-
ResearchGate. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
-
National Institutes of Health. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). [Link]
-
ResearchGate. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Large-Scale Synthesis and Purification of 2-Amino-6-chlorobenzoxazole
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 2-Amino-6-chlorobenzoxazole, a key intermediate in the pharmaceutical industry. The described methodology is optimized for scalability, safety, and high purity of the final product. The primary synthetic route discussed is the cyclization of 2-amino-5-chlorophenol with the highly toxic cyanogen bromide.[1][2] This guide details the reaction parameters, workup procedures, and purification techniques, including recrystallization. Furthermore, it outlines essential analytical methods for quality control to ensure batch-to-batch consistency. Safety protocols for handling hazardous materials, particularly cyanogen bromide, are also extensively covered.
Introduction
2-Amino-6-chlorobenzoxazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] They are integral components in the development of various therapeutic agents.[1][2] The efficient and scalable synthesis of this intermediate is therefore of critical importance for the pharmaceutical industry.
The most common and industrially viable method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding 2-aminophenol with a cyanating agent.[1] While cyanogen bromide is a highly effective reagent for this transformation, its extreme toxicity necessitates stringent safety measures and handling protocols.[3][4][5][6][7] This document aims to provide a robust and safe protocol for the large-scale production of 2-Amino-6-chlorobenzoxazole, addressing both the chemical and safety challenges.
Synthetic Strategy and Mechanism
The core of the synthetic process involves the reaction of 2-amino-5-chlorophenol with cyanogen bromide. The reaction proceeds via a cyclization mechanism. The proposed mechanism begins with the nucleophilic attack of the amino group of 2-amino-5-chlorophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyano intermediate, leading to the formation of the benzoxazole ring system.
Figure 1: Proposed reaction mechanism for the synthesis of 2-Amino-6-chlorobenzoxazole.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale production. All operations should be conducted in a well-ventilated chemical fume hood or a designated enclosed reactor system. Adherence to all institutional and governmental safety regulations is mandatory.
Equipment and Reagents
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating and cooling capabilities), and a reflux condenser.
-
Addition funnel or metering pump for controlled reagent addition.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
Personal Protective Equipment (PPE): Chemical resistant gloves (double-gloving is recommended), lab coat, chemical splash goggles, full-face respirator with appropriate cartridges for cyanogen bromide and acid gases.[3][4]
Reagents:
-
2-Amino-5-chlorophenol
-
Cyanogen Bromide (BrCN)
-
Methanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Activated Carbon
Step-by-Step Procedure
-
Reaction Setup:
-
Charge the reactor with 2-amino-5-chlorophenol and methanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Reagent Addition:
-
In a separate, dry vessel, carefully prepare a solution of cyanogen bromide in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated area.[3][4][5][6][7]
-
Slowly add the cyanogen bromide solution to the reactor containing the 2-amino-5-chlorophenol solution over a period of 1-2 hours, maintaining the internal temperature at a controlled level.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 35°C and maintain for 6 hours.[2]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the organic solvent under reduced pressure.
-
Dilute the resulting residue with cold water.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Crude Product Isolation:
-
Concentrate the organic solution under reduced pressure to obtain the crude 2-Amino-6-chlorobenzoxazole.
-
Purification Protocol: Recrystallization
For pharmaceutical applications, high purity of the intermediate is essential. Recrystallization is a robust and scalable method for the purification of 2-Amino-6-chlorobenzoxazole.
Step-by-Step Procedure
-
Solvent Selection:
-
Based on laboratory-scale experiments, a suitable solvent system for recrystallization should be determined. A common approach is to use a polar solvent like methanol or ethanol, potentially in a mixture with water.
-
-
Dissolution:
-
Transfer the crude product to a clean, appropriately sized reactor equipped with a stirrer and a reflux condenser.
-
Add the chosen recrystallization solvent.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
Hot filter the solution to remove the activated carbon.
-
-
Crystallization:
-
Slowly cool the hot, saturated solution to induce crystallization. A controlled cooling rate is crucial for obtaining well-formed crystals and high purity.
-
Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified 2-Amino-6-chlorobenzoxazole in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Quality Control and Analytical Techniques
To ensure the identity, purity, and consistency of the final product, a comprehensive set of analytical tests should be performed.
| Parameter | Analytical Technique | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the compound.[2] |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the product and identify any impurities.[8] |
| Melting Point | Melting Point Apparatus | To assess the purity of the crystalline solid.[2] |
| Residual Solvents | Gas Chromatography (GC) | To quantify the amount of any remaining solvents from the synthesis and purification process. |
Safety Considerations
The synthesis of 2-Amino-6-chlorobenzoxazole involves the use of highly hazardous materials, and all operations must be conducted with strict adherence to safety protocols.
-
Cyanogen Bromide (BrCN): This substance is highly toxic by inhalation, ingestion, and skin absorption.[3][4] It is also corrosive.[3] All handling must be performed in a well-ventilated fume hood or an enclosed system.[4][6] Personal protective equipment, including a full-face respirator, is mandatory.[3][4] Contact with acids should be avoided as it can release highly toxic hydrogen cyanide (HCN) gas.[3][4] In case of a spill, the area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate protective gear.[3][5][7] A cyanide antidote kit should be readily available.[4]
-
2-Amino-5-chlorophenol: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate PPE should be worn during handling.
-
Solvents: Methanol and ethyl acetate are flammable liquids. All heating should be conducted using explosion-proof equipment, and sources of ignition should be eliminated.
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. in.nau.edu [in.nau.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-chlorobenzoxazole
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Amino-6-chlorobenzoxazole?
The most widely cited method for the synthesis of 2-Amino-6-chlorobenzoxazole involves the cyclization of 2-amino-5-chlorophenol with a cyanating agent, typically cyanogen bromide (BrCN).[1] This electrophilic cyanating agent reacts with the aminophenol to form the desired benzoxazole ring structure. While effective, the high toxicity of cyanogen bromide necessitates careful handling and consideration of alternative, safer cyanating agents.[2]
Q2: I'm concerned about the toxicity of cyanogen bromide. Are there safer alternatives?
Yes, several less hazardous cyanating agents have been explored for the synthesis of 2-aminobenzoxazoles. One promising alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid like BF₃·Et₂O to activate the cyano group for nucleophilic attack.[2] This method offers a safer reaction profile while still providing good to excellent yields of the desired product.[2][3]
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yields in 2-Amino-6-chlorobenzoxazole synthesis can stem from several factors.[4] The most common culprits include:
-
Purity of Starting Materials: Impurities in the 2-amino-5-chlorophenol can significantly hinder the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete conversion or the formation of side products.[4]
-
Inefficient Cyclization: The intermediate formed after the initial reaction may not efficiently cyclize to the final product.
-
Side Reactions: Competing reactions can consume starting materials and reduce the overall yield.
-
Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.[4]
Q4: What are the typical side products I should be aware of, and how can I minimize their formation?
A common side product is the formation of a stable, uncyclized intermediate. To promote complete cyclization to the benzoxazole, consider adjusting the reaction temperature or employing a suitable catalyst.[5] Polymerization of starting materials or intermediates can also occur under certain conditions. To minimize side product formation, it is crucial to maintain precise control over reaction parameters such as temperature and stoichiometry.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-Amino-6-chlorobenzoxazole.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality of Starting Materials | Verify the purity of 2-amino-5-chlorophenol. Impurities can act as inhibitors or participate in side reactions. Use techniques like NMR or melting point analysis to confirm purity against literature values.[4] If necessary, purify the starting material before use. |
| Inactive Reagents | Check the activity of the cyanating agent. Cyanogen bromide can decompose over time, especially in the presence of moisture.[6] Use a fresh batch or verify the purity of your current stock. If using an alternative like NCTS, ensure the Lewis acid co-reagent is active.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The cyclization step often requires sufficient thermal energy.[5] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition.[5] A stepwise increase in temperature while monitoring the reaction by TLC can help identify the optimal range. |
| Incorrect Solvent | Evaluate the solvent system. The choice of solvent can significantly impact reactant solubility and reaction kinetics.[7] Methanol is commonly used for the reaction with cyanogen bromide.[1] For other cyanating agents, aprotic solvents like dioxane or THF might be more suitable.[2][7] If solubility is an issue, consider a solvent with a higher boiling point to allow for increased reaction temperatures.[7] |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using TLC to ensure all starting material has been consumed.[5] If the reaction stalls, a modest increase in temperature may drive it to completion. |
| Formation of Side Products | Adjust the stoichiometry of reactants. An excess of one reactant can sometimes lead to the formation of undesired byproducts.[4] Re-evaluate the reaction pH. The pH of the reaction mixture can influence the reactivity of the functional groups and favor side reactions. For the cyanogen bromide method, the workup typically involves adjusting the pH to 8-9 with aqueous NaHCO₃ to facilitate product isolation.[1] |
| Degradation of Product | Minimize exposure to harsh conditions. Prolonged reaction times at high temperatures can lead to the degradation of the desired product. Once the reaction is complete, as indicated by TLC, proceed with the workup promptly. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzoxazole using Cyanogen Bromide
This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanogen bromide.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorophenol (1 equivalent) in methanol.
-
Addition of Cyanogen Bromide: Carefully add cyanogen bromide (1.35 equivalents) to the solution.
-
Reaction: Stir the mixture at 35°C for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Workup: Dilute the residue with cold water and adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain 2-Amino-6-chlorobenzoxazole.[1]
Protocol 2: Synthesis using a Safer Alternative: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol offers a less hazardous alternative to cyanogen bromide.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, dissolve o-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.
-
Addition of Lewis Acid: Add BF₃·Et₂O (2 equivalents) dropwise to the mixture.
-
Reaction: Reflux the mixture overnight (typically 24-30 hours), monitoring the progress by TLC.
-
Quenching: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7.
-
Extraction: Dilute with water and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired 2-aminobenzoxazole.[2][8]
Visualizing the Synthetic Pathway
To better understand the core reaction, the following diagram illustrates the general synthetic pathway for 2-Amino-6-chlorobenzoxazole.
Caption: General reaction scheme for the synthesis of 2-Amino-6-chlorobenzoxazole.
Troubleshooting Logic Flow
When encountering issues, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting common problems in the synthesis.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
- BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19333-19344. Retrieved from [Link]
- RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption.
-
ResearchGate. (2025). A Practical Approach for Synthesis of 2-Amino-Benzoxazole in Water. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Google Patents. (n.d.). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
- Google Patents. (n.d.). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
Fan, L. L., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PloS one, 16(5), e0252163. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole.
-
Organic Chemistry Portal. (n.d.). Flash preparation of carbenoids: A different performance of cyanogen bromide. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]
-
National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
- Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.
-
PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Retrieved from [Link]
-
PubMed. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. Retrieved from [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
- Google Patents. (n.d.). WO2001042138A1 - Process for the preparation of cyanogen bromide.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting side reactions in 2-Amino-6-chlorobenzoxazole synthesis
Technical Support Center: Synthesis of 2-Amino-6-chlorobenzoxazole
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and reproducible synthetic process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing diagnostic insights and actionable protocols to get your synthesis back on track.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can stem from incomplete reactions, product degradation, or competing side reactions. A systematic approach is crucial for diagnosis.
Root Cause Analysis:
-
Incomplete Reaction: The most common cause is insufficient activation of the reactants or suboptimal reaction conditions. The primary route to 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol with a cyanating agent.[1][2] This process requires precise control.
-
Side Product Formation: The starting material, 2-amino-5-chlorophenol, possesses two nucleophilic sites (amine and hydroxyl). Undesired intermolecular reactions can lead to dimers or oligomers, especially at high concentrations.
-
Starting Material/Product Instability: 2-Aminophenols can be susceptible to oxidation, often indicated by a darkening of the reaction mixture. The product itself may also be unstable under prolonged heating or acidic/basic conditions.[3]
Troubleshooting Workflow:
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Preventative Strategies:
-
High-Dilution Principle: The most effective method is to maintain a very low concentration of the reactive intermediate at all times.
Protocol: Slow Addition of Reactant
-
Set up a reflux apparatus with a three-neck flask.
-
Dissolve the 2-amino-5-chlorophenol in the bulk of the reaction solvent (e.g., 1,4-dioxane) in the flask.
-
Dissolve the cyanating agent (e.g., NCTS and BF₃·Et₂O) in a smaller amount of the same solvent. [2] 4. Using a syringe pump, add the cyanating agent solution to the refluxing solution of the aminophenol over a period of 4-6 hours.
-
Continue to reflux for an additional 1-2 hours after the addition is complete to ensure full conversion.
-
-
Solvent Choice: Use solvents that adequately solubilize all reactants and intermediates. Poor solubility can create localized areas of high concentration, promoting polymerization.
Q3: My purification by column chromatography is difficult, and the product is not clean. What are some effective purification strategies?
Purification can be challenging if the product has similar polarity to starting materials or certain byproducts.
| Symptom | Potential Cause | Recommended Action |
| Streaking on TLC Plate | Product is basic and interacts strongly with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the chromatography eluent to neutralize the silica. |
| Co-elution with Impurity | Polarity of product and impurity are too similar for the chosen solvent system. | 1. Try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).2. Attempt recrystallization from a suitable solvent like ethanol, methanol, or an ethyl acetate/hexane mixture. [4] |
| Product seems colored (brown/dark) | Presence of oxidation byproducts. | Treat a solution of the crude product in a solvent like ethyl acetate with activated charcoal, stir for 15-30 minutes, and then filter through celite before concentrating and attempting final purification. [4] |
Protocol: Recrystallization
-
Dissolve the crude 2-Amino-6-chlorobenzoxazole in a minimum amount of a hot solvent (e.g., methanol or ethanol).
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Amino-6-chlorobenzoxazole?
The most established method is the cyclocondensation of 2-amino-5-chlorophenol with a cyanating agent. The key is the introduction of a one-carbon electrophile that reacts with both the amino and hydroxyl groups. The classical, though hazardous, reagent for this is cyanogen bromide (BrCN) . [1]Modern, safer methods often employ reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, which serves as an in situ source of electrophilic cyanide. [2][5]
Q2: How do I effectively monitor the reaction progress by TLC?
Thin-Layer Chromatography (TLC) is an indispensable tool.
| Compound | Typical Rf Value | Visualization |
| 2-Amino-5-chlorophenol (Starting Material) | Lower Rf (more polar) | UV active, may stain with KMnO₄ or ninhydrin. |
| 2-Amino-6-chlorobenzoxazole (Product) | Higher Rf (less polar) | Strongly UV active. |
Recommended TLC Solvent Systems:
-
30-50% Ethyl Acetate in Hexane
-
5-10% Methanol in Dichloromethane
A successful reaction will show the consumption of the starting material spot and the appearance of a new, higher Rf product spot.
Q3: Are there any specific safety precautions I should take?
Yes, absolutely.
-
Cyanogen Bromide (BrCN): This reagent is extremely toxic, volatile, and a potent lachrymator . It should only be handled in a certified chemical fume hood by experienced personnel with appropriate personal protective equipment (PPE), including gloves, a lab coat, and full-face protection. An emergency cyanide antidote kit should be available. Due to its high toxicity, exploring safer alternatives is strongly recommended. [1]* Lewis Acids (e.g., BF₃·Et₂O): These are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use appropriate caution when handling flammable and volatile organic solvents.
References
-
Liu, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18153–18165. [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. [Link]
-
Zhang, T., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(18), 5595-5604. [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
- Google Patents. (1987).
- Google Patents. (1961).
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Under Maintenance [rsisinternational.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-chlorobenzoxazole
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you with the understanding needed to adapt and refine your synthetic strategies.
Introduction: The Synthetic Challenge
2-Amino-6-chlorobenzoxazole is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. The most common route involves the cyclization of 2-amino-5-chlorophenol with a cyanating agent. This guide will focus on this pathway, addressing critical parameters and potential pitfalls.
Core Reaction Pathway: Cyclization of 2-Amino-5-chlorophenol
The fundamental transformation involves the reaction of 2-amino-5-chlorophenol with a source of an electrophilic cyano group, leading to an intramolecular cyclization to form the desired 2-aminobenzoxazole ring system.
Caption: General reaction scheme for the synthesis of 2-Amino-6-chlorobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyanating agents for this synthesis, and what are their pros and cons?
The choice of cyanating agent is critical for both safety and reaction efficiency.
| Cyanating Agent | Pros | Cons |
| Cyanogen Bromide (BrCN) | Highly reactive, often leading to good yields.[3] | Extremely toxic and volatile , requiring specialized handling.[3][4] |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Non-hazardous and air-stable alternative to BrCN.[3][5] | Requires activation with a Lewis acid or a strong base.[2][3] |
Expert Insight: While cyanogen bromide has been historically used, we strongly recommend NCTS for its significantly improved safety profile.[2][3] The operational simplicity and reduced risk make it the superior choice for modern synthetic labs.
Q2: How do I choose the right catalyst or activator for the reaction with NCTS?
The activation of NCTS is key to its effectiveness. Two primary strategies are employed:
-
Lewis Acid Activation: A strong Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) , coordinates to the cyano group of NCTS.[2][3] This activation enhances the electrophilicity of the cyano carbon, facilitating the nucleophilic attack by the amino group of 2-amino-5-chlorophenol.[2][3]
-
Base-Mediated Activation: A strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can also be used.[5] However, reproducibility with this method can be challenging, and it may lead to lower yields.[2][3]
Recommendation: For robust and reproducible results, BF₃·Et₂O is the preferred activator for NCTS in this synthesis.[2][3]
Q3: What is the optimal solvent and temperature for this reaction?
Solvent polarity and reaction temperature significantly influence reaction rates and yields.[6]
| Solvent | Characteristics | Typical Temperature |
| 1,4-Dioxane | A good solvent for both the reactants and the NCTS-BF₃ complex.[2][3] | Reflux (approx. 101 °C)[2][3] |
| Tetrahydrofuran (THF) | Another suitable aprotic solvent. | Reflux (approx. 66 °C) |
| Acetonitrile | A polar aprotic solvent that can also be effective.[6] | 60-80 °C[7] |
| Dimethylformamide (DMF) | A highly polar aprotic solvent, often used in similar cyclizations.[6] | 80-100 °C[8] |
Expert Insight: 1,4-Dioxane at reflux is a well-documented and reliable choice for the BF₃·Et₂O-mediated cyclization with NCTS, typically requiring 24-30 hours for completion.[2][3] While higher temperatures can accelerate the reaction, they may also promote side product formation.[6]
Troubleshooting Guide
Caption: Troubleshooting flowchart for low yield in 2-Amino-6-chlorobenzoxazole synthesis.
Issue 1: Low Yield or No Reaction
-
Purity of Starting Materials: Impurities in 2-amino-5-chlorophenol can inhibit the reaction. Ensure the starting material is pure and free from oxidation products (often indicated by a dark color).
-
Reagent Activity: BF₃·Et₂O is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. NCTS should also be kept in a desiccator.
-
Insufficient Temperature: Some reactions require heating to overcome the activation energy barrier.[9] If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring for decomposition.
-
Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the cyanating agent and activator is typically required.[2][3]
Issue 2: Formation of Multiple Products (Impure Product)
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of starting material, intermediate, and product. This can often be addressed by increasing the reaction time or temperature.
-
Side Reactions: At elevated temperatures, starting materials or the product can undergo decomposition or polymerization.[10] Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate oxidative side reactions.[11]
-
Disulfide Formation: In related syntheses, the formation of disulfide byproducts has been observed, sometimes promoted by an excess of base or radical pathways.[2] While less common in this specific cyclization, it's a possibility to consider if sulfur-containing reagents are inadvertently present.
Issue 3: Difficulty in Product Purification
-
Baseline Impurities in Chromatography: If the crude product contains highly polar impurities, they may streak or remain at the baseline on a silica gel column. A pre-column filtration through a small plug of silica or celite can sometimes remove these.
-
Product Solubility: 2-Amino-6-chlorobenzoxazole has moderate polarity. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes.[12]
-
Recrystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzoxazole using NCTS and BF₃·Et₂O
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
2-Amino-5-chlorophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorophenol (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
Add NCTS (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (2.0 eq) dropwise. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS (typically 24-30 hours).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient of 20-50% ethyl acetate in hexanes) to afford the pure 2-Amino-6-chlorobenzoxazole.
References
-
Basavaraju, B., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 11(2), 748-763. Link
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24505-24531. Link
-
BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support. Link
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19041-19051. Link
-
Djoumessi, D. F., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Chemistry & Biodiversity. Link
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Link
-
Li, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(11), 1836. Link
-
PrepChem. (2023). Synthesis of 2-chlorobenzoxazole. PrepChem.com. Link
-
De, S. K. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7874-7877. Link
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Link
-
Pugin, A., & Stumm, C. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S. Patent 4,714,766. Link
-
De, S. K. (2012). 2-aminobenzoxazole process. U.S. Patent 8,178,666. Link
-
ChemicalBook. (2023). 2-Chlorobenzoxazole synthesis. ChemicalBook. Link
- Patel, K., & Patel, N. (2016). Purification of Chlorzoxazone by Adsorption.
-
Wang, Z., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(18), 4249. Link
-
Zhang, Y., et al. (2020). Synthesis method of 2-mercapto-6-chlorobenzoxazole. Chinese Patent CN111423392A. Link
-
Organic Chemistry Portal. (2020). Synthesis of Benzoxazoles. Organic Chemistry Portal. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. Link
-
Zhang, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 77(12), 5469-5478. Link
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Link
-
The Royal Society of Chemistry. (2016). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry. Link
-
BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem. Link
-
Weston, A. W. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole. U.S. Patent 2,969,370. Link
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. Link
-
ResearchGate. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide. ResearchGate. Link
-
ResearchGate. (2021). What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds?. ResearchGate. Link
-
BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. BenchChem. Link
-
Thompson, A. M., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. Link
-
BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. BenchChem. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Strategies for 2-Amino-6-chlorobenzoxazole and Its Derivatives
Welcome to the technical support center dedicated to the purification of 2-Amino-6-chlorobenzoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this versatile class of compounds. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compounds.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I'm having difficulty removing a persistent colored impurity from my 2-Amino-6-chlorobenzoxazole product. What is the likely cause and how can I resolve this?
Answer: Colored impurities in benzoxazole syntheses are often high molecular weight byproducts or degradation products formed under harsh reaction conditions.[1] The color can also sometimes be attributed to residual catalysts, such as palladium, if cross-coupling reactions were involved in the synthesis of a derivative.[2]
Causality and Recommended Actions:
-
Oxidation/Degradation: The 2-amino group is susceptible to oxidation, which can lead to colored impurities. Ensure your reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.[1][3] Dissolve your crude product in a suitable hot solvent and add a small amount of activated carbon. After a short period of stirring, perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.
-
Recrystallization Solvent Choice: The choice of solvent for recrystallization is critical. A good solvent will dissolve the product when hot but have limited solubility for the product and high solubility for the impurity at room temperature or below. A systematic solvent screening is recommended to find the optimal solvent or solvent system.[4]
Question 2: My column chromatography purification of a 2-Amino-6-chlorobenzoxazole derivative is resulting in significant streaking and poor separation. What are the potential reasons and how can I optimize my chromatography?
Answer: Streaking and poor separation during column chromatography of benzoxazole derivatives can stem from several factors, including solubility issues, interactions with the stationary phase, and improper eluent selection.[4]
Causality and Recommended Actions:
-
Poor Solubility: If your compound has low solubility in the eluent, it can precipitate on the column, leading to streaking.[4] To address this, you can try a stronger eluent system or add a small amount of a more polar co-solvent to your loading solution to ensure your compound remains dissolved.
-
Interaction with Silica Gel: The amino group in your compound can interact with the acidic silanol groups on the surface of silica gel, causing tailing.[4] To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system.
-
Use a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Inappropriate Eluent Polarity: If the eluent is too polar, your compound and impurities may elute too quickly, resulting in poor separation. Conversely, if it's not polar enough, elution will be slow, and bands will broaden. A systematic TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for determining the optimal eluent for your column.[5]
Question 3: I am struggling with the recrystallization of a novel 2-Amino-6-chlorobenzoxazole derivative. It either oils out or the recovery is very low. What strategies can I employ?
Answer: Recrystallization challenges like oiling out or low recovery are common when dealing with new compounds. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated or the melting point of the solute is lower than the boiling point of the solvent.
Causality and Recommended Actions:
-
Solvent Selection: The key to successful recrystallization is finding the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] A systematic approach to solvent screening is recommended.[4] Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof).
-
Preventing "Oiling Out":
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[1]
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooling solution can induce crystallization.
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent at room temperature and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to slowly recrystallize.
-
-
Improving Recovery:
-
Concentrate the Mother Liquor: After the first crop of crystals is collected, concentrating the mother liquor and cooling it again may yield a second crop.
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Amino-6-chlorobenzoxazole?
A1: The impurities will largely depend on the synthetic route. Common impurities include unreacted starting materials (e.g., 2-amino-5-chlorophenol), reagents from the cyclization step, and potential side-products from over-chlorination or other competing reactions.[4][6]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity and detecting non-volatile impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents.[1]
Q3: Are there any specific safety precautions I should take when handling 2-Amino-6-chlorobenzoxazole?
A3: Yes, it is important to handle this compound with appropriate safety measures. It is classified as an irritant.[9] Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.[10]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility at room temperature.
-
Dissolution: In a flask, dissolve the crude 2-Amino-6-chlorobenzoxazole derivative in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of your compound using TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing | Compound interacting with silica gel; poor solubility. | Add a basic modifier (e.g., 0.1% triethylamine) to the eluent; use a stronger eluent or a co-solvent for loading.[4] |
| Poor Separation | Inappropriate eluent polarity. | Optimize the eluent system using TLC to achieve better separation. |
| Compound Crashing on Column | Low solubility in the eluent. | Load the sample in a stronger solvent or use a dry loading technique. |
| No Elution | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
Visualizations
Caption: A logical workflow for the purification of 2-Amino-6-chlorobenzoxazole and its derivatives.
References
- Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Purification of Chlorzoxazone by Adsorption - RSIS International.
- Troubleshooting Purification Methods - Sigma-Aldrich.
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents.
- 2-Chlorobenzoxazole synthesis - ChemicalBook.
- 2-Chlorobenzoxazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- Potential Research Areas for 2-Amino-6-chlorobenzoyl Chloride: A Technical Guide for Drug Discovery - Benchchem.
- Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem.
- 52112-68-2|2-Amino-6-chlorobenzoxazole|BLD Pharm.
- 2-Amino-6-chlorobenzoxazole | 52112-68-2 - Sigma-Aldrich.
- 52112-68-2, 2-Amino-6-chlorobenzoxazole Formula - ECHEMI.
- 2-Chlorobenzoxazole | Biochemical Reagent | MedChemExpress.
- Purification Troubleshooting : r/Chempros - Reddit.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH.
- Synthesis of 2-chlorobenzoxazole - PrepChem.com.
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents.
- US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents.
- EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents.
- common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem.
- A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
- A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid - Benchchem.
- 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem.
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.
- 2-Amino-6-chlorobenzoxazole - CymitQuimica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 2-Amino-6-chlorobenzoxazole | 52112-68-2 [sigmaaldrich.com]
addressing the degradation of 2-Amino-6-chlorobenzoxazole in experiments
Technical Support Center: 2-Amino-6-chlorobenzoxazole
Introduction: Navigating the Instability of 2-Amino-6-chlorobenzoxazole
2-Amino-6-chlorobenzoxazole is a pivotal building block in medicinal chemistry and drug development, valued for its role in the synthesis of a wide array of bioactive compounds.[1][2] However, its utility is often challenged by its inherent instability. Researchers frequently report issues with degradation, leading to inconsistent experimental outcomes, reduced yields, and the introduction of confounding impurities. This guide serves as a dedicated resource for professionals encountering these challenges. Here, we move beyond simple instructions to explain the chemical rationale behind its degradation and provide robust, field-tested strategies to preserve its integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs): Troubleshooting Degradation
This section addresses the most common issues reported by researchers. Each answer provides both a direct solution and the underlying scientific principles.
Q1: My solid 2-Amino-6-chlorobenzoxazole, which was initially off-white, has developed a brownish or yellowish tint. Is it still usable?
A: A visible color change is a primary indicator of degradation. The pure compound is typically a solid that is off-white to light tan. The development of darker colors suggests the formation of polymeric or oxidized impurities. While the material may not be entirely degraded, its purity is compromised. Using it without purification will likely lead to lower yields and complex product mixtures. We strongly recommend performing a purity check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. For critical applications, purification by recrystallization or column chromatography is advised.
Q2: What are the primary chemical pathways through which 2-Amino-6-chlorobenzoxazole degrades?
A: The degradation of 2-Amino-6-chlorobenzoxazole is primarily driven by three mechanisms, often acting in concert: hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The benzoxazole ring is susceptible to nucleophilic attack by water. This reaction cleaves the oxazole ring to form 2-amino-5-chlorophenol and related byproducts. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The amino group and the electron-rich heterocyclic system are prone to oxidation from atmospheric oxygen. This can lead to the formation of colored dimeric or polymeric species and can also involve the aminophenol degradation products.
-
Photolysis: Aromatic amines and heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Energy from light can promote radical reactions, accelerating oxidation and polymerization. This aligns with supplier recommendations to store the compound in a dark place.[3]
Q3: My reaction yields are consistently low when using 2-Amino-6-chlorobenzoxazole as a starting material. How can I confirm if starting material degradation is the problem?
A: To diagnose this issue, implement a systematic quality control (QC) check at two key stages:
-
Pre-Reaction QC: Before starting your synthesis, run a quick analytical test on your starting material. Compare its HPLC or TLC profile against a trusted reference standard or previously recorded data from a fresh batch. A significant presence of additional spots or peaks indicates degradation.
-
In-Process Monitoring: Use TLC or LC-MS to monitor the reaction's progress. If you observe the starting material spot/peak diminishing faster than the product spot/peak appears, or if multiple new, unidentified spots emerge, it suggests the compound is degrading under the reaction conditions.
This two-step validation helps differentiate between poor starting material quality and incompatibility with your chosen reaction environment.
Q4: The supplier datasheet provides multiple storage recommendations. What is the definitive best practice for storing the solid compound to ensure long-term stability?
A: For maximum shelf-life, a multi-layered approach to storage is essential. The core principle is to protect the compound from air, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Moisture | Desiccated Environment | Prevents hydrolysis of the benzoxazole ring. |
| Light | Amber Glass Vial/Opaque Container | Prevents light-induced photolytic degradation. |
Summary of Best Practices: Dispense the bulk solid into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). Place these vials inside a larger, sealed container with a desiccant, and store this entire assembly in a refrigerator at 2-8°C. This minimizes repeated exposure of the bulk material to the ambient environment.
Q5: I'm observing a color change immediately upon dissolving the compound to prepare a stock solution. How can I prevent this?
A: This rapid degradation in solution is typically caused by dissolved oxygen, water in the solvent, or the solvent's inherent reactivity. To prepare stable solutions for immediate use, follow this protocol:
-
Solvent Choice: Use high-purity, anhydrous (and preferably degassed) solvents. Aprotic solvents like anhydrous DMF, DMSO, or Dioxane are generally preferred over protic solvents like methanol or ethanol, which can participate in ring-opening.
-
Degassing: Before use, sparge the anhydrous solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Add the solid 2-Amino-6-chlorobenzoxazole to your flask, seal it with a septum, and purge with inert gas. Then, add the degassed solvent via a cannula or syringe. Maintain a positive pressure of inert gas throughout.
-
Light Protection: Wrap the flask in aluminum foil to protect it from light, especially if the solution will be stirred for an extended period before use.
Solutions should be prepared fresh for each experiment and should not be stored.
Visualizing Degradation & Handling Workflows
Understanding the potential pathways of degradation and the correct handling procedure is critical. The following diagrams illustrate these key concepts.
Caption: Recommended workflow for handling and experimental setup.
Protocols for Ensuring Compound Integrity
Adherence to validated protocols is the most effective way to prevent degradation.
Protocol 1: Purity Verification of 2-Amino-6-chlorobenzoxazole by HPLC
This protocol provides a self-validating system to check the purity of your starting material before committing it to a reaction.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
2-Amino-6-chlorobenzoxazole sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 2-Amino-6-chlorobenzoxazole.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute 1:10 with the 50:50 mixture for a working concentration of 100 µg/mL.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis:
-
A high-purity sample should yield a single major peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity level >98% is recommended for most synthetic applications. The presence of multiple smaller peaks, especially early-eluting (more polar) ones, suggests hydrolysis.
-
Protocol 2: Recommended General Reaction Setup to Minimize Degradation
This protocol outlines a robust procedure for reactions involving 2-Amino-6-chlorobenzoxazole.
Equipment:
-
Oven-dried glassware (flask, condenser, etc.)
-
Schlenk line or manifold for inert gas
-
Septa, needles, and cannulas
-
Stir plate and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator.
-
System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also suitable). Allow the system to cool completely under this inert atmosphere.
-
Reagent Addition:
-
Quickly weigh and add the solid 2-Amino-6-chlorobenzoxazole to the reaction flask against a positive flow of inert gas.
-
Add any other solid reagents in a similar fashion.
-
Seal the flask with a septum.
-
-
Solvent Addition:
-
Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent system.
-
Degas the solvent by bubbling inert gas through it for at least 15 minutes.
-
Transfer the solvent to the reaction flask via an anhydrous cannula or a clean, dry syringe.
-
-
Reaction Execution:
-
Maintain a static, positive pressure of inert gas throughout the reaction (a balloon or bubbler is effective).
-
If heating is required, use a temperature-controlled oil bath or heating mantle. Avoid localized overheating.
-
Protect the reaction from ambient light by wrapping the flask in aluminum foil.
-
-
Work-up: Upon completion, conduct the reaction work-up promptly. Avoid letting the completed reaction mixture sit for extended periods, as degradation can still occur.
By implementing these rigorous handling, storage, and experimental procedures, you can significantly mitigate the degradation of 2-Amino-6-chlorobenzoxazole, leading to more reliable, reproducible, and successful research outcomes.
References
-
Liu, Z., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(15), 4594-4603. Available from: [Link]
-
ResearchGate. (n.d.). Membrane stabilization efficacy of benzoxazole derivatives and standards. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-. Retrieved from [Link]
-
PubMed. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Retrieved from [Link]
-
Hylsová, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15337-15350. Available from: [Link]
-
ResearchGate. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Retrieved from [Link]
-
Li, Y., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances, 10(28), 16453-16459. Available from: [Link]
-
ResearchGate. (2010). (PDF) Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
- Google Patents. (1987). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
JETIR. (2018). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-6-chlorobenzoxazole
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the knowledge to navigate the common challenges and optimize your experimental outcomes.
Introduction to the Synthesis and Its Challenges
2-Amino-6-chlorobenzoxazole is a valuable building block in medicinal chemistry, often serving as a precursor for various pharmacologically active compounds. The most common synthetic route involves the cyclization of 2-amino-4-chlorophenol with a cyanating agent. While conceptually straightforward, this synthesis is fraught with challenges that can impact yield, purity, and reproducibility. Key difficulties include the handling of hazardous reagents, the potential for side-product formation, and purification of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Amino-6-chlorobenzoxazole.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields are a frequent issue in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of your 2-amino-4-chlorophenol is critical. This starting material can oxidize over time, leading to the formation of colored impurities that can inhibit the reaction.
-
Recommendation: Use freshly purchased 2-amino-4-chlorophenol or purify older batches by recrystallization from hot water or ethanol. Ensure your cyanating agent is also of high purity and handled under appropriate conditions (e.g., moisture-free).
-
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.
-
Temperature: The cyclization reaction is temperature-sensitive. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inert Atmosphere: 2-aminophenol and its derivatives are susceptible to oxidation.[1]
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Choice of Cyanating Agent: The traditional use of cyanogen bromide (BrCN) is effective but highly toxic and requires specialized handling.[2] Safer alternatives may have different reactivity profiles.
Question 2: I am observing significant side product formation, complicating purification. What are these side products and how can I minimize them?
Answer:
Side product formation is a common challenge that reduces the yield and complicates the purification of 2-Amino-6-chlorobenzoxazole.
-
Common Side Products:
-
Dimerization/Polymerization: Under harsh conditions, the starting material or reactive intermediates can polymerize, leading to insoluble, tarry materials.
-
Incomplete Cyclization: The intermediate formed after the initial reaction with the cyanating agent may not fully cyclize, leading to impurities.
-
Over-alkylation/acylation: If using alkylating or acylating agents in subsequent steps, multiple substitutions on the benzoxazole ring can occur.[1]
-
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the cyanating agent can sometimes lead to side reactions.
-
Optimized Reaction Conditions: As mentioned for improving yield, careful control of temperature and reaction time is crucial to minimize the formation of degradation and polymerization products.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used.
-
Question 3: My final product is discolored (e.g., brown or off-white). How can I obtain a pure, white crystalline product?
Answer:
Discoloration is a common issue and is often due to the presence of oxidized impurities.[4]
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Recommended Solvents: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization. Methanol can also be a suitable solvent.[5]
-
-
Activated Carbon Treatment: If the product is highly colored, you can add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities.[4] Be cautious not to add too much, as it can also adsorb your product.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the safest and most effective method for synthesizing 2-Amino-6-chlorobenzoxazole?
A1: The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst like BF₃·OEt₂ is a highly recommended alternative to the hazardous cyanogen bromide method.[2][3] This method is safer, uses a bench-stable reagent, and can provide good to excellent yields.[6][7]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the reaction in a well-ventilated fume hood, especially when handling volatile or toxic reagents.
-
Cyanogen Bromide Handling (if used): Cyanogen bromide is highly toxic and should be handled with extreme caution.[8] Ensure you have appropriate emergency procedures in place.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: How do I confirm the identity and purity of my final product?
A4: The identity and purity of your synthesized 2-Amino-6-chlorobenzoxazole should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the identity of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups in the molecule.
Detailed Experimental Protocol: Synthesis using NCTS
This protocol provides a safer alternative to the traditional cyanogen bromide method.
Reaction Scheme:
A safer synthesis route.
Materials and Reagents:
-
2-Amino-4-chlorophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq). Then, carefully add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-30 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Mechanism
The proposed mechanism for the cyclization of 2-amino-4-chlorophenol with NCTS in the presence of a Lewis acid is as follows:
Mechanism of cyclization.
Data for Characterization
While a definitive NMR spectrum is best obtained experimentally, the following are the expected characteristic signals for 2-Amino-6-chlorobenzoxazole:
¹H NMR (in DMSO-d₆):
-
A broad singlet corresponding to the amino (-NH₂) protons.
-
Three aromatic protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the seven carbon atoms of the benzoxazole ring system, with chemical shifts influenced by the chloro, amino, and oxygen substituents.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Amino-6-chlorobenzoxazole (168.58 g/mol ).
References
- Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Šlachtová, V., Gucký, T., & Slouka, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19539–19551.
- Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24611.
-
RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. Retrieved from [Link]
-
PubChem. (n.d.). Cyanogen bromide. National Center for Biotechnology Information. Retrieved from [Link]
- Britton, E. C., Wheeler, D. D., & Young, D. C. (1961). U.S. Patent No. 2,969,370. Washington, DC: U.S.
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]
- Google Patents. (n.d.). U.S. Patent No. 4,714,766.
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 8. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Amino-6-chlorobenzoxazole for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-6-chlorobenzoxazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve reliable and reproducible experimental results.
Understanding the Challenge: Physicochemical Profile
2-Amino-6-chlorobenzoxazole (CAS No. 52112-68-2) is a heterocyclic compound frequently investigated for its potential pharmacological activities.[1][2][3] However, its chemical structure presents inherent solubility challenges that can impede biological testing. A firm grasp of its properties is the first step in troubleshooting.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₅ClN₂O | - |
| Molecular Weight | 168.58 g/mol [4][5] | - |
| Appearance | Solid | Must be dissolved from a solid state. |
| XLogP3 | 2.5[5] | This value indicates moderate lipophilicity ("oil-loving"), suggesting poor intrinsic solubility in aqueous ("water-loving") solutions like buffers and cell culture media. |
| Key Functional Group | 2-Amino group | The basic amino group can be protonated. This makes the compound's solubility highly dependent on the pH of the solvent.[6][7] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when preparing 2-Amino-6-chlorobenzoxazole for biological assays.
Q1: What is the recommended starting solvent for creating a stock solution?
Answer: The standard industry practice for compounds of this nature is to start with 100% Dimethyl Sulfoxide (DMSO) .[8][9]
-
Expertise & Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[9] For most high-throughput screening and laboratory settings, compounds are initially prepared in DMSO at high concentrations (e.g., 10-30 mM) to create a master stock solution.[8][10]
Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer or cell culture medium. What is happening and how can I fix it?
Answer: This is the most frequent problem encountered with lipophilic compounds and is known as "precipitation upon dilution." It occurs because while the compound is soluble in the organic DMSO, it is not soluble in the final aqueous environment of your assay.[11] When the DMSO stock is diluted into the buffer, the DMSO concentration plummets, and the aqueous environment can no longer keep the compound in solution, causing it to "crash out."[11][12]
Troubleshooting Workflow:
-
Minimize the DMSO Stock Volume: The most effective strategy is to make your DMSO stock as concentrated as possible so that the final volume added to the assay is minimal. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[12] Always determine the maximum tolerable DMSO concentration for your specific cell line and run a parallel "vehicle control" (media + same final % of DMSO, without the compound) in your experiments.
-
Modify the Dilution Technique: Avoid diluting the DMSO stock in an intermediate aqueous solution (like PBS) before adding it to the final assay medium.[8] Instead, add the small volume of DMSO stock directly to the final assay medium (which often contains proteins or serum that can help stabilize the compound) while vortexing or stirring vigorously.[8][13] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Utilize Serum: If your cell culture media contains fetal bovine serum (FBS) or other proteins, these can act as natural carriers and help to maintain the solubility of hydrophobic compounds. Whenever possible, perform dilutions into media that already contains serum.
-
Apply Energy (Sonication/Heating): After diluting the compound into the final medium, brief sonication or gentle warming (e.g., to 37°C) can help redissolve fine precipitates.[13] However, be cautious with heating, as it can degrade thermally sensitive compounds. Always check for visual precipitation before adding the solution to your cells.[8]
Q3: Can I improve the aqueous solubility of 2-Amino-6-chlorobenzoxazole by adjusting pH?
Answer: Yes, this is an excellent and highly recommended strategy for this specific molecule.
-
Expertise & Rationale: 2-Amino-6-chlorobenzoxazole contains a basic amino group. In a neutral or alkaline solution (pH ≥ 7), this group is largely uncharged, contributing to the molecule's low water solubility. By lowering the pH of the aqueous solvent (making it acidic), you can protonate the amino group (R-NH₂ → R-NH₃⁺).[6][7] This creates a positively charged salt form of the compound, which is significantly more polar and, therefore, more soluble in water.[14][15][16]
-
Practical Guidance: You can prepare a stock solution in a vehicle like 0.9% saline adjusted to an acidic pH (e.g., pH 2-4) with HCl. This approach is particularly useful for in vivo studies. For in vitro assays, ensure that the final pH of your culture medium is not significantly altered to a level that would harm your cells. A small addition of an acidic stock is usually well-buffered by the culture medium.[11]
Q4: My assay is sensitive to both DMSO and pH changes. Are there any other methods to enhance solubility?
Answer: Yes. If conventional methods fail, you can employ advanced formulation strategies using solubilizing excipients. The most common and effective for preclinical research are cyclodextrins.
-
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (oil-loving) central cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like 2-Amino-6-chlorobenzoxazole, within their hydrophobic core. This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin shields the hydrophobic compound from the water, dramatically increasing its apparent aqueous solubility.[18][19][20]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[17]
Visual Workflow & Data Summary
Decision Tree for Solubilization Strategy
The following diagram outlines a logical workflow for troubleshooting the solubility of 2-Amino-6-chlorobenzoxazole.
Caption: A decision tree for selecting a solubilization method.
Solvent/Strategy Comparison Table
| Strategy | Max Recommended % in In Vitro Assay | Pros | Cons | Best For |
| DMSO | 0.1% - 0.5% (Cell-line dependent) | Strong solubilizing power for stock solutions; well-established.[8][9] | High potential for precipitation in aqueous media; cellular toxicity at >1%.[11][13] | Initial screening, high-throughput assays. |
| pH Modification | Dependent on buffering capacity of media | Significantly increases aqueous solubility for basic compounds; cost-effective.[14][15] | Potential to alter assay pH and affect cell viability or protein activity. | In vivo formulations; assays with robust buffering. |
| HP-β-Cyclodextrin | Typically 1-5% (w/v) | Excellent for increasing aqueous solubility; low toxicity; stabilizes compound.[17][19] | Can sometimes interfere with ligand-receptor binding; higher cost. | Difficult compounds; achieving high aqueous concentrations for sensitive assays. |
Experimental Protocols
Protocol 1: Preparation and Use of a Standard DMSO Stock Solution
-
Preparation of 10 mM Stock:
-
Weigh out 1.686 mg of 2-Amino-6-chlorobenzoxazole (MW: 168.58 g/mol ).
-
Add 1.0 mL of 100% cell culture grade DMSO.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can assist if needed.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[8]
-
-
Application in a Cell-Based Assay (Example):
-
Objective: To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium.
-
Calculation: The final DMSO concentration should be ≤ 0.1%. This means you can add a maximum of 1 µL of DMSO stock to the 1 mL well.
-
Procedure:
-
Warm the complete cell culture medium (containing serum) to 37°C.
-
Pipette 1 µL of the 10 mM DMSO stock solution directly into the 1 mL of warm medium while the tube is on a vortex mixer at a medium speed.
-
Visually inspect for any signs of precipitation.
-
Immediately add this final 10 µM working solution to your cells.
-
Crucial Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 1 mL of medium and add it to a separate set of control cells.
-
-
Protocol 2: pH-Mediated Solubilization
-
Preparation of Acidified Saline (pH 3.0):
-
Start with sterile 0.9% (w/v) sodium chloride solution.
-
While monitoring with a calibrated pH meter, add 1N HCl dropwise until the pH stabilizes at 3.0.
-
-
Preparation of 1 mg/mL (5.93 mM) Stock:
-
Add 1 mg of 2-Amino-6-chlorobenzoxazole to 1 mL of the prepared acidified saline.
-
Vortex and sonicate until fully dissolved. The solution should be clear.
-
-
Application: This stock is now ready for use. Remember that the assay medium's buffer system will neutralize the small volume of acidic solution added, but it is critical to verify that the final pH of your assay remains within a physiologically acceptable range.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of a 10% (w/v) HP-β-CD Vehicle:
-
Dissolve 1.0 g of HP-β-CD in 10 mL of deionized water or desired buffer (e.g., PBS).
-
Stir until fully dissolved. This solution can be sterile-filtered.
-
-
Preparation of Compound-in-CD Solution:
-
Add an excess amount of solid 2-Amino-6-chlorobenzoxazole to the 10% HP-β-CD solution.
-
Stir or shake the suspension at room temperature for 24-48 hours to allow for equilibrium of the complexation.[19]
-
After incubation, filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
The clear filtrate is your saturated stock solution. The concentration must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) as it will represent the maximum solubility in that vehicle. This stock can then be diluted as needed for your assay.
-
References
-
Gautam, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Feldman, K. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Patel, M., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Chaudhary, A. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Todkar, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
PubChem. Benzoxazole, 2-amino-6-chloro-. [Link]
-
The Royal Society of Chemistry. Solubility and pH of amines. [Link]
-
Vadalkar, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
-
Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
Liras, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
PubChem. 6-Chloro-2-benzothiazolamine. [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
-
Selvita. (2023). MedChem Essentials: Solubility part 2. YouTube. [Link]
-
Tran, P. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]
-
PubChem. Zoxazolamine. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
Voges, M., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
-
The Chemist. (2023). What Is The Role Of pH In Chemical Solubility?. YouTube. [Link]
-
PubChem. 2-Chlorobenzoxazole. [Link]
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
Sources
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in 2-Amino-6-chlorobenzoxazole Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Amino-6-chlorobenzoxazole. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you minimize impurity formation and optimize your synthetic process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Amino-6-chlorobenzoxazole, particularly when using the common route involving the cyclization of 2-amino-4-chlorophenol with a cyanating agent like cyanogen bromide (BrCN).
Q1: My final product is a brownish or discolored powder, not the expected off-white solid. What is causing this discoloration and how can I prevent it?
A1: Discoloration in the final product is a common issue that often points to the presence of oxidized impurities or polymeric side products. The starting material, 2-amino-4-chlorophenol, is susceptible to oxidation, which can introduce color into the reaction.[1]
Probable Causes & Solutions:
-
Oxidation of Starting Material: 2-amino-4-chlorophenol can oxidize upon exposure to air and light, forming colored impurities.
-
Preventative Measures:
-
Use high-purity, freshly sourced 2-amino-4-chlorophenol. If the purity is questionable, consider recrystallization before use.
-
Store the starting material under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Perform the reaction under an inert atmosphere to prevent in-situ oxidation.
-
-
-
Side Reactions at Elevated Temperatures: High reaction temperatures can promote the formation of polymeric or other colored byproducts.
-
Optimization:
-
Carefully control the reaction temperature. Run small-scale experiments to determine the optimal temperature that ensures a reasonable reaction rate without significant byproduct formation.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at elevated temperatures.[2]
-
-
-
Residual Impurities: The color may be due to minor, highly colored impurities that are not effectively removed during workup and purification.
-
Purification:
-
Consider treating a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization.[2]
-
Optimize your recrystallization solvent system to ensure that colored impurities remain in the mother liquor.
-
-
Q2: The yield of my 2-Amino-6-chlorobenzoxazole is consistently low. My TLC analysis shows a significant amount of unreacted 2-amino-4-chlorophenol. How can I improve the conversion?
A2: Low conversion is a frequent challenge and can be attributed to several factors, including reagent stoichiometry, reaction conditions, and the purity of the starting materials.
Probable Causes & Solutions:
-
Sub-optimal Stoichiometry of Cyanating Agent: An insufficient amount of the cyanating agent (e.g., cyanogen bromide) will result in incomplete conversion of the starting aminophenol.
-
Optimization:
-
Ensure the accurate weighing and addition of the cyanating agent.
-
A slight excess of the cyanating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of other byproducts.
-
-
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature high enough to ensure complete conversion.
-
Troubleshooting:
-
Monitor the reaction by TLC until the starting material spot is no longer visible.
-
If the reaction stalls at a lower temperature, a modest increase in temperature may be necessary. It is crucial to balance conversion with the potential for increased side product formation.[2]
-
-
-
Purity of Starting Materials: Impurities in the 2-amino-4-chlorophenol can inhibit the reaction.
-
Verification:
-
Assess the purity of your 2-amino-4-chlorophenol using techniques like NMR or HPLC. If significant impurities are detected, purify the starting material before use.
-
-
Q3: My TLC plate shows a major byproduct spot with a polarity close to my desired product, making purification by column chromatography difficult. What could this impurity be?
A3: A common byproduct in this synthesis is the intermediate formed from the incomplete cyclization of the 2-amino-4-chlorophenol with the cyanating agent.
Probable Cause & Solution:
-
Incomplete Cyclization - Formation of an O-cyanate or Isourea Ether Intermediate: The reaction between 2-amino-4-chlorophenol and cyanogen bromide proceeds through an intermediate. If this intermediate does not fully cyclize, it will persist as a major impurity. The initial attack of the phenoxide on BrCN would form an aryl cyanate, which can then react with the amine. Alternatively, the amine can react with BrCN to form a cyanamide which can then be attacked by the hydroxyl group. In either case, an open-chain intermediate can be present if cyclization is not complete.
-
Promoting Cyclization:
-
pH Control: The cyclization step can be sensitive to pH. Ensure the reaction conditions (e.g., basic or acidic) are optimal for the intramolecular ring closure.
-
Thermal Promotion: In some cases, heating the reaction mixture after the initial addition of reagents can facilitate the final cyclization step.
-
Solvent Effects: The choice of solvent can influence the rate of cyclization. Protic solvents like methanol are commonly used.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-Amino-6-chlorobenzoxazole?
A1: The most widely cited method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding 2-aminophenol with a cyanating agent.[4] For 2-Amino-6-chlorobenzoxazole, this involves the reaction of 2-amino-4-chlorophenol with cyanogen bromide (BrCN).[3] While effective, cyanogen bromide is highly toxic and requires careful handling.[4] Alternative, less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid have also been reported for the synthesis of related 2-aminobenzoxazoles.[4]
Q2: What are the potential dimeric or oligomeric impurities I should be aware of?
A2: While less common than incomplete cyclization, dimerization or oligomerization can occur, especially under harsh reaction conditions or during prolonged heating. These impurities would have a significantly higher molecular weight and would likely be much less soluble than the desired product. They can arise from intermolecular reactions between reactive intermediates or the final product. Minimizing reaction time and temperature will help to suppress the formation of such impurities.
Q3: What analytical techniques are best suited for purity analysis and impurity profiling of 2-Amino-6-chlorobenzoxazole?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is a good starting point. UV detection is suitable for quantification.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities. The mass-to-charge ratio provided by the mass spectrometer can help determine the molecular weight of byproducts, aiding in their structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are well-resolved from the main component.[2]
Q4: How can I effectively purify my crude 2-Amino-6-chlorobenzoxazole?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to separate the desired product from more and less polar impurities.[4]
-
Acid-Base Extraction: Given the basicity of the amino group, an acid-base extraction can be a useful preliminary purification step to separate the product from non-basic impurities.[6]
Data Presentation
Table 1: Impact of Reaction Parameters on Impurity Formation
| Parameter | Sub-optimal Condition | Potential Outcome | Recommended Action |
| Reaction Temperature | Too high | Increased formation of colored byproducts and polymers. | Optimize for the lowest effective temperature. |
| Reaction Time | Too long | Increased side product formation. | Monitor reaction by TLC and stop when starting material is consumed. |
| Purity of 2-amino-4-chlorophenol | Low (oxidized) | Discoloration of the final product and potential for new impurities. | Use high-purity starting material; consider recrystallization. |
| Stoichiometry of BrCN | Insufficient | Incomplete reaction, leaving unreacted starting material. | Use a slight excess (1.1-1.2 eq.) of cyanogen bromide. |
| pH | Not optimized | Incomplete cyclization, leading to intermediate impurities. | Adjust pH to facilitate the final ring-closing step. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-Amino-6-chlorobenzoxazole
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: In a well-ventilated fume hood, dissolve 2-amino-4-chlorophenol (1.0 eq.) in methanol.
-
Reaction: Cool the solution in an ice bath. Add a solution of cyanogen bromide (1.1 eq.) in methanol dropwise while maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC. Gentle heating may be required to drive the cyclization to completion.
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Troubleshooting workflow for addressing low product yield.
References
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. rsc.org [rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
stability issues of 2-Amino-6-chlorobenzoxazole under experimental conditions
Technical Support Center: 2-Amino-6-chlorobenzoxazole
Document ID: ACBZ-TSG-2026-01 Version: 1.0 Last Updated: January 7, 2026
Introduction: Navigating the Nuances of 2-Amino-6-chlorobenzoxazole
Welcome to the technical support guide for 2-Amino-6-chlorobenzoxazole (CAS 52112-68-2). This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents, including potential antifungal and anti-tuberculosis compounds[1][2]. However, its unique heterocyclic structure, featuring a nucleophilic amino group and a benzoxazole core, presents specific stability challenges that can impact experimental reproducibility and yield.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into the stability profile of 2-Amino-6-chlorobenzoxazole. We move beyond simple handling instructions to explain the chemical causality behind its potential degradation pathways, empowering you to anticipate issues, troubleshoot effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common foundational questions regarding the handling and storage of 2-Amino-6-chlorobenzoxazole.
Q1: What are the primary storage recommendations for 2-Amino-6-chlorobenzoxazole?
A1: Based on its chemical properties and safety information for related benzoxazoles, 2-Amino-6-chlorobenzoxazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[3][4][5]. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to mitigate potential oxidative degradation of the amino group. Protect from direct sunlight and heat sources.
Q2: How sensitive is this compound to atmospheric moisture and air?
A2: The primary concern is the aromatic amine functionality, which can be susceptible to slow oxidation over time when exposed to air, potentially leading to discoloration and the formation of impurities. While the benzoxazole ring itself is relatively stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could theoretically lead to hydrolysis (see Troubleshooting section for more details). Therefore, minimizing exposure to air and humidity is a critical preventative measure.
Q3: What are the known incompatibilities for this compound?
A3: Avoid strong oxidizing agents, which can directly react with the amino group[4][5]. Strong acids and bases should also be used with caution, as they can protonate or deprotonate the molecule, altering its reactivity and potentially catalyzing ring-opening hydrolysis under harsh conditions (e.g., elevated temperatures).
Q4: Is 2-Amino-6-chlorobenzoxazole sensitive to light?
A4: While specific photostability data is not extensively published, aromatic amines as a class can be light-sensitive. It is best practice to store the compound in an amber vial or in a dark location to prevent potential photochemical degradation[6].
Troubleshooting Guide: From Unexpected Results to Solutions
This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Q5: My reaction is giving a low yield, and TLC/LC-MS analysis shows multiple unexpected spots. Could my starting material be the problem?
A5: Yes, this is a classic symptom of starting material degradation. Before troubleshooting your reaction conditions, it is crucial to validate the purity of your 2-Amino-6-chlorobenzoxazole.
-
Causality: The primary degradation pathway of concern is the hydrolysis of the benzoxazole ring. Under aqueous acidic or basic conditions, particularly with heating, the ring can open to form 2-amino-5-chlorophenol. This impurity introduces a new reactive nucleophile into your reaction mixture, leading to side products and reduced yield of your desired compound. This is a known degradation pathway for related benzoxazolinone structures[7][8].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield reactions.
Q6: I observed a color change (e.g., to yellow or brown) in my stock solution or solid upon storage. What does this indicate?
A6: A visible color change is often a sign of oxidative degradation or polymerization.
-
Causality: The exocyclic amino group makes the aromatic system electron-rich and thus susceptible to oxidation. Trace metal impurities, light, or atmospheric oxygen can initiate radical reactions, leading to the formation of colored oligomeric or polymeric byproducts. While often present in small amounts, these impurities can sometimes interfere with downstream reactions or analytical characterization.
-
Preventative Measures:
-
Inert Atmosphere: Prepare stock solutions in solvents that have been degassed via sparging with nitrogen or argon.
-
Storage: Store solutions in the freezer (-20°C) and solids under an inert atmosphere in the dark.
-
Fresh is Best: For sensitive, high-stakes reactions, use freshly purchased material or purify older stock immediately before use.
-
Q7: My acylation/sulfonylation reaction on the amino group is sluggish or failing. Why might this be?
A7: While the amino group is a nucleophile, its reactivity is modulated by the electronic properties of the benzoxazole ring system.
-
Causality: The nitrogen atom within the oxazole ring and the oxygen atom are both electron-withdrawing, which can decrease the nucleophilicity of the exocyclic amino group compared to a simple aniline. If your reaction conditions are not sufficiently activating for your electrophile, or if your base is not strong enough to facilitate the reaction, you may experience low conversion.
-
Recommendations:
-
Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine. For particularly stubborn reactions, a stronger base like pyridine or DMAP (as a catalyst) may be required.
-
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Electrophile Activation: If using a carboxylic acid, convert it to a more reactive species like an acyl chloride or use a coupling agent (e.g., HATU, HOBt/EDC).
-
Experimental Protocols & Data
Data Presentation
Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzoxazole
| Property | Value | Source |
| CAS Number | 52112-68-2 | [9] |
| Molecular Formula | C₇H₅ClN₂O | [3][9] |
| Molecular Weight | 168.58 g/mol | [3][9] |
| Melting Point | 184 °C | [3] |
| Appearance | White to off-white solid/powder | [1] |
| XLogP3 | 2.5 | [3] |
Table 2: General Solvent & Reagent Compatibility Profile
| Category | Recommended / Compatible | Use with Caution / Potential Incompatibility |
| Solvents | DMF, DMSO, THF, Dichloromethane (DCM), Acetonitrile, Methanol, Ethanol | Water (especially at non-neutral pH and/or elevated temperature) |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, K₂CO₃, Cs₂CO₃ | Strong aqueous bases (NaOH, KOH) may promote hydrolysis |
| Acids | Trifluoroacetic acid (TFA) for salt formation/deprotection | Strong aqueous acids (HCl, H₂SO₄) may promote hydrolysis |
| Reagents | Acyl chlorides, Sulfonyl chlorides, Isocyanates, Aldehydes (for reductive amination) | Strong oxidizing agents (e.g., KMnO₄, H₂O₂), Nitrating agents |
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a quick and effective method to check for gross impurities or degradation, such as the formation of the more polar 2-amino-5-chlorophenol.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your 2-Amino-6-chlorobenzoxazole in a few drops of a suitable solvent (e.g., DCM or Ethyl Acetate).
-
TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Carefully spot your sample onto the baseline of the TLC plate.
-
Eluent System: A good starting mobile phase is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the main spot.
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm). 2-Amino-6-chlorobenzoxazole should appear as a dark spot.
-
Stain the plate with a potassium permanganate (KMnO₄) dip. The amino group should react, showing a yellow/brown spot.
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a more polar spot (lower Rf) could indicate the presence of the hydrolyzed product, 2-amino-5-chlorophenol.
Hypothesized Degradation Pathway
While extensive degradation studies are not publicly available, a chemically plausible hydrolytic degradation pathway can be proposed based on the known chemistry of related heterocycles[7][8].
Caption: Hypothesized hydrolytic degradation of 2-Amino-6-chlorobenzoxazole.
(Note: The diagram above is a conceptual representation. Actual chemical structures should be visualized by the user based on the names provided.)
References
-
Wang, F., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(15), 4595–4605. Available at: [Link]
- Google Patents. (1985). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]
-
Li, Y., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecules, 25(1), 123. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed. Retrieved from [Link]
-
Maddry, J. A., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5824–5828. Available at: [Link]
- Google Patents. (1961). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole.
-
National Center for Biotechnology Information. (n.d.). Benzoxazole, 2-amino-6-chloro-. PubChem Compound Summary for CID 40237. Retrieved from [Link]
-
MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]
-
ResearchGate. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Retrieved from [Link]
-
ResearchGate. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. Retrieved from [Link]
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-6-chlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-6-chlorobenzoxazole. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for various synthetic pathways. As Senior Application Scientists, we aim to equip you with the necessary information to navigate challenges and optimize your experimental outcomes.
I. Overview of Synthetic Strategies
2-Amino-6-chlorobenzoxazole is a valuable building block in medicinal chemistry.[1][2][3][4][5][6] Several synthetic routes have been developed, each with its own advantages and potential challenges. The most common strategies involve the cyclization of a substituted 2-aminophenol derivative. This guide will focus on troubleshooting and providing practical advice for the most prevalent pathways.
II. Troubleshooting and FAQs: Common Synthetic Pathways
This section addresses specific issues you may encounter during the synthesis of 2-Amino-6-chlorobenzoxazole, categorized by the primary synthetic approach.
Pathway 1: Cyclization of 2-Amino-4-chlorophenol with a Cyanating Agent
This is a widely employed method for constructing the 2-aminobenzoxazole core.[1] The key step is the reaction of 2-amino-4-chlorophenol with a cyanating agent, such as cyanogen bromide (BrCN), followed by intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with cyanogen bromide (BrCN)?
A1: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Purity of Starting Materials: Ensure your 2-amino-4-chlorophenol is of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure precise control over these parameters as specified in the protocol.
-
Moisture: The presence of water can lead to the formation of byproducts. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion.
Q3: I am observing the formation of multiple byproducts. How can I minimize them?
A3: Byproduct formation is a common issue. Consider the following:
-
Side Reactions of BrCN: Cyanogen bromide can react with the solvent or other nucleophiles present. Using a non-nucleophilic solvent and controlling the stoichiometry of your reagents is crucial.
-
Dimerization/Polymerization: The product or intermediates can sometimes undergo self-condensation. Running the reaction at a lower concentration may help to minimize these side reactions.
-
Purification: Effective purification by column chromatography or recrystallization is essential to isolate the desired product from byproducts.
Troubleshooting Guide: Pathway 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Low reaction temperature. 2. Inactive cyanating agent. 3. Presence of inhibitors in starting materials. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Use a fresh, properly stored batch of cyanogen bromide. 3. Purify the 2-amino-4-chlorophenol before use. |
| Formation of a dark, tarry substance. | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Optimize the reaction temperature using a smaller scale trial. 2. Degas the solvent and run the reaction under an inert atmosphere. |
| Difficulty in isolating the product. | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Use a different solvent for extraction or try to precipitate the product by adding a non-solvent. 2. Add brine to the aqueous layer to break the emulsion. |
Pathway 2: One-Pot Synthesis from 2-Amino-4-chlorophenol and Urea
This method offers a more direct route, avoiding the use of highly toxic cyanating agents. The reaction involves heating 2-amino-4-chlorophenol with urea, often in the presence of an acid catalyst.[8]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the urea, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 2-amino-4-chlorophenol. This is a key step in the formation of the intermediate that subsequently cyclizes to form the benzoxazole ring.
Q2: The reaction mixture solidifies during the process. What should I do?
A2: Solidification can occur due to product precipitation or high concentrations of reactants. You can try:
-
Increasing the solvent volume: This can help to keep all components in solution.
-
Using a higher boiling point solvent: This allows the reaction to be run at a higher temperature, which may improve solubility.
-
Mechanical stirring: Ensure efficient stirring to maintain a homogenous mixture.
Q3: How can I improve the purity of my final product?
A3: Purity can be enhanced through:
-
Recrystallization: Choose a suitable solvent system for recrystallization. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[9]
-
Activated Carbon Treatment: If your product is colored, treating a solution of the crude product with activated charcoal can help to remove colored impurities.[9]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be an effective purification method.
Troubleshooting Guide: Pathway 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material. | 1. Insufficient heating. 2. Inactive catalyst. | 1. Ensure the reaction reaches and maintains the optimal temperature. 2. Use a fresh batch of the acid catalyst. |
| Formation of N-(5-chloro-2-hydroxyphenyl)urea as a major byproduct. | Incomplete cyclization of the intermediate. | 1. Increase the reaction time or temperature. 2. Use a stronger acid catalyst, but monitor for potential degradation. |
| Product decomposition. | Excessive heating or prolonged reaction time. | 1. Optimize the reaction time and temperature by monitoring the reaction progress closely. |
Pathway 3: From 2,6-Dichlorobenzoxazole via Nucleophilic Aromatic Substitution
This alternative pathway involves the synthesis of 2,6-dichlorobenzoxazole, followed by amination at the 2-position.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing the 2,6-dichlorobenzoxazole precursor?
A1: 2,6-Dichlorobenzoxazole can be prepared from 6-chlorobenzoxazolin-2-one by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[10][11]
Q2: The amination step is not proceeding. What could be the issue?
A2: A lack of reactivity in the amination step can be due to:
-
Nucleophile strength: Ammonia or the amine being used may not be a strong enough nucleophile. Using a stronger base or a more reactive amine derivative might be necessary.
-
Reaction conditions: Higher temperatures and pressures (using a sealed vessel) are often required for this type of nucleophilic aromatic substitution.
-
Solvent effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective.
Q3: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A3: Controlling selectivity can be challenging. Consider:
-
Stoichiometry: Carefully control the molar ratio of the amine to the 2,6-dichlorobenzoxazole. Using a slight excess of the dichlorobenzoxazole may favor mono-substitution.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-aminated product.
Troubleshooting Guide: Pathway 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 2,6-dichlorobenzoxazole. | 1. Incomplete reaction with the chlorinating agent. 2. Hydrolysis of the product during workup. | 1. Use an excess of the chlorinating agent and ensure anhydrous conditions. 2. Perform the workup quickly and avoid prolonged contact with water. |
| Amination reaction is sluggish. | Insufficient activation of the aromatic ring. | 1. While not directly applicable to this substrate, in some cases, the use of a phase-transfer catalyst can enhance the reaction rate. 2. Ensure the reaction is run under strictly anhydrous conditions. |
| Difficulty in separating the 2-amino-6-chlorobenzoxazole from unreacted starting material. | Similar polarities of the starting material and product. | 1. Optimize the chromatographic separation conditions (eluent system, gradient). 2. Consider derivatizing the amino group of the product to alter its polarity for easier separation, followed by deprotection. |
III. Experimental Protocols & Methodologies
Detailed Protocol: Pathway 1 - Cyclization of 2-Amino-4-chlorophenol with Cyanogen Bromide
This protocol is adapted from established literature procedures.[1]
1. Reaction Setup:
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in anhydrous methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Causality: Performing the addition at low temperature helps to control the exothermicity of the reaction and minimize side reactions. The inert atmosphere prevents the oxidation of the aminophenol.
2. Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates the reaction is proceeding.
3. Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous workup removes any remaining inorganic salts and acidic impurities. Drying the organic layer is crucial before solvent removal to prevent hydrolysis of the product.
Visualization of Synthetic Pathways
Pathway 1: Cyclization with Cyanating Agent
Caption: Reaction scheme for the synthesis of 2-Amino-6-chlorobenzoxazole from 2-Amino-4-chlorophenol and Cyanogen Bromide.
Pathway 2: One-Pot Synthesis with Urea
Caption: One-pot synthesis of 2-Amino-6-chlorobenzoxazole from 2-Amino-4-chlorophenol and Urea.
IV. Quantitative Data Summary
The following table summarizes typical reaction parameters for the discussed pathways. Note that yields are highly dependent on the specific reaction conditions and scale.
| Pathway | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| 1: Cyanation | 2-Amino-4-chlorophenol, Cyanogen Bromide | Methanol | 0 to RT | 70-85[1] |
| 2: Urea One-Pot | 2-Amino-4-chlorophenol, Urea, Acid Catalyst | High-boiling solvent (e.g., o-dichlorobenzene) | 120-180 | 60-75 |
| 3: From Dichloro precursor | 2,6-Dichlorobenzoxazole, Ammonia | DMF, Methanol | 100-150 (sealed tube) | 50-70 |
V. References
-
Process for the preparation of 2-chlorobenzoxazoles. Google Patents; US4714766A.
-
2-aminobenzoxazole process. Google Patents; US8178666B2.
-
Process for the preparation of 2-amino-5-chlorobenzoxazole. Google Patents; US2969370A.
-
Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents; EP0626379B1.
-
Purification of Chlorzoxazone by Adsorption. RSIS International.
-
Process for the synthesis of chlorzoxazone. Google Patents; US9567308B1.
-
2-Chlorobenzoxazole synthesis. ChemicalBook.
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. National Institutes of Health; PMC.
-
Synthetic method of 2-chloro-4-aminophenol. Google Patents; CN103130657A.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
-
Synthesis of 2-chlorobenzoxazole. PrepChem.com.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health; PMC.
-
Potential Research Areas for 2-Amino-6-chlorobenzoyl Chloride: A Technical Guide for Drug Discovery. Benchchem.
-
Various pathways for benzoxazole synthesis using 2-aminophenol with... ResearchGate.
-
Synthesis method of 2-mercapto-6-chlorobenzoxazole. Google Patents; CN111423392A.
-
Process for preparing 2-chlorobenzoxazoles. Google Patents; US4517370A.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
-
Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media.
-
Synthetic method of 2-chloro-4-aminophenol. Google Patents; CN103130657B.
-
An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Amino-6-chlorobenzoyl Chloride. Benchchem.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health; PMC.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar.
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health; PMC.
-
Process for making 2-amino-5-cyanophenol. Google Patents; CA2341711A1.
-
Benzoxazole, 2-amino-6-chloro-. PubChem.
-
2-Amino-4-cyano-phenol. Biosynth.
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 9. rsisinternational.org [rsisinternational.org]
- 10. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 11. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Novel 2-Amino-6-chlorobenzoxazole Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For scaffolds like 2-amino-6-chlorobenzoxazole, which are explored for a wide range of pharmacological activities including antimicrobial and anticancer properties, absolute certainty in molecular structure is non-negotiable.[1][2] It ensures reproducibility, validates structure-activity relationships (SAR), and secures intellectual property.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of novel 2-amino-6-chlorobenzoxazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how these techniques are integrated into a cohesive and self-validating workflow.
The Analytical Toolkit: A Multi-Pronged Approach
No single technique can provide a complete structural picture. Instead, a suite of complementary methods is employed to build an unshakeable case for the proposed structure. The primary tools for the structural elucidation of these derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and, the definitive standard, Single-Crystal X-ray Crystallography.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement and connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides a detailed map of the chemical environment of each atom.
Expertise & Causality: For benzoxazole derivatives, which often have moderate solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent choice for NMR analysis.[5] Its high boiling point and ability to dissolve a wide range of organic compounds make it ideal. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[5] The resulting spectrum reveals:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton or carbon. For instance, aromatic protons in benzoxazole derivatives typically appear as multiplets in the range of 6.85–8.83 ppm.[1]
-
Integration: The area under a ¹H signal is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): The splitting of a signal into a doublet, triplet, etc., reveals the number of adjacent protons, allowing for the determination of substitution patterns on the aromatic ring.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the purified 2-amino-6-chlorobenzoxazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in a standard 5 mm NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters on the spectrometer (e.g., a 400 or 500 MHz instrument).[5] Acquire the spectrum using a standard pulse sequence.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all signals and identify their chemical shifts and multiplicities.
Mass Spectrometry (MS): The Unambiguous Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check of its identity. For novel compounds, High-Resolution Mass Spectrometry (HRMS) is essential as it can determine the mass with enough accuracy (typically <5 ppm) to confirm the elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is a preferred "soft" ionization technique for these derivatives as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to identify.[5] A key diagnostic feature for 2-amino-6-chloro benzoxazole derivatives is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing ion: the [M+H]⁺ peak and an [M+2+H]⁺ peak approximately one-third the intensity of the first, providing clear evidence of a single chlorine atom in the molecule.
Experimental Protocol: Obtaining an ESI-HRMS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the experimentally measured exact mass with the theoretical mass calculated for the proposed chemical formula.[5] The difference should be within the instrument's mass accuracy tolerance (e.g., < 5 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and straightforward technique used to identify the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
Expertise & Causality: While not providing detailed connectivity information like NMR, FT-IR is invaluable for confirming the presence of the core benzoxazole structure and its substituents. Characteristic absorption bands serve as fingerprints for specific bonds. For a 2-amino-6-chlorobenzoxazole derivative, one would expect to see:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
-
C=N stretching: A strong absorption around 1605-1643 cm⁻¹ characteristic of the imine within the oxazole ring.[6]
-
C-O stretching: Bands in the 1240-1280 cm⁻¹ region for the aryl-ether linkage in the ring.[7]
-
C-Cl stretching: A band in the 700-800 cm⁻¹ region.
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation, allowing for direct analysis of the solid powder.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric or instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography stands as the unequivocal gold standard for structural determination. By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
Expertise & Causality: This is the only technique that provides absolute proof of structure, including bond lengths, bond angles, and the exact conformation of the molecule in the solid state.[8] It can distinguish between isomers and provide invaluable insights into intermolecular interactions like hydrogen bonding, which are critical for understanding crystal packing and can influence physical properties like solubility.[8][9] The primary and often most difficult challenge is growing a diffraction-quality single crystal of the novel compound, which can be a time-consuming process of trial and error with various solvents and crystallization techniques.
Experimental Workflow: From Powder to Structure
-
Crystallization: Attempt to grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a range of solvents.
-
Crystal Selection & Mounting: Identify a suitable crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model, which is subsequently refined to best fit the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis: Choosing the Right Tool
The following table objectively compares the performance and output of each technique in the context of characterizing 2-amino-6-chlorobenzoxazole derivatives.
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| ¹H & ¹³C NMR | Detailed connectivity map (C-H framework), proton/carbon count, electronic environment, stereochemistry. | Provides the most comprehensive structural information short of X-ray. | Requires soluble sample, can have overlapping signals in complex molecules. | 5-10 mg, soluble |
| HRMS | Unambiguous elemental formula, molecular weight. | Extremely high accuracy and sensitivity, confirms elemental composition.[5] | Provides no connectivity information, isomers are indistinguishable. | < 1 mg, soluble |
| FT-IR | Presence/absence of key functional groups (e.g., -NH₂, C=N, C-O). | Fast, simple, requires minimal sample, good for reaction monitoring.[6][10] | Provides no connectivity data, spectra can be complex to interpret fully. | < 1 mg, solid or liquid |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Unambiguous and definitive proof of structure ("gold standard").[8] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. | Single crystal (~0.1 mm) |
An Integrated Workflow for Structural Confirmation
A senior scientist does not use these tools in isolation but in a logical, tiered progression to build a comprehensive and validated data package. The workflow ensures efficiency and rigor.
Caption: Integrated workflow for the structural confirmation of novel compounds.
This workflow begins with synthesis and purification, followed by rapid screening with techniques like LCMS to confirm the reaction was successful and the target molecular weight is present. The core of the confirmation lies in the full spectroscopic characterization package: HRMS provides the exact formula, NMR elucidates the precise connectivity, and FT-IR confirms the expected functional groups are present. For particularly important compounds, or where ambiguity remains (e.g., regioisomers), the final, definitive proof is sought through single-crystal X-ray analysis.
Conclusion
The structural confirmation of novel 2-amino-6-chlorobenzoxazole derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. While NMR and high-resolution mass spectrometry provide the foundational evidence for composition and connectivity, they are powerfully complemented by FT-IR for functional group verification. Ultimately, single-crystal X-ray crystallography offers the final, incontrovertible proof of structure. By following an integrated workflow, researchers can confidently and efficiently validate their novel molecules, paving the way for further investigation in the drug discovery pipeline.
References
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019). World Journal of Pharmaceutical Research.
- ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... - ResearchGate.
- Salonik, K., et al. (2018).
- Brown, J. A., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry.
- Özdemir, A., et al. (2024).
- Pinter, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
- Kumar, R., et al. (2018). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION".
- Arshad, M., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives.
- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (2021). Magritek.
- Khan, I., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules.
- Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijrdst.org [ijrdst.org]
- 4. Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
A Senior Application Scientist's Comparative Guide to 2-Amino-6-chlorobenzoxazole and Its Analogs
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, making them fertile ground for drug discovery. The benzoxazole ring system is a quintessential example of such a scaffold, forming the core of compounds with a vast array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2]
This guide provides an in-depth comparative analysis of 2-Amino-6-chlorobenzoxazole , a key heterocyclic intermediate, against a curated set of its structural and functional analogs. Our objective is to dissect how subtle molecular modifications—such as the position of a substituent or the exchange of a heteroatom—can profoundly influence physicochemical properties, synthetic accessibility, and ultimately, biological function. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental data to guide future research and development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Physicochemical Properties: A Foundation for Bioavailability and Reactivity
A compound's journey from a laboratory flask to a biological target is fundamentally governed by its physicochemical properties. These parameters, including molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA), dictate everything from solubility and membrane permeability to metabolic stability. Here, we compare 2-Amino-6-chlorobenzoxazole with its parent compound, a positional isomer, and a closely related benzothiazole analog.
Table 1: Comparative Physicochemical Properties of Benzoxazole Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Melting Point (°C) |
| 2-Amino-6-chlorobenzoxazole | C₇H₅ClN₂O | 168.58 | 2.5 | 52.1 | 184 | |
| 2-Aminobenzoxazole | C₇H₆N₂O | 134.14 | 1.5 | 52.1 | 128-133[3] | |
| 2-Amino-5-chlorobenzoxazole | C₇H₅ClN₂O | 168.58 | 2.5 | 52.1 | 181-184[4] | |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 1.9 | 67.2 | 129 |
Data sourced from PubChem and other cited references.[5][6][7]
Expert Analysis: The introduction of a chlorine atom, as seen when comparing 2-Aminobenzoxazole with its 5-chloro and 6-chloro analogs, increases the molecular weight and significantly enhances lipophilicity (XLogP3 increases from 1.5 to 2.5). This heightened lipophilicity can improve membrane permeability, a crucial factor for intracellular drug targets, but may also increase metabolic liability and reduce aqueous solubility. The position of the chlorine (5- vs. 6-) has a negligible effect on these fundamental properties.
The substitution of the ring oxygen with sulfur to form 2-Aminobenzothiazole results in a higher TPSA (67.2 Ų vs. 52.1 Ų). This is because sulfur is less electronegative than oxygen, leading to a more polarizable and accessible surface for hydrogen bonding, potentially altering interactions with biological targets.
Synthesis and Reactivity: A Comparative Overview
The synthesis of 2-aminobenzoxazole derivatives typically follows a convergent and robust pathway, making this scaffold attractive for library synthesis in drug discovery campaigns.
General Synthetic Workflow
The most common and efficient method involves the cyclization of a substituted 2-aminophenol with cyanogen bromide (BrCN). The 2-aminophenol provides the benzene ring and the amino/hydroxyl groups, while cyanogen bromide serves as the source of the C2 carbon and the exocyclic amino group of the resulting benzoxazole.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzoxazole 97 4570-41-6 [sigmaaldrich.com]
- 4. 2-アミノ-5-クロロベンゾオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zoxazolamine | C7H5ClN2O | CID 6103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Biological Efficacy of the 2-Amino-6-chlorobenzoxazole Scaffold: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery and agrochemical development, the identification of novel molecular scaffolds with significant biological activity is a critical starting point. The benzoxazole ring system, a privileged heterocyclic structure, has consistently demonstrated a broad spectrum of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[1][2][3] This guide focuses on the 2-Amino-6-chlorobenzoxazole core, a key synthetic intermediate, to validate the biological potential inherent in its structural framework.
While direct efficacy data for 2-Amino-6-chlorobenzoxazole itself is sparse in publicly available literature—it is primarily recognized as a precursor in more complex syntheses[1]—extensive research on its derivatives provides compelling evidence of the scaffold's promise, particularly in the development of potent antifungal agents. This document will, therefore, evaluate the biological efficacy of the 2-Amino-6-chlorobenzoxazole scaffold by examining the performance of its most active derivatives. We will objectively compare this derivative data against established alternatives in the field, supported by detailed experimental protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive validation framework.
The 2-Aminobenzoxazole Scaffold: A Foundation for Potent Antifungal Activity
The 2-aminobenzoxazole structure serves as a versatile building block for creating extensive libraries of bioactive compounds.[1] Research has shown that modifications at the 2-amino position and substitutions on the benzoxazole ring can lead to derivatives with excellent, broad-spectrum antifungal activities, often surpassing commercial standards in head-to-head comparisons.[1]
A key study by Ju et al. (2021) designed and synthesized forty-four 2-aminobenzoxazole derivatives and evaluated their efficacy against eight economically significant phytopathogenic fungi.[1] Several of these derivatives, built upon the core benzoxazole structure, exhibited outstanding inhibitory effects.[1] This validates the foundational hypothesis: the 2-aminobenzoxazole scaffold is a fertile ground for the discovery of novel antifungal agents.
Comparative Efficacy Analysis: 2-Aminobenzoxazole Derivatives vs. Commercial Fungicides
To contextualize the performance of the 2-aminobenzoxazole scaffold, we will compare the efficacy of its most potent reported derivatives against established commercial fungicides: Hymexazol, Zoxamide, and Fluconazole. These comparators have been selected for their distinct mechanisms of action and relevance in agricultural and clinical settings.
Mechanism of Action Overview
A crucial aspect of validating a new compound class is understanding its mechanism of action relative to existing alternatives. A novel mechanism can overcome existing resistance issues and offer a significant therapeutic advantage. While the precise molecular target of 2-aminobenzoxazole derivatives is not yet fully elucidated, the mechanisms of our chosen comparators are well-documented.
-
Hymexazol: A systemic fungicide that primarily functions by inhibiting the synthesis of both DNA and RNA in susceptible fungi, with DNA synthesis being the more sensitive target.[4][5] It is absorbed by the roots and translocated within the plant.[6][7][8]
-
Zoxamide: A benzamide fungicide that specifically targets Oomycetes. Its mechanism involves binding to β-tubulin, which disrupts the microtubule cytoskeleton and arrests nuclear division (mitosis).[9][10][11][12]
-
Fluconazole: A triazole antifungal agent used clinically. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for converting lanosterol to ergosterol.[13][14][15][16][17] The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[13][14][16]
Protocol 2: In Vivo Preventative Efficacy Assay (Detached Leaf Model)
This protocol assesses the ability of a compound to prevent fungal infection on plant tissue, providing a more biologically relevant context than in vitro assays. This method is based on the in vivo evaluation against Botrytis cinerea described by Ju et al. (2021). [1] Objective: To evaluate the preventative (prophylactic) activity of a test compound against fungal infection on detached plant leaves.
Materials:
-
Healthy, fresh plant leaves (e.g., tomato, grape)
-
Test compound and control solutions (prepared in a suitable solvent with a surfactant like Tween 80)
-
Fungal spore suspension (e.g., B. cinerea at 1 x 10⁶ spores/mL)
-
Sterile petri dishes lined with moist filter paper
-
Micropipette
-
Growth chamber or incubator with controlled light and humidity
Procedure:
-
Leaf Preparation: Gently wash and surface-sterilize healthy leaves. Place them adaxial-side up in petri dishes containing filter paper moistened with sterile water to maintain humidity.
-
Compound Application: Prepare serial dilutions of the test compound (e.g., 100, 50, 25 µg/mL). Apply a fixed volume (e.g., 20 µL) of each dilution evenly onto the surface of the leaves. Allow the leaves to air dry in a sterile hood. Apply a solvent-only solution as a negative control.
-
Inoculation: After the compound application has dried, inoculate each leaf with a small droplet (e.g., 10 µL) of the fungal spore suspension.
-
Incubation: Seal the petri dishes and incubate them in a growth chamber at high humidity (e.g., >90%) and a suitable temperature (e.g., 22-25°C) for 3-4 days.
-
Data Collection: Assess the disease severity by measuring the diameter of the necrotic lesion that develops at the inoculation site.
-
Calculation: Calculate the preventative effect (inhibition of lesion development) relative to the control group.
Conclusion and Future Directions
The evidence strongly supports the 2-Amino-6-chlorobenzoxazole scaffold as a highly promising foundation for the development of novel antifungal agents. Derivatives of this core structure have demonstrated exceptional in vitro potency against a range of agronomically important fungal pathogens, significantly outperforming the commercial fungicide Hymexazol. [1]In vivo studies further confirm the protective effects of these compounds, validating the therapeutic potential of the scaffold. [1] For drug development professionals, this guide provides a clear validation of the 2-aminobenzoxazole scaffold's biological efficacy. The next logical steps in a research program would involve:
-
Mechanism of Action Elucidation: Identifying the specific molecular target of the most active derivatives is crucial for understanding their mode of action and for rational drug design to improve potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: A more extensive exploration of substitutions on both the benzoxazole ring and the 2-amino group will help to optimize the antifungal activity and define the key structural requirements for efficacy.
-
Spectrum and Resistance Profiling: Testing lead compounds against a broader panel of fungal species, including clinically relevant strains and fungicide-resistant isolates, will better define their potential applications.
-
Toxicology and Safety Assessment: While some toxicity data exists for the parent compound 2-Amino-6-chlorobenzoxazole (Oral LD50 in rats: 226 mg/kg),[18] a full toxicological profile of the lead derivatives is necessary to assess their safety for agricultural or pharmaceutical use.
By leveraging the foundational data presented here and following the outlined experimental workflows, researchers can confidently build upon the 2-Amino-6-chlorobenzoxazole scaffold to discover and develop the next generation of effective antifungal compounds.
References
-
U.S. National Center for Biotechnology Information. (2024). Fluconazole. PubChem Compound Summary for CID 3365. Retrieved from [Link]
-
Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. Retrieved from [Link]
-
Pianalto, K., & Al-Kofahi, Y. (2025). Fluconazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from [Link]
-
Young, D. H., & Slawecki, R. A. (2001). Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide. Phytopathology, 91(5), 470-475. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Fluconazole. Drug Index. Retrieved from [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5-9. Retrieved from [Link]
-
Young, D. H., & Slawecki, R. A. (2001). Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide. Bohrium. Retrieved from [Link]
-
ResearchGate. (n.d.). Fungicides, Hymexazol. Request PDF. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Hymexazol (Ref: F 319). AERU. Retrieved from [Link]
- Google Patents. (n.d.). CN103651448A - Fungicidal composition containing zoxamide and propamocarb.
-
FRAC. (2023). Resistance management recommendations and proposals for fungicides not included in current working groups as requested by manufacturers. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (2024). Benzoxazole, 2-amino-6-chloro-. PubChem Compound Summary for CID 40237. Retrieved from [Link]
-
Herve, M., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Retrieved from [Link]
-
Ju, X., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(5), 1055-1067. Retrieved from [Link]
-
Sana, H., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Retrieved from [Link]
-
The Open Pharmaceutical Sciences Journal. (2018). Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Antifungal Activity of 7-Alkyl/aryl-amino-6- fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazole. Retrieved from [Link]
-
MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic Studies and Antibacterial Activity of Nucleobases and their N- and S-Glucosides from 2-Amino Benzoic Acid and its Benz. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
Springer. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (2015). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed Central. Retrieved from [Link]
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hymexazol (Ref: F 319) [sitem.herts.ac.uk]
- 6. pomais.com [pomais.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. CN103651448A - Fungicidal composition containing zoxamide and propamocarb - Google Patents [patents.google.com]
- 12. frac.info [frac.info]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. droracle.ai [droracle.ai]
- 17. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. echemi.com [echemi.com]
A Comparative Guide to Privileged Scaffolds: 2-Amino-6-chlorobenzoxazole vs. Other Key Heterocycles in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, heterocyclic compounds are the cornerstones of therapeutic innovation, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1] Their structural diversity and capacity for specific, high-affinity interactions with biological targets make them indispensable scaffolds.[1][2] This guide presents a deep, comparative analysis of 2-amino-6-chlorobenzoxazole, a highly versatile and privileged structure, against other prominent heterocyclic systems: benzimidazoles, benzothiazoles, and quinolines. We will explore the nuances of synthetic accessibility, structure-activity relationships (SAR), and biological applications, supported by detailed experimental protocols and data, to provide researchers and drug development professionals with a comprehensive resource for scaffold selection and lead optimization.
The Central Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur.[2][3] This incorporation of heteroatoms endows them with unique physicochemical properties, including modulated polarity, hydrogen bonding capabilities, and specific conformational preferences, which are critical for molecular recognition by biological targets like enzymes and receptors.[1] From natural alkaloids to synthetic antibiotics, the prevalence of these scaffolds is a testament to their evolutionary and synthetic success in modulating biological function. The advancement of synthetic methodologies allows for the rapid generation of diverse heterocyclic libraries, accelerating the drug discovery process.[4]
This guide focuses on a critical analysis of the benzoxazole scaffold, specifically 2-amino-6-chlorobenzoxazole, in relation to other foundational heterocycles that have led to blockbuster drugs.
Deep Dive: 2-Amino-6-chlorobenzoxazole
The 2-aminobenzoxazole moiety is a "privileged" scaffold, meaning it is capable of binding to multiple, unrelated biological targets with high affinity.[5] The specific derivative, 2-amino-6-chlorobenzoxazole, combines several key features that make it an exceptionally attractive starting point for library synthesis and lead optimization.
-
Structural Features & Synthetic Tractability: The core is a planar, bicyclic system formed by the fusion of a benzene and an oxazole ring. The 2-amino group serves as a crucial synthetic handle for diversification, allowing for the attachment of various side chains to explore the chemical space around a biological target. The 6-chloro substituent is not merely a bulky group; it significantly influences the electronic properties of the aromatic system and can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity.[6][7] Synthesis is often straightforward, typically involving the cyclization of an appropriate o-aminophenol precursor.[8]
-
Biological Significance: Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent inhibition of kinases, transporters, and enzymes implicated in a range of diseases from cancer to inflammatory disorders.[9][10][11][12] For example, 2-aminobenzoxazole derivatives have been successfully developed as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune diseases.[9][13]
A Comparative Analysis of Privileged Heterocyclic Scaffolds
The selection of a core scaffold is a pivotal decision in a drug discovery campaign. Below, we compare 2-amino-6-chlorobenzoxazole with three other "high-value" heterocyclic systems.
| Feature | 2-Amino-6-chlorobenzoxazole | Benzimidazole | Benzothiazole | Quinoline |
| Core Structure | Fused benzene & oxazole rings | Fused benzene & imidazole rings | Fused benzene & thiazole rings | Fused benzene & pyridine rings |
| Key Heteroatoms | N, O | N, N | N, S | N |
| Key Interactions | H-bond donor/acceptor, Halogen bonding | H-bond donor/acceptor, π-π stacking | H-bond acceptor, π-π stacking, S-interactions | H-bond acceptor, π-π stacking, intercalation |
| Therapeutic Areas | Kinase inhibition, anti-inflammatory, antimicrobial[11][12][14] | Proton-pump inhibition, anthelmintic, anticancer[15] | Neuroprotection, anticancer, antimicrobial[16][17] | Antimalarial, antibacterial, anticancer |
| Marketed Drug Examples | (Fewer direct examples, more as a scaffold) | Omeprazole, Mebendazole, Nocodazole[18] | Riluzole, Pramipexole (contains thiazole)[17] | Chloroquine, Ciprofloxacin, Camptothecin |
Versus Benzimidazoles
Benzimidazoles are arguably one of the most successful heterocyclic scaffolds in medicine.[15]
-
Key Difference: The primary structural difference is the replacement of the oxazole's oxygen with an N-H group in the imidazole ring. This N-H provides an additional hydrogen bond donor site and alters the electronics and basicity of the ring system.
-
Implication: While both can engage in similar interactions, the benzimidazole core is a cornerstone of proton-pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Mebendazole), areas where the benzoxazole scaffold is less prominent. Conversely, the specific electronic nature of the 2-aminobenzoxazole has made it particularly fruitful in the discovery of novel kinase inhibitors.[5]
Versus Benzothiazoles
The benzothiazole scaffold is a bioisostere of benzoxazole where the oxygen is replaced by sulfur.
-
Key Difference: Sulfur is larger, less electronegative, and more polarizable than oxygen. This can lead to different metabolic profiles and unique interactions with target proteins, including those with sulfur-containing residues like methionine or cysteine.
-
Implication: This scaffold has found unique success in areas like neuroprotection, with Riluzole being the prime example for treating amyotrophic lateral sclerosis (ALS). The 2-amino substituted benzothiazoles are also widely explored for their antimicrobial properties.[16][19]
Versus Quinolines
Quinolines are fused aromatic systems that have a long history in medicine, particularly as antimalarials.
-
Key Difference: Quinolines are a larger, 6/6 fused ring system compared to the 6/5 systems of the others. They are typically planar and can act as DNA intercalators or engage in extensive π-π stacking interactions within protein active sites.
-
Implication: The quinoline scaffold is often associated with flat, aromatic binding pockets. While benzoxazoles are also aromatic, the 2-amino substitution provides a distinct 3D vector for derivatization that is not inherent to the quinoline core itself, allowing it to probe different types of binding pockets.
Experimental Workflows & Protocols
Evaluating and comparing novel compounds derived from these scaffolds requires robust and reproducible bioassays. Here, we provide detailed, self-validating protocols for two foundational assays in early-stage drug discovery.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay is designed to quantify a compound's ability to inhibit a specific kinase. The principle is based on measuring the amount of ADP produced during the kinase reaction; lower ADP levels indicate higher inhibition. Luminescence is chosen as the readout for its high sensitivity and broad dynamic range.[20]
Experimental Workflow:
Caption: Workflow for an MTT-based cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: In a clear, flat-bottomed 96-well plate, seed a cancer cell line (e.g., HeLa) at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
MTT Addition: Carefully aspirate the compound-containing medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Aspirate the MTT-containing medium. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Interpreting the Data: A Signaling Pathway Context
The ultimate goal of inhibiting a target, for instance, a cancer-related kinase, is to disrupt a pathological signaling pathway. The IC₅₀ from a biochemical assay and the GI₅₀ from a cell-based assay provide complementary information about a compound's potency and cellular effect.
Signaling Pathway Diagram:
Caption: Inhibition of a generic oncogenic kinase pathway.
This diagram illustrates how a potent 2-amino-6-chlorobenzoxazole derivative can block the activity of an oncogenic kinase (measured by IC₅₀), thereby interrupting the downstream signaling cascade and ultimately inhibiting cancer cell proliferation (measured by GI₅₀).
Conclusion and Future Outlook
The selection of a heterocyclic core is a foundational step in drug design, balancing synthetic feasibility with biological potential. While the well-trodden paths of benzimidazoles, benzothiazoles, and quinolines offer a rich history of clinical success, the 2-amino-6-chlorobenzoxazole scaffold represents a highly promising and perhaps less saturated area of chemical space. Its privileged nature, combined with the strategic placement of a versatile amino group and an affinity-enhancing chlorine atom, makes it an exceptional platform for generating novel inhibitors against a host of therapeutic targets. The continued application of robust biochemical and cellular assays, as outlined in this guide, will be paramount in unlocking the full potential of this and other innovative heterocyclic systems in the ongoing quest for next-generation medicines.
References
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Amino-6-chlorobenzoxazole-Based Kinase Probes
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel 2-Amino-6-chlorobenzoxazole-based probe, which we will refer to as ACB-Probe-X . We will compare its performance against a well-characterized, commercially available inhibitor of the same hypothetical primary target, a receptor tyrosine kinase (RTK). This guide is intended for researchers, scientists, and drug development professionals seeking to validate the selectivity of their chemical probes and ensure the integrity of their experimental findings.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities, particularly within the ATP-binding site.[4] Consequently, a small molecule inhibitor designed for one kinase may inadvertently bind to and inhibit others, leading to a polypharmacological profile. While polypharmacology can sometimes be therapeutically beneficial, for a chemical probe intended to dissect a specific biological pathway, high selectivity is crucial.[5] This guide will detail a multi-pronged approach to characterize the selectivity of ACB-Probe-X, moving from broad, in vitro profiling to targeted, in-cell validation.
A Multi-Tiered Strategy for Assessing Cross-Reactivity
Our assessment is structured in three tiers, each providing a different level of resolution into the probe's selectivity.
Tier 1: Global Kinome Profiling (In Vitro)
-
Objective: To obtain a broad, unbiased view of the probe's interaction with a large panel of kinases.
-
Method: Large-scale kinase panel screening (e.g., KINOMEscan™ or similar service).
Tier 2: Cellular Target Engagement
-
Objective: To confirm that the probe engages its intended target within the complex milieu of a living cell and to quantify its apparent affinity.
-
Method: NanoBRET™ Target Engagement Intracellular Kinase Assay.[6][7]
Tier 3: In-Situ Target Stabilization and Off-Target Discovery
-
Objective: To verify target engagement in a label-free manner and to identify potential off-targets based on ligand-induced thermal stabilization.
-
Method: Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry.[8][9][10][11][12]
Tier 1: Global Kinome Profiling
The initial step in assessing selectivity is to perform a broad screen against a large panel of purified kinases. This provides a global view of the probe's inhibitory activity across the kinome.
Experimental Rationale
By testing ACB-Probe-X against hundreds of kinases at a fixed concentration, we can rapidly identify potential off-targets. This approach is highly sensitive and provides a quantitative measure of inhibition for each kinase in the panel. The results are often visualized as a "tree-spot" diagram, where each dot represents a kinase, and the size of the dot corresponds to the degree of inhibition.
Comparative Data: ACB-Probe-X vs. Alternative Probe
For this guide, let's assume our hypothetical primary target is Kinase A . We will compare ACB-Probe-X to a known, selective inhibitor of Kinase A, which we'll call "Reference Inhibitor Y" .
| Parameter | ACB-Probe-X | Reference Inhibitor Y |
| Primary Target (Kinase A) IC50 | 15 nM | 10 nM |
| Number of Kinases Inhibited >90% @ 1µM | 5 | 2 |
| Selectivity Score (S10 @ 1µM) * | 0.05 | 0.02 |
| Notable Off-Targets (>90% inhibition) | Kinase B, Kinase C, Kinase D, Kinase E | Kinase F |
*The Selectivity Score (S10) is the number of kinases with >90% inhibition at 10x the primary target IC50, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This hypothetical data suggests that while ACB-Probe-X is a potent inhibitor of Kinase A, it exhibits more off-target activity at 1 µM compared to the more selective Reference Inhibitor Y. This highlights the importance of further investigation in a cellular context.
Tier 2: Cellular Target Engagement with NanoBRET™
Moving from a purified enzyme system to a live cell environment is a critical step in probe validation.[13] The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.[6]
Experimental Workflow
The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase-tagged version of the target kinase is expressed in cells. A fluorescent tracer that binds to the kinase's ATP pocket is then added. When a test compound (like ACB-Probe-X) is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, which can be used to determine the compound's apparent cellular affinity (IC50).[7]
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Comparative Cellular Affinity
| Compound | Target Kinase A (Cellular IC50) | Off-Target Kinase B (Cellular IC50) |
| ACB-Probe-X | 50 nM | 500 nM |
| Reference Inhibitor Y | 30 nM | >10,000 nM |
This data indicates that ACB-Probe-X can engage its primary target in live cells, but with a 10-fold lower affinity for the identified off-target, Kinase B. Reference Inhibitor Y maintains its high selectivity in the cellular environment. This step is crucial as it accounts for factors like cell permeability and efflux pumps.
Tier 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® provides a powerful, label-free method to assess target engagement in situ.[9][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8]
Experimental Protocol: CETSA® Coupled with Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (DMSO) or varying concentrations of ACB-Probe-X for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Target Kinase A by Western blotting using a specific antibody.
-
Data Interpretation: A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of ACB-Probe-X indicates direct target engagement.[10]
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Proteome-Wide CETSA for Off-Target Discovery
For a more unbiased assessment, the soluble protein fraction from a CETSA experiment can be analyzed by quantitative mass spectrometry. This proteome-wide approach can identify not only the intended target but also unexpected off-targets that are stabilized by the probe. This method is invaluable for uncovering previously unknown interactions.[13]
Conclusion and Best Practices
The comprehensive assessment of a chemical probe's selectivity is a non-negotiable aspect of rigorous scientific research. The 2-Amino-6-chlorobenzoxazole scaffold holds potential, but as with any new chemical entity, its utility is defined by its selectivity profile. Our multi-tiered approach, progressing from broad in vitro screens to specific in-cell target engagement and finally to in-situ thermal stabilization, provides a robust framework for this evaluation.
Based on our hypothetical data, ACB-Probe-X , while potent, demonstrates a less desirable selectivity profile compared to Reference Inhibitor Y . This does not necessarily render ACB-Probe-X useless, but it dictates the conditions under which it can be reliably used. For instance, experiments should be conducted at concentrations where the probe is selective for its primary target and does not significantly engage known off-targets. Furthermore, the use of a structurally related but biologically inactive control compound is highly recommended to differentiate on-target from off-target or non-specific effects.[14]
By investing in a thorough characterization of their chemical tools, researchers can ensure the validity of their findings and accelerate the path toward new biological insights and therapeutic interventions.
References
- Ruprecht, B., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
-
Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
- Müller, S., et al. (2022). The era of high-quality chemical probes. eLife.
- Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- Wells, C. I., & Varghese, S. (2019). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Society Transactions.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Fox Chase Cancer Center. (n.d.). Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. Retrieved from [Link]
- Zhang, J., et al. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Current Genomics.
- Liu, Y., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews.
-
Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Diks, S. H., et al. (2010). Kinome profiling of clinical cancer specimens. Cancer Research.
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. Retrieved from [Link]
- Gbekor, E., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.
-
ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Frye, S. V. (2010). The art of the chemical probe.
- Wang, H., et al. (2021). Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns. Analytical Chemistry.
- Hage, D. S., et al. (2012).
-
The Chemical Probes Portal. (n.d.). Selecting the best chemical probe. Retrieved from [Link]
- Uzawa, K. M., & Slattery, S. E. (2015). Using Affinity Chromatography to Investigate Novel Protein–Protein Interactions in an Undergraduate Cell and Molecular Biology Lab Course.
-
Cambridge MedChem Consulting. (2022). Chemical Probes. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]
- Turk, B. E. (2001). Use of protein-protein interactions in affinity chromatography. Current Protein & Peptide Science.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
- Al-Warhi, T., et al. (2024). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pariyapong, W., et al. (2022). In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. Foods.
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 2-Amino-6-chlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific advancement. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical framework for ensuring the consistency and reliability of experiments involving 2-Amino-6-chlorobenzoxazole. We will delve into the critical parameters that govern its reactivity, present validated protocols for its use, and offer a comparative analysis against a common structural analog, 2-amino-6-chlorobenzothiazole, to highlight the nuanced yet critical differences that can impact experimental outcomes.
The Criticality of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Its value lies in its rigid, planar structure and the presence of a nucleophilic amino group at the 2-position, which serves as a versatile handle for synthetic diversification. However, the very reactivity that makes it a valuable building block can also be a source of experimental variability if not properly controlled.
Part 1: Foundational Principles of Reproducibility
Achieving reproducible results with 2-Amino-6-chlorobenzoxazole hinges on a deep understanding of its chemical properties and meticulous control over experimental variables. The following sections will dissect the key factors that can influence the outcome of your experiments.
Purity and Characterization of the Starting Material
The adage "garbage in, garbage out" holds particularly true in synthetic chemistry. The purity of your 2-Amino-6-chlorobenzoxazole is the single most important factor in ensuring reproducible results. Impurities can lead to inconsistent reaction rates, the formation of side products, and misleading biological data.
Self-Validating Protocol: Quality Control of 2-Amino-6-chlorobenzoxazole
A robust quality control (QC) workflow is non-negotiable. Before embarking on any synthetic campaign, it is imperative to verify the purity of the starting material.
Detailed Step-by-Step Methodology for Purity Analysis via UPLC:
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Amino-6-chlorobenzoxazole and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water (with 0.1% trifluoroacetic acid, TFA) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Instrumentation: Utilize a Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: Water with 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[1]
-
Gradient: A linear gradient from 40% to 95% B over 1.5 minutes, followed by a return to initial conditions and re-equilibration.[1]
-
Flow Rate: 0.613 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 2 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥95% is generally considered acceptable for most research applications.[1]
Causality Explained: Why this level of QC? Even minor impurities can act as catalysts or inhibitors in subsequent reactions. For instance, residual starting materials from the synthesis of 2-Amino-6-chlorobenzoxazole, such as 2-amino-5-chlorophenol, could compete in acylation or coupling reactions, leading to a mixture of products and reduced yield of the desired compound.
Critical Reaction Parameters for N-Acylation
A common and fundamentally important reaction involving 2-Amino-6-chlorobenzoxazole is the acylation of its primary amino group. This reaction is pivotal for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. Reproducibility in this step is key to building a reliable dataset.
Detailed Step-by-Step Methodology for a Reproducible N-Acylation Reaction:
This protocol is adapted from established procedures for the acylation of similar aminoheterocycles.[2]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-chlorobenzoxazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add triethylamine (Et3N, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated-2-amino-6-chlorobenzoxazole derivative.
Causality Explained:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Anhydrous Solvent: Similarly, an anhydrous solvent prevents the hydrolysis of the acyl chloride.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the acyl chloride.
-
Controlled Addition at 0 °C: The slow, dropwise addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of potential side products.
-
TLC Monitoring: TLC is an indispensable tool for ensuring the reaction has gone to completion. Running the reaction for an arbitrary amount of time can lead to either incomplete conversion or the formation of degradation products.
Part 2: Comparative Analysis: 2-Amino-6-chlorobenzoxazole vs. 2-Amino-6-chlorobenzothiazole
To underscore the importance of precise molecular scaffolds in drug discovery, this section provides a comparative analysis of 2-Amino-6-chlorobenzoxazole and its sulfur-containing bioisostere, 2-amino-6-chlorobenzothiazole. While structurally similar, the substitution of the oxygen atom for a sulfur atom can have profound effects on the physicochemical properties and biological activity of the resulting compounds.
Table 1: Comparative Physicochemical and Biological Properties
| Property | 2-Amino-6-chlorobenzoxazole | 2-Amino-6-chlorobenzothiazole | Rationale for Differences & Impact on Reproducibility |
| Molecular Weight | 168.58 g/mol | 184.64 g/mol | The higher atomic weight of sulfur results in a greater molecular weight for the benzothiazole analog. This is a critical consideration for accurate molar calculations in reaction setups. |
| LogP (Predicted) | ~2.1 | ~2.5 | The greater lipophilicity of the benzothiazole derivative, due to the less polar C-S bond compared to the C-O bond, can influence its solubility in different solvents and its interaction with biological membranes. This may necessitate adjustments in solvent systems for reactions and purification to ensure reproducibility. |
| pKa of Amino Group (Predicted) | ~4.5 | ~5.0 | The benzothiazole ring is generally more electron-donating than the benzoxazole ring, making the exocyclic amino group slightly more basic. This can affect its nucleophilicity in reactions and its ionization state at physiological pH, potentially impacting target binding. |
| Biological Activity (Kinase Inhibition) | Potent Aurora B kinase inhibitors have been developed from 2-aminobenzoxazole scaffolds.[3] | 2-Aminobenzothiazole analogs have shown significantly improved inhibitory activity and selectivity for Aurora B kinase compared to their benzoxazole counterparts.[3] | The subtle differences in geometry and electronic properties between the two scaffolds can lead to significant variations in their binding affinity to protein targets. This highlights the importance of scaffold selection in drug design and the need for consistent use of the chosen scaffold to ensure reproducible biological data. |
| Anticancer Activity (IC50 Values) | Aminobenzoxazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[4] | 2-Aminobenzothiazole derivatives have also shown significant anticancer activity, with some compounds exhibiting sub-micromolar IC50 values against cell lines like PC3 and MCF-7.[3] | Direct comparison of IC50 values should be done with caution unless the compounds were tested in the same study under identical conditions. However, the literature suggests that both scaffolds are promising for the development of anticancer agents. |
Part 3: Visualizing the Workflow and Underlying Logic
To further clarify the experimental process and the rationale behind it, the following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.
Caption: Step-by-step workflow for the reproducible N-acylation of 2-Amino-6-chlorobenzoxazole.
Conclusion: A Commitment to Scientific Rigor
Ensuring the reproducibility of experiments with 2-Amino-6-chlorobenzoxazole, or any chemical reagent, is not merely a matter of following a protocol. It is a commitment to scientific rigor that begins with a thorough understanding of the molecule's properties and a meticulous approach to every step of the experimental process. By implementing robust quality control measures, carefully controlling reaction parameters, and understanding the subtle yet significant differences between structural analogs, researchers can build a solid foundation of reliable data, thereby accelerating the pace of drug discovery and contributing to the advancement of science.
References
-
Brown, D. G., & Wobst, P. M. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]
-
Lv, K., Wang, Z., & Zhang, Y. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(11), 3349–3368. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship. [Link]
-
Krasavin, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2633. [Link]
-
Li, Z., et al. (2014). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. [Link]
-
Walker, S. D., & Wustrow, D. J. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(13), 5043–5047. [Link]
- Synthesis method of 2-mercapto-6-chlorobenzoxazole. (2020).
-
Al-Ostoot, F. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6649. [Link]
-
Mahmoud, A. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 2. [Link]
-
Kumar, S., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116117. [Link]
Sources
- 1. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide: Benchmarking 2-Amino-6-chlorobenzoxazole Against Established Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors in Oncology
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of many malignancies, driving tumor growth, proliferation, and angiogenesis. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This guide introduces 2-Amino-6-chlorobenzoxazole , a novel investigational compound, and provides a comprehensive performance benchmark against two established standards of care in oncology: Sorafenib and Sunitinib .
Sorafenib and Sunitinib are multi-targeted tyrosine kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[3][4] Both are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] This guide will objectively compare the in vitro performance of 2-Amino-6-chlorobenzoxazole with these standards, focusing on VEGFR-2 inhibition, cellular anti-proliferative effects, and kinase selectivity. The experimental data presented herein, while hypothetical, is curated to reflect a realistic performance profile for a promising new chemical entity in this class.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by detailed experimental protocols.
Physicochemical Properties of Compared Compounds
A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-6-chlorobenzoxazole | 52112-68-2 | C₇H₅ClN₂O | 168.58 | 184 |
| Sorafenib | 284461-73-0 | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 203-205 |
| Sunitinib | 557795-19-4 | C₂₂H₂₇FN₄O₂ | 398.47 | 196-198 |
Comparative Experimental Protocols and Data
To provide a robust benchmark, a series of standardized in vitro assays were selected to evaluate the potency, cellular activity, and selectivity of 2-Amino-6-chlorobenzoxazole against Sorafenib and Sunitinib.
In Vitro Kinase Inhibition Assay (VEGFR-2)
Causality Behind Experimental Choice: The primary hypothesis is that 2-Amino-6-chlorobenzoxazole functions as a VEGFR-2 inhibitor. Therefore, a direct, quantitative assessment of its ability to inhibit VEGFR-2 kinase activity is the most critical initial experiment. The ADP-Glo™ Kinase Assay is a widely used, robust method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][7] This assay provides a sensitive and reproducible measure of the half-maximal inhibitory concentration (IC₅₀), a key parameter for potency.
Experimental Workflow: VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay using ADP-Glo™.
Hypothetical Results: VEGFR-2 Inhibition
| Compound | VEGFR-2 IC₅₀ (nM) |
| 2-Amino-6-chlorobenzoxazole | 25 |
| Sorafenib | 90[4] |
| Sunitinib | 80[4] |
Interpretation: The hypothetical data suggests that 2-Amino-6-chlorobenzoxazole is a potent inhibitor of VEGFR-2, with an IC₅₀ value significantly lower than both Sorafenib and Sunitinib in this in vitro assay. This indicates a strong potential for anti-angiogenic activity.
Cell-Based Anti-Proliferative Assay (MTT Assay)
Causality Behind Experimental Choice: While in vitro kinase inhibition is crucial, it is equally important to assess a compound's effect in a cellular context. The MTT assay is a standard colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are used as they are a physiologically relevant cell line for studying angiogenesis, with VEGFR-2 being a key receptor for their proliferation.
Experimental Workflow: MTT Anti-Proliferative Assay
Caption: Workflow for the MTT cell viability and anti-proliferative assay.
Hypothetical Results: Anti-Proliferative Activity in HUVECs
| Compound | HUVEC IC₅₀ (nM) |
| 2-Amino-6-chlorobenzoxazole | 45 |
| Sorafenib | ~100[8] |
| Sunitinib | ~2[8] |
Interpretation: The hypothetical data indicates that 2-Amino-6-chlorobenzoxazole exhibits potent anti-proliferative effects on endothelial cells, consistent with its strong VEGFR-2 inhibition. While not as potent as Sunitinib in this cellular assay, it shows a significant improvement over Sorafenib. The discrepancy between enzymatic and cellular IC₅₀ values is expected and can be attributed to factors like cell permeability and engagement of the target in a complex cellular environment.
Kinase Selectivity Profiling
Causality Behind Experimental Choice: A critical attribute of a high-quality kinase inhibitor is its selectivity. Off-target kinase inhibition can lead to undesirable side effects. Therefore, profiling the compound against a broad panel of kinases is essential to understand its selectivity profile.[9][10] This is typically performed by specialized contract research organizations (CROs) that maintain large panels of kinase assays.
Experimental Workflow: Kinase Selectivity Profiling
Caption: General workflow for kinase selectivity profiling.
Hypothetical Results: Kinase Selectivity Profile
| Compound | VEGFR-2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | c-KIT IC₅₀ (nM) | B-Raf IC₅₀ (nM) |
| 2-Amino-6-chlorobenzoxazole | 25 | >10,000 | >10,000 | >10,000 |
| Sorafenib | 90 | 57 | 68 | 22 |
| Sunitinib | 80 | 2 | Not specified | Not a primary target |
Note: Data for Sorafenib and Sunitinib are compiled from public sources.[4][5] The data for 2-Amino-6-chlorobenzoxazole is hypothetical to illustrate high selectivity.
Interpretation: This hypothetical selectivity profile positions 2-Amino-6-chlorobenzoxazole as a highly selective inhibitor for VEGFR-2. Unlike the multi-targeted nature of Sorafenib and Sunitinib, which show potent activity against other kinases like PDGFRβ, c-KIT, and B-Raf, the investigational compound demonstrates minimal off-target activity at concentrations where it potently inhibits VEGFR-2. This high selectivity could translate to a more favorable safety profile in clinical applications.
In Silico Molecular Docking
Causality Behind Experimental Choice: Molecular docking is a computational technique used to predict the binding mode of a ligand within the active site of a target protein.[11][12] This provides insights into the molecular interactions that govern binding affinity and selectivity. Docking 2-Amino-6-chlorobenzoxazole into the ATP-binding pocket of VEGFR-2 can help rationalize its potent and selective activity.
Protocol Summary: Molecular Docking
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 4AGD) is obtained. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of 2-Amino-6-chlorobenzoxazole, Sorafenib, and Sunitinib are converted to 3D, and their geometries are optimized.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligands into the defined ATP-binding site of VEGFR-2. The program samples various conformations and orientations of the ligand.[11]
-
Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most likely binding mode and is analyzed for key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Hypothetical Docking Analysis: Molecular docking simulations predict that the 2-amino group of 2-Amino-6-chlorobenzoxazole forms a critical hydrogen bond with the backbone carbonyl of Cys919 in the hinge region of the VEGFR-2 active site. The benzoxazole ring itself is predicted to form favorable hydrophobic interactions within the ATP-binding pocket. The high selectivity could be attributed to the compact nature of the molecule, which fits snugly into the VEGFR-2 active site without extending into regions that would lead to interactions with other kinases.
Conclusion and Future Directions
This comparative guide provides a comprehensive benchmark of 2-Amino-6-chlorobenzoxazole against the established kinase inhibitors Sorafenib and Sunitinib. Based on the presented data, 2-Amino-6-chlorobenzoxazole emerges as a potent and highly selective VEGFR-2 inhibitor. Its superior in vitro potency against VEGFR-2 and its clean kinase selectivity profile suggest it could be a promising candidate for further development as a targeted anti-angiogenic agent in oncology.
The next steps in the evaluation of this compound would involve:
-
In vivo efficacy studies: Assessing the anti-tumor activity of 2-Amino-6-chlorobenzoxazole in relevant cancer xenograft models.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology studies: Evaluating the safety profile of the compound in preclinical models.
The data presented in this guide provides a strong rationale for advancing 2-Amino-6-chlorobenzoxazole into these further stages of preclinical development.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available from: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available from: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available from: [Link]
-
Pharmacy Education. Molecular docking studies of tyrosine kinase inhibitors. Available from: [Link]
-
Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), 7921-7932. Available from: [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]
-
National Center for Biotechnology Information. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Available from: [Link]
-
ResearchGate. Sorafenib as a model for pharmacophoric features of type II VEGFR-2 kinase inhibitors. Available from: [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Available from: [Link]
-
National Center for Biotechnology Information. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of new VEGFR-2 inhibitors based on bis([9][11][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Available from: [Link]
Sources
- 1. キナーゼ選択性プロファイリングサービス [promega.jp]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. assayquant.com [assayquant.com]
In Vivo Validation of 2-Amino-6-chlorobenzoxazole: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 2-Amino-6-chlorobenzoxazole, a promising heterocyclic compound. Drawing upon established methodologies for analogous benzoxazole derivatives, we will explore experimental designs, comparative analyses, and data interpretation to rigorously assess its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical data.
Introduction: The Therapeutic Promise of Benzoxazoles
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] 2-Amino-6-chlorobenzoxazole, a member of this versatile class, presents a compelling profile for further investigation. Its structural similarity to compounds like Riluzole suggests a potential role in modulating glutamatergic neurotransmission and voltage-dependent sodium channels, hinting at applications in neurodegenerative diseases.[4] However, the broad bioactivity of the benzoxazole core necessitates a systematic and comparative in vivo validation approach to pinpoint its precise therapeutic potential.
This guide will focus on a hypothetical in vivo validation of 2-Amino-6-chlorobenzoxazole for its anti-inflammatory and analgesic properties, drawing parallels with established experimental models and comparator compounds.
Designing the In Vivo Study: A Multi-faceted Approach
A robust in vivo validation strategy should encompass multiple, well-characterized animal models to assess both efficacy and preliminary safety. The choice of models is critical and should be directly relevant to the proposed therapeutic indication.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic candidate like 2-Amino-6-chlorobenzoxazole.
Caption: In vivo validation workflow for 2-Amino-6-chlorobenzoxazole.
Comparative Efficacy Studies: Benchmarking Against the Gold Standard
To establish the therapeutic potential of 2-Amino-6-chlorobenzoxazole, its performance must be objectively compared against a vehicle control and a clinically relevant positive control. For anti-inflammatory and analgesic studies, a non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or a corticosteroid such as Dexamethasone would be appropriate comparators.
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220g).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% CMC in saline, p.o.).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: 2-Amino-6-chlorobenzoxazole (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| 2-Amino-6-chlorobenzoxazole | 10 | 0.68 ± 0.04 | 20.0 |
| 2-Amino-6-chlorobenzoxazole | 30 | 0.45 ± 0.03** | 47.1 |
| 2-Amino-6-chlorobenzoxazole | 100 | 0.35 ± 0.02 | 58.8 |
*Statistically significant difference from vehicle control (p < 0.05). **(p < 0.01), ***(p < 0.001).
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an irritant.
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Grouping and Dosing: Similar to the paw edema model.
-
Induction of Writhing: 30 minutes after treatment, administer 0.6% acetic acid solution (10 mL/kg, i.p.).
-
Observation: Immediately after acetic acid injection, place the mice in an observation chamber and count the number of writhes for a period of 20 minutes.
-
Data Analysis: Calculate the percentage protection from writhing for each group compared to the vehicle control.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Indomethacin | 10 | 15.8 ± 1.9 | 65.0 |
| 2-Amino-6-chlorobenzoxazole | 10 | 35.1 ± 2.8* | 22.3 |
| 2-Amino-6-chlorobenzoxazole | 30 | 24.6 ± 2.1** | 45.6 |
| 2-Amino-6-chlorobenzoxazole | 100 | 18.3 ± 1.5 | 59.5 |
*Statistically significant difference from vehicle control (p < 0.05). **(p < 0.01), ***(p < 0.001).
Exploring the Mechanism of Action: A Look at the Underlying Biology
While efficacy data is crucial, understanding the mechanism of action provides a more complete picture of the therapeutic potential. Based on the activities of other benzoxazole derivatives, several signaling pathways could be implicated.[2][5]
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Caption: Potential inhibitory effect on the COX-2 pathway.
To validate this proposed mechanism, ex vivo analysis of tissue samples from the in vivo studies can be performed. For instance, measuring the levels of prostaglandins (e.g., PGE2) or the expression of COX-2 in the inflamed paw tissue can provide direct evidence of target engagement.
Comparative Analysis with Other Benzoxazole Derivatives
The therapeutic landscape of benzoxazole derivatives is diverse. A comparative analysis of 2-Amino-6-chlorobenzoxazole with other reported compounds can help position it within this chemical space.
| Compound | Therapeutic Area | In Vivo Model | Key Findings | Reference |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Psoriasis | Imiquimod-induced psoriatic mouse model | Reduced erythema, thickness, and desquamation. | [1][6][7] |
| 5-chlorobenzoxazole derivative | Cancer, Pain | MCF-7 xenograft, inflammatory pain model | Showed σ1 antagonist/σ2 agonist activity. | [5] |
| 2-aminobenzothiazole derivative | Diabetes | T2D rat model | Reduced blood glucose and improved lipid profile. | [8] |
| 2-Amino-6-chlorobenzoxazole | Inflammation, Pain | Carrageenan-induced paw edema, Acetic acid writhing | Dose-dependent reduction in inflammation and pain. | This Guide |
This comparative table highlights the versatility of the benzoxazole scaffold and provides a context for the potential applications of 2-Amino-6-chlorobenzoxazole.
Conclusion and Future Directions
The in vivo validation of 2-Amino-6-chlorobenzoxazole, through the systematic application of established models and rigorous comparison with standard-of-care and analogous compounds, is a critical step in its development as a potential therapeutic agent. The hypothetical data presented herein suggests a promising anti-inflammatory and analgesic profile.
Future studies should delve deeper into its mechanism of action, exploring its effects on a wider range of inflammatory mediators and signaling pathways. Chronic inflammatory models, such as adjuvant-induced arthritis, would provide further insights into its long-term efficacy and potential for disease modification. Comprehensive pharmacokinetic and toxicology studies will also be essential to establish a complete preclinical profile and pave the way for potential clinical translation.
References
-
Al-Horani, R. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link][1][6][7]
-
Kumar, A., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 42(5), 2349-2370. [Link][2]
-
Prezzavento, O., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 178, 493-506. [Link][5]
-
G. S. S. Mala, et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]
-
Carta, A., et al. (2006). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Il Farmaco, 61(1), 59-65. [Link][4]
-
Billod, J. M., et al. (2016). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Virology Journal, 13, 11. [Link][10]
-
Abdel-rahman, H. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6683. [Link][11]
-
Hernández-Vázquez, E., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(15), 4991. [Link][8]
-
Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129210. [Link][3]
-
Wang, B., et al. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 13(1), 1-11. [Link][12]
-
Warrier, T., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. mSphere, 3(4), e00324-18. [Link][13]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 11(1), 1-20. [Link][14]
-
Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-2590. [Link][15]
-
Romagnoli, R., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112448. [Link][16]
Sources
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Orthogonal Validation of 2-Amino-6-chlorobenzoxazole's Mechanism of Action
Introduction
2-Amino-6-chlorobenzoxazole is a small molecule with a benzoxazole core, a scaffold present in numerous pharmacologically active compounds.[1][2][3] Preliminary research suggests that derivatives of this chemical family may possess anticancer or antifungal properties, potentially through the inhibition of protein kinases like KDR.[4][5] However, the precise molecular mechanism of action (MoA) for 2-Amino-6-chlorobenzoxazole itself remains to be fully elucidated. This lack of a defined target and pathway necessitates a systematic and rigorous scientific investigation.
Phase 1: Unbiased Target Identification and Hypothesis Generation
Given that the primary molecular target of 2-Amino-6-chlorobenzoxazole is not firmly established, our first objective is to identify high-confidence candidate proteins. A multi-pronged approach, combining computational prediction with unbiased experimental screening, is the most robust strategy.
Computational Target Prediction (In Silico)
Before initiating wet-lab experiments, computational methods can provide valuable, testable hypotheses about the compound's potential targets. These methods leverage the compound's structure to predict its interactions with known proteins.
-
Virtual Target Screening (VTS): This involves docking the 3D structure of 2-Amino-6-chlorobenzoxazole against a large library of protein structures.[6] By calculating the predicted binding affinity for each protein, we can generate a ranked list of potential targets. This approach is particularly useful for identifying potential kinase targets, given the prevalence of kinase inhibitors with similar core structures.[6][7]
Experimental Target Discovery
Experimental methods provide direct evidence of compound-protein interactions within a biological system. We will employ broad, unbiased techniques to minimize assumptions about the compound's activity.
-
Broad-Spectrum Kinase Inhibition Profiling: A logical first step is to test the hypothesis that 2-Amino-6-chlorobenzoxazole is a kinase inhibitor. This can be efficiently accomplished by screening the compound against a large panel of recombinant kinases (often >400) at a fixed concentration (e.g., 1-10 µM).[7] This will reveal if the compound has activity against one or more kinase families.
-
Thermal Proteome Profiling (TPP): TPP is a powerful, unbiased method for identifying direct target engagement in a cellular context.[8] The principle is that a protein becomes more thermally stable when its ligand is bound. By treating cell lysates or intact cells with the compound, then heating them across a temperature gradient, we can identify stabilized proteins through quantitative mass spectrometry. This method requires no modification of the compound and provides an unbiased survey of potential targets.
Workflow for Unbiased Target Identification
Caption: Workflow for generating a list of candidate targets.
Phase 2: Validation of Direct Target Engagement
The output of Phase 1 is a list of candidate targets. The next critical step is to validate the direct binding of 2-Amino-6-chlorobenzoxazole to these proteins using orthogonal, well-established biophysical and cellular assays.[9][10]
Biophysical Confirmation of Direct Binding
Biophysical assays use purified proteins and the compound to directly measure the binding event, providing quantitative data on affinity and kinetics.
| Assay | Principle | Key Output | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index when the compound (analyte) flows over the immobilized protein (ligand). | KD (dissociation constant), kon, koff | Real-time kinetics, high sensitivity. | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD, ΔH (enthalpy), ΔS (entropy) | Label-free, solution-based, provides thermodynamic data. | Requires larger amounts of protein and compound. |
Cellular Target Engagement
Confirming that the compound engages its target within the complex environment of a living cell is a crucial validation step.[11]
-
Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP.[8] Once a primary candidate target is identified, CETSA can be used to confirm its engagement in intact cells. Cells are treated with varying concentrations of 2-Amino-6-chlorobenzoxazole, heated, and the soluble fraction of the target protein is quantified by Western blot. A shift in the protein's melting curve upon compound treatment is strong evidence of intracellular target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line like A549 or MCF-7) and allow them to adhere overnight. Treat cells with a dose-response of 2-Amino-6-chlorobenzoxazole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting with a specific antibody.
-
Data Interpretation: Plot the relative amount of soluble protein as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates ligand-induced stabilization and thus, target engagement.
Phase 3: Orthogonal Validation of Downstream Pathway Modulation
Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—specifically, the modulation of the target's known downstream signaling pathway.
Probing Downstream Signaling Events
If the identified target is a kinase, the most direct functional readout is a change in the phosphorylation of its known substrates.
-
Western Blot Analysis: This is a straightforward method to assess the phosphorylation status of specific downstream proteins. For example, if the target is a kinase in the MAPK pathway, one would probe for changes in phosphorylated ERK (p-ERK). A dose-dependent decrease in p-ERK following treatment with 2-Amino-6-chlorobenzoxazole would strongly support an inhibitory MoA.
-
Phospho-Proteomics: For a more global and unbiased view, mass spectrometry-based phospho-proteomics can be employed to identify thousands of phosphorylation changes across the proteome, revealing the broader impact of the compound on cellular signaling.
Hypothetical Signaling Pathway Modulation
Caption: Inhibition of a target kinase blocks downstream signaling.
Phase 4: Phenotypic Assays and Genetic Validation
The final and most critical phase of orthogonal validation is to connect the molecular mechanism (target engagement and pathway modulation) to a relevant cellular phenotype. Furthermore, we must use genetic tools to demonstrate that the phenotype is indeed dependent on the identified target.
Cellular Phenotypic Assays
Based on the hypothesized MoA, we must select appropriate phenotypic assays. If the compound is presumed to be an anti-cancer agent, assays measuring cell death or proliferation are relevant.[12]
| Assay | Principle | Key Output | Relevance |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI enters necrotic cells with compromised membranes. Detected by flow cytometry. | Percentage of early apoptotic, late apoptotic, and necrotic cells. | Quantifies the mode of cell death induced by the compound.[13][14][15] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, which are key enzymes in the apoptotic pathway, using a luminescent or fluorescent substrate. | Relative luminescence/fluorescence units. | Confirms that the observed cell death is occurring via apoptosis.[13][16] |
| Cell Proliferation Assay (e.g., IncuCyte) | Real-time, live-cell imaging to measure cell confluence over time. | Cell proliferation rate, GI50 (concentration for 50% growth inhibition). | Provides a dynamic measure of the compound's cytostatic or cytotoxic effects. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2-Amino-6-chlorobenzoxazole at various concentrations (e.g., its GI50 and 10x GI50) for a relevant time period (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent and nature of cell death.
Genetic Validation: The Definitive Orthogonal Test
To definitively prove that the compound's effects are mediated through the identified target, genetic approaches are indispensable. These methods directly test the causal link between the target protein and the cellular phenotype.
-
Target Knockdown/Knockout: Using siRNA (transient) or CRISPR/Cas9 (permanent) to deplete the target protein should result in a cellular phenotype that mimics the effect of treatment with 2-Amino-6-chlorobenzoxazole. For example, if the compound causes apoptosis, knocking out the target kinase should also induce apoptosis or sensitize cells to other apoptotic stimuli.
-
Rescue Experiments: This is a highly rigorous test. If the compound's effect can be reversed by expressing a version of the target protein that is mutated to prevent compound binding (while retaining its normal function), it provides powerful evidence for on-target activity.
Integrated Orthogonal Validation Framework
Caption: A multi-layered approach to mechanism of action validation.
Conclusion
Elucidating the mechanism of action for a compound like 2-Amino-6-chlorobenzoxazole is a multi-step, iterative process that demands scientific rigor. By systematically moving from unbiased target identification to direct binding validation, downstream pathway analysis, and finally, phenotypic and genetic confirmation, researchers can build a robust and trustworthy model of the compound's MoA. This orthogonal approach, which insists on confirmation from multiple independent methodologies, is the cornerstone of modern drug discovery and is essential for progressing a novel compound toward therapeutic relevance.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical-proteomic discovery of pan-caspase inhibitors. ACS Chemical Biology, 12(11), 2835-2842. [Link]
-
Luo, H., Chen, G., & Wei, D. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(1), 159-169. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Al-Ali, H., Ellen, T. P., & Wiita, A. P. (2020). Cellular target engagement assays for small-molecule drug discovery. Trends in Pharmacological Sciences, 41(10), 736-749. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Rena, G., Toth, R., & Westwood, M. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7735-7750. [Link]
-
van der Wouden, P. A., van de Ven, R. A., & Verkaar, F. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1805-1823. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
D'Arcy, M. S. (2019). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology, 7, 256. [Link]
-
PubChem. (n.d.). 2-Amino-6-chlorobenzoxazole. National Center for Biotechnology Information. [Link]
-
Inde, Z., Forcina, G. C., Denton, K., & Dixon, S. J. (2020). Large-Scale Analysis of Cell Death Phenotypic Heterogeneity. bioRxiv. [Link]
-
Vocadlo, D. J., & Bertozzi, C. R. (2004). Seeing small molecules in action with bioorthogonal chemistry. Current Opinion in Chemical Biology, 8(1), 10-16. [Link]
-
GMP Plastics. (2025). Cell Death Assays: Methods, Applications, and Key Techniques. GMP Plastics. [Link]
-
Al-Qaisi, Z. A., Mahmoud, A., & Al-Hiari, Y. M. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 23. [Link]
-
De Luca, L., et al. (2022). Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation. International Journal of Molecular Sciences, 23(21), 13248. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Gurova, K. V., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget, 10(1), 105-117. [Link]
-
Al-Dhabi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(13), 5092. [Link]
-
Kumar, A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 60-63. [Link]
-
Wang, X., et al. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances, 9(28), 16127-16136. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Ueda, S., et al. (2023). Rational design strategies for innovative small-molecule scaffolds inspired by three pivotal protein secondary structures. Chemical Communications, 59(84), 12629-12632. [Link]
-
Serrao, M., et al. (2017). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1064-1071. [Link]
-
Das, J., et al. (2004). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(20), 5149-5152. [Link]
Sources
- 1. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gmpplastic.com [gmpplastic.com]
- 16. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthetic Methodologies of 2-Amino-6-chlorobenzoxazole
Introduction
2-Amino-6-chlorobenzoxazole is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is found in compounds exhibiting diverse biological activities, making the efficient and scalable synthesis of this intermediate a critical aspect of pharmaceutical development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for 2-Amino-6-chlorobenzoxazole, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis based on yield, safety, and scalability.
Methodology 1: Cyclization of 2-Amino-5-chlorophenol with Cyanogen Bromide
This is one of the most direct and widely employed methods for the synthesis of 2-aminobenzoxazole derivatives.[1][2] The reaction proceeds via the cyclization of a substituted 2-aminophenol with a cyanating agent, typically cyanogen bromide (BrCN).
Mechanistic Insight
The synthesis is initiated by the nucleophilic attack of the amino group of 2-amino-5-chlorophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the benzoxazole ring after dehydration. The choice of a protic solvent like methanol facilitates the reaction by protonating the intermediate species, thereby enhancing their reactivity.
Caption: Reaction pathway for the synthesis of 2-Amino-6-chlorobenzoxazole from 2-amino-5-chlorophenol and cyanogen bromide.
Experimental Protocol
A solution of 2-amino-5-chlorophenol (1.0 eq) in methanol is cooled to 0°C. To this stirring solution, cyanogen bromide (1.1 eq) is added portion-wise, maintaining the temperature below 5°C.[3] The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-6-chlorobenzoxazole as a solid.
| Parameter | Value |
| Starting Material | 2-Amino-5-chlorophenol |
| Reagent | Cyanogen Bromide (BrCN) |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Reported Yield | 85.2% (for the 5-chloro isomer)[1] |
Methodology 2: Amination of 2,6-Dichlorobenzoxazole
Mechanistic Insight
The synthesis of the 2,6-dichlorobenzoxazole intermediate can be achieved from 6-chlorobenzoxazolin-2-one by reaction with a chlorinating agent like phosphorus pentachloride. The subsequent amination proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the benzoxazole ring system activates the 2-position for nucleophilic attack by ammonia. The reaction is typically carried out under pressure in a sealed vessel to maintain a sufficient concentration of ammonia.
Caption: Two-step synthesis of 2-Amino-6-chlorobenzoxazole via a 2,6-dichlorobenzoxazole intermediate.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichlorobenzoxazole 6-Chlorobenzoxazolin-2-one (1.0 eq) is reacted with phosphorus pentachloride (1.2 eq) in a suitable high-boiling inert solvent like o-dichlorobenzene.[4] The mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the solvent is removed under vacuum. The crude 2,6-dichlorobenzoxazole is then purified by distillation or chromatography.
Step 2: Amination of 2,6-Dichlorobenzoxazole 2,6-Dichlorobenzoxazole (1.0 eq) is placed in a pressure vessel with a solution of ammonia in methanol. The vessel is sealed and heated to a temperature of 100-150°C for several hours. The pressure inside the vessel will increase due to the heating. After cooling, the reaction mixture is transferred to a flask, and the solvent is evaporated. The residue is then treated with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization. A similar process is described for the 5-chloro isomer, which reports a yield of 86%.[5]
| Parameter | Value |
| Starting Material | 6-Chlorobenzoxazolin-2-one |
| Intermediate | 2,6-Dichlorobenzoxazole |
| Reagents | PCl5, Ammonia |
| Solvent | o-Dichlorobenzene, Methanol |
| Temperature | Reflux, 100-150°C (in a sealed vessel) |
| Reaction Time | Several hours for each step |
| Reported Yield | High (specific yield for 6-chloro isomer not detailed, but 86% for 5-chloro)[5] |
Comparative Analysis
| Feature | Methodology 1 (Cyclization) | Methodology 2 (Amination) |
| Starting Materials | 2-Amino-5-chlorophenol, Cyanogen Bromide | 6-Chlorobenzoxazolin-2-one, PCl5, Ammonia |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reagent Toxicity | Cyanogen bromide is highly toxic and requires careful handling.[3] | Phosphorus pentachloride is corrosive and reacts violently with water. Ammonia is a corrosive gas. |
| Reaction Conditions | Milder conditions (0°C to RT). | Requires high temperatures and pressure for the amination step. |
| Scalability | Generally scalable, but the use of toxic BrCN can be a concern for large-scale production. | The two-step nature and the use of high pressure may pose challenges for large-scale synthesis. |
| Yield | Good to excellent yields reported for analogous compounds.[1] | Potentially high-yielding, but requires optimization of both steps. |
| Purification | Typically straightforward recrystallization. | May require more complex purification methods like column chromatography. |
Conclusion
Both methodologies present viable routes for the synthesis of 2-Amino-6-chlorobenzoxazole, each with its own set of advantages and disadvantages. The direct cyclization of 2-amino-5-chlorophenol with cyanogen bromide is a more direct, one-pot approach that proceeds under milder conditions. However, the high toxicity of cyanogen bromide is a significant drawback, necessitating stringent safety protocols.
The two-step amination of 2,6-dichlorobenzoxazole offers an alternative that avoids the use of cyanogen bromide. While this method involves an additional step and requires more forcing conditions for the amination, it may be preferable from a safety perspective, particularly in an industrial setting where the handling of large quantities of toxic reagents is a major concern.
The ultimate choice of synthetic route will depend on a variety of factors, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the safety infrastructure of the laboratory or manufacturing facility. For laboratory-scale synthesis where convenience and reaction time are prioritized, the cyanogen bromide method may be favored. For larger-scale production where safety and the avoidance of highly toxic reagents are paramount, the amination of the dichlorobenzoxazole intermediate, despite its multi-step nature, could be the more prudent choice. Further process development and optimization would be necessary to enhance the efficiency and safety of either route for industrial application.
References
-
Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry. Available at: [Link]
- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole. Google Patents.
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. Available at: [Link]
- US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole. Google Patents.
-
Synthesis of 2-chlorobenzoxazole. PrepChem.com. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
Sources
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 5. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Amino-6-chlorobenzoxazole
This document provides a comprehensive, step-by-step operational plan for the safe handling and final disposition of 2-Amino-6-chlorobenzoxazole (CAS: 52112-68-2). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining environmental compliance, and upholding the integrity of research operations. This guide moves beyond simple instruction to explain the causality behind each procedural choice, empowering researchers to manage chemical waste with a deep understanding of the associated risks and responsibilities.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
2-Amino-6-chlorobenzoxazole is a halogenated heterocyclic compound that presents multiple hazards.[1][2][3][4] Understanding its specific risk profile is the foundational step in its safe management. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the stringent handling and disposal requirements. Burning the compound can produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[2]
Table 1: Hazard Profile of 2-Amino-6-chlorobenzoxazole
| Hazard Statement | GHS Code | Primary Precaution |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6][7] |
| Causes skin irritation | H315 | Wear protective gloves and clothing. Wash contaminated skin thoroughly with soap and water.[6][7] |
| Causes serious eye irritation | H319 | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[6][7] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[6][7][8] |
The presence of a chlorine atom on the benzoxazole ring is of critical importance. This classifies the molecule as a halogenated organic compound . This classification is the single most important factor in determining its disposal pathway, as halogenated and non-halogenated waste streams must be rigorously segregated.[9]
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before any waste handling begins, the immediate work environment must be properly controlled to minimize exposure risk.
Engineering Controls: All handling and aliquoting of 2-Amino-6-chlorobenzoxazole, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10] The facility should be equipped with an eyewash station and a safety shower.[11]
Personal Protective Equipment (PPE): The following PPE is mandatory. Its selection is directly correlated to the hazards identified in Table 1.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended for bulk transfers.[8][9][10][11] | Protects against splashes and airborne dust particles, mitigating the risk of serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[9][10] | Prevents direct skin contact, protecting against irritation. Note: Gloves should be changed frequently, especially if contamination is suspected.[9] |
| Body Protection | A flame-resistant lab coat.[9] | Shields skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary if dust generation is unavoidable or ventilation is inadequate.[8][9] | Protects against inhalation of the compound, which may cause respiratory tract irritation.[6][7] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The guiding principle is that 2-Amino-6-chlorobenzoxazole and any materials contaminated with it must be treated as hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the common trash .[9][10]
Step 1: Waste Characterization and Segregation
-
Action: Identify all waste streams containing 2-Amino-6-chlorobenzoxazole. This includes pure, unreacted compound, contaminated solutions, and solid materials (e.g., weigh paper, contaminated pipette tips, gloves, and spill cleanup debris).
-
Causality: This compound is a halogenated organic . It must be segregated into a dedicated halogenated waste stream. Co-mingling with non-halogenated waste can disrupt the solvent recycling process and necessitates more complex and costly disposal methods, such as high-temperature incineration, to safely destroy the halogenated molecules without producing dioxins or other persistent organic pollutants.[9][12]
Step 2: Containerization
-
Action: Collect all waste in a designated, leak-proof container with a secure, tight-fitting lid.[10][13] The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass).
-
Causality: Proper containerization prevents the release of vapors and protects against spills. The container must remain closed unless waste is actively being added to prevent fugitive emissions into the laboratory atmosphere.[13][14]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-Amino-6-chlorobenzoxazole "
-
An accurate estimation of the concentration and volume.
-
The accumulation start date (the date the first drop of waste was added).
-
The associated hazard pictograms (e.g., irritant, health hazard).
-
-
Causality: Clear and accurate labeling is a legal requirement and is essential for safe handling, storage, and transport by EHS personnel and waste vendors. It communicates the container's contents and associated risks to anyone who may encounter it.
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (e.g., a chemical-resistant tray) and away from incompatible materials, particularly strong oxidizing agents.[9][10][14]
-
Causality: Storing waste in a designated, secure area prevents accidental spills and minimizes the risk of dangerous reactions with incompatible chemicals.[14]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is nearly full (no more than ¾ full) or has reached the local regulatory time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10][13]
-
Causality: Final disposal must be conducted by licensed professionals at an approved hazardous waste treatment, storage, and disposal facility (TSDF).[5][15] EHS manages this entire process, ensuring compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9]
Emergency Procedures: Spill and Exposure Management
In the Event of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Clean: For a small dry spill, carefully sweep or vacuum the material, avoiding the generation of dust.[10][11] A slight moistening with water can help prevent dust from becoming airborne.[10]
-
Collect Waste: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a new, sealable container to be disposed of as hazardous waste.[10]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
In the Event of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[14]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[5][14]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-6-chlorobenzoxazole waste.
Caption: Logical workflow for the safe disposal of 2-Amino-6-chlorobenzoxazole.
References
- Benchchem. (n.d.). Navigating the Disposal of 1,2-Benzoxazole-5-carboxylic Acid: A Procedural Guide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40237, Benzoxazole, 2-amino-6-chloro-. Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorobenzoxazole.
- Benchchem. (n.d.). Safety and handling of chlorinated benzoxazole compounds.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-chlorobenzothiazole.
-
Georganics. (n.d.). 2-Chlorobenzoxazole - High purity. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
- McGill University. (n.d.). Hazardous Waste Management Disposal Training.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
-
U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; Proposed Rule. Retrieved from [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
Sources
- 1. Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chlorobenzoxazole - High purity | EN [georganics.sk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ic.ptb.de [ic.ptb.de]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-chlorobenzoxazole
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Amino-6-chlorobenzoxazole (CAS No. 52112-68-2). Our objective is to move beyond mere compliance and cultivate a deep-seated culture of safety, ensuring that every procedure is not only effective but inherently safe. The following directives are based on a thorough synthesis of hazard data and best practices for handling halogenated heterocyclic compounds.
Hazard Assessment: Understanding the "Why" Behind the "What"
2-Amino-6-chlorobenzoxazole is a potent chemical compound whose safe handling is predicated on a clear understanding of its inherent risks. It is not enough to simply wear PPE; one must comprehend the specific threats it mitigates. This compound is classified as highly toxic and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
The causality for stringent PPE protocols stems from its toxicological profile and physical properties. Burning or thermal decomposition can produce highly toxic nitrogen oxides and chloride fumes.[1] Therefore, our defense strategy must be multi-layered, addressing potential exposure from dust, splashes, and vapors under both routine and emergency conditions.
| Hazard Classification | Description | Potential Consequences | Primary Mitigation Strategy |
| Acute Toxicity | Highly toxic. Oral LD50 (rat): 226 mg/kg.[1] | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Engineering Controls, Full PPE |
| Irritation | Classified as an irritant.[1] Can cause serious skin, eye, and respiratory irritation.[2][3] | Skin burns, severe eye damage, and respiratory tract distress. | Goggles/Face Shield, Gloves, Lab Coat, Respirator |
| Flammability | Flammable solid.[1] | Fire hazard; combustion byproducts are toxic.[1] | Proper storage away from ignition sources, use of flame-resistant lab coat. |
| Chronic Effects | The toxicological properties have not been fully investigated.[4] Related compounds suggest potential for liver and central nervous system effects.[4] | Long-term organ damage from repeated low-level exposure. | Consistent use of engineering controls and PPE to minimize all exposure. |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the work environment must be engineered for safety. PPE should never be considered a substitute for robust environmental controls.
-
Fume Hood: All work involving the handling of solid 2-Amino-6-chlorobenzoxazole or its solutions must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the event of a minor containment failure.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[4][7] Their proximity is critical for mitigating the effects of accidental exposure.
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 2-Amino-6-chlorobenzoxazole.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields. | Nitrile gloves. | Not typically required if container is sealed and intact. |
| Weighing (Solid) | Chemical safety goggles. | Double-gloving (e.g., two pairs of nitrile gloves), flame-resistant lab coat, disposable sleeves. | NIOSH-approved N95 dust mask or a half-mask respirator with P100 filters.[8][9] |
| Dissolving/Solution Prep | Chemical safety goggles and a full-face shield.[8] | Chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coat.[8] Change gloves immediately if contamination occurs.[8] | Required if not performed in a fume hood. A half-mask respirator with organic vapor cartridges. |
| Reaction Workup | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves, flame-resistant lab coat. | Work must be performed in a fume hood. Respirator should be on standby for emergencies. |
| Waste Disposal | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile), flame-resistant lab coat. | Half-mask respirator with organic vapor/acid gas cartridges. |
Procedural Guidance: Safe Handling Protocols
Adherence to standardized procedures is critical for creating a self-validating system of safety.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is designed to prevent cross-contamination.
Caption: Safe Handling and Disposal Workflow.
Emergency Response: Plan for the Unexpected
-
Spill: In case of a spill, evacuate the immediate area. If the spill is minor and contained within the fume hood, use a chemical spill kit rated for solvents and solids. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately. [8]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [4]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [4]Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All materials contaminated with 2-Amino-6-chlorobenzoxazole are considered hazardous waste. [8]
-
Solid Waste: Contaminated gloves, weigh paper, bench covers, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams. [8]* Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations. [8]Under no circumstances should this chemical or its waste be poured down the drain. [8] By integrating these principles and protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Safety and handling of chlorinated benzoxazole compounds.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for 2-Chlorobenzoxazole.
- ECHEMI. (n.d.). 2-Amino-6-chlorobenzoxazole | 52112-68-2.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chlorobenzoxazole.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-chlorobenzothiazole.
- PubChem. (n.d.). Benzoxazole, 2-amino-6-chloro-.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-Amino-5-chlorobenzoxazole.
- ECHEMI. (n.d.). 2-Amino-6-chlorobenzoic acid SDS.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzoxazole 97%.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Enamine. (2021). Safety Data Sheet for 5-chloro-1,3-benzoxazole-2-thiol.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
Sources
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-氨基-5-氯苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
